S-Sulfo-DL-cysteine-2,3,3-d3
描述
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Structure
3D Structure
属性
分子式 |
C3H7NO5S2 |
|---|---|
分子量 |
204.2 g/mol |
IUPAC 名称 |
2-amino-2,3,3-trideuterio-3-sulfosulfanylpropanoic acid |
InChI |
InChI=1S/C3H7NO5S2/c4-2(3(5)6)1-10-11(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9)/i1D2,2D |
InChI 键 |
NOKPBJYHPHHWAN-FUDHJZNOSA-N |
手性 SMILES |
[2H]C([2H])(C([2H])(C(=O)O)N)SS(=O)(=O)O |
规范 SMILES |
C(C(C(=O)O)N)SS(=O)(=O)O |
产品来源 |
United States |
Foundational & Exploratory
The Biological Significance of S-Sulfo-DL-cysteine-2,3,3-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-Sulfo-DL-cysteine-2,3,3-d3 (d3-SSC) is the deuterium-labeled form of S-Sulfo-DL-cysteine (SSC), a neuroactive, non-proteinogenic amino acid. The biological significance of d3-SSC is intrinsically linked to its unlabeled counterpart. SSC is a potent agonist of the N-methyl-D-aspartate (NMDA) receptor and a structural analog of the excitatory neurotransmitter glutamate (B1630785). In healthy individuals, SSC is present at very low levels. However, in certain rare metabolic disorders, such as sulfite (B76179) oxidase deficiency and molybdenum cofactor deficiency, impaired sulfur amino acid metabolism leads to the accumulation of sulfite and the subsequent formation of high concentrations of SSC. This accumulation results in severe neurotoxicity, manifesting as intractable seizures, encephalopathy, and profound developmental delays. The primary and critical biological significance of this compound lies in its application as a stable isotope-labeled internal standard for the accurate quantification of endogenous S-Sulfocysteine in biological matrices by mass spectrometry. This precise measurement is essential for the diagnosis, monitoring, and development of therapeutic interventions for these devastating neurological diseases. This guide provides an in-depth overview of the biological context of SSC, the utility of its deuterated analog, and the experimental methodologies for its application.
The Biological Role and Pathophysiology of S-Sulfocysteine
S-Sulfocysteine is formed from the reaction of sulfite with cystine. Under normal physiological conditions, the enzyme sulfite oxidase, which requires a molybdenum cofactor for its activity, efficiently oxidizes sulfite to sulfate, keeping sulfite and consequently SSC levels low.
Inborn errors of metabolism affecting this pathway lead to the pathological accumulation of SSC. These conditions include:
-
Sulfite Oxidase Deficiency (SOD): A defect in the SUOX gene leads to a non-functional sulfite oxidase enzyme.
-
Molybdenum Cofactor Deficiency (MoCD): Genetic defects in the synthesis of the molybdenum cofactor render sulfite oxidase and other molybdoenzymes inactive.
The elevated levels of SSC are directly implicated in the severe neurological damage observed in patients with SOD and MoCD. As a potent NMDA receptor agonist, SSC mimics the action of glutamate, leading to excitotoxicity. This process is characterized by excessive neuronal stimulation, resulting in a massive influx of calcium ions (Ca2+), activation of degradative enzymes like calpains, and ultimately, neuronal cell death.[1][2][3]
Signaling Pathway of S-Sulfocysteine-Induced Neurotoxicity
The neurotoxic effects of S-Sulfocysteine are primarily mediated through the overactivation of NMDA receptors, a subtype of ionotropic glutamate receptors. The signaling cascade is as follows:
The Role of this compound in Research and Diagnostics
The critical role of this compound is to serve as an internal standard in stable isotope dilution mass spectrometry assays.[4] This technique is the gold standard for the quantitative analysis of small molecules in complex biological samples like urine and plasma.
The rationale for using a stable isotope-labeled internal standard is to correct for variations that can occur during sample preparation and analysis. These variations may include:
-
Loss of analyte during sample extraction and cleanup.
-
Fluctuations in instrument response (e.g., ionization efficiency in the mass spectrometer).
-
Matrix effects, where other components in the sample interfere with the ionization of the analyte of interest.
Because this compound is chemically identical to the endogenous S-Sulfocysteine, it behaves in the same way during sample processing and analysis. However, due to the presence of three deuterium (B1214612) atoms, it has a higher mass-to-charge ratio (m/z) and can be distinguished from the unlabeled analyte by the mass spectrometer. By adding a known amount of d3-SSC to each sample at the beginning of the workflow, the ratio of the peak areas of the endogenous analyte to the internal standard can be used to accurately calculate the concentration of the endogenous SSC, regardless of analytical variability.
Experimental Workflow for Quantification of S-Sulfocysteine
The following diagram illustrates a typical workflow for the quantification of S-Sulfocysteine in a biological sample using this compound as an internal standard.
Quantitative Data
The use of this compound as an internal standard has enabled the precise quantification of S-Sulfocysteine in clinical samples, which is crucial for the diagnosis of sulfite oxidase deficiency and molybdenum cofactor deficiency.
| Population | Matrix | S-Sulfocysteine Concentration (mmol/mol creatinine) | Reference |
| Control | Urine | < 5 | [5] |
| Molybdenum Cofactor Deficiency (MOCOD) | Urine | 85 - 695 | [6] |
| Sulfite Oxidase Deficiency (SUOD) | Urine | Significantly elevated (specific range varies) | [5] |
Experimental Protocols
The following is a representative protocol for the quantification of S-Sulfocysteine in urine using UPLC-MS/MS with this compound as an internal standard, based on published methodologies.[5]
Materials and Reagents
-
S-Sulfo-DL-cysteine (analyte standard)
-
This compound (internal standard)
-
LC-MS grade water
-
LC-MS grade acetonitrile (B52724)
-
Formic acid
-
Urine samples (patient and control)
Sample Preparation
-
Standard and Internal Standard Preparation: Prepare stock solutions of S-Sulfocysteine and this compound in LC-MS grade water. Prepare a working solution of the internal standard.
-
Sample Dilution and Spiking: Dilute urine samples with LC-MS grade water. Add a fixed volume of the internal standard working solution to each diluted urine sample, calibrator, and quality control sample.
-
Centrifugation: Vortex the samples and centrifuge to pellet any precipitates.
-
Transfer: Transfer the supernatant to an autosampler vial for analysis.
UPLC-MS/MS Analysis
-
Chromatographic System: A UPLC (Ultra-Performance Liquid Chromatography) system equipped with a suitable column (e.g., HILIC or reversed-phase C18).
-
Mobile Phases: Typically, a gradient elution using mobile phases consisting of water and acetonitrile with a small percentage of formic acid.
-
Mass Spectrometer: A tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions:
-
S-Sulfocysteine: Monitor the transition from the precursor ion (m/z of SSC) to a specific product ion.
-
This compound: Monitor the transition from the precursor ion (m/z of d3-SSC) to the same product ion as the unlabeled analyte.
-
-
Data Acquisition and Analysis: Acquire the data using the instrument's software. Integrate the peak areas for both the analyte and the internal standard. Calculate the concentration of S-Sulfocysteine in the samples using a calibration curve constructed from the standards.
Conclusion
The biological significance of this compound is not in its direct physiological effects, but in its indispensable role as an analytical tool. By enabling the accurate and precise quantification of its neurotoxic, unlabeled counterpart, S-Sulfocysteine, d3-SSC is fundamental to the diagnosis and study of severe inborn errors of sulfur metabolism. This, in turn, facilitates early intervention and the development of novel therapeutic strategies for patients suffering from these devastating conditions. The methodologies outlined in this guide provide a framework for researchers and clinicians to effectively utilize this critical reagent in their work.
References
- 1. Development of a rapid UPLC-MS/MS determination of urine sulfocysteine for diagnosis of sulfocysteinuria and molybdenum co-factor deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. mayocliniclabs.com [mayocliniclabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Molybdenum Cofactor Deficiency: A New HPLC Method for Fast Quantification of S-Sulfocysteine in Urine and Serum - PMC [pmc.ncbi.nlm.nih.gov]
S-Sulfo-DL-cysteine-2,3,3-d3 chemical properties and structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of S-Sulfo-DL-cysteine-2,3,3-d3, a deuterated derivative of S-Sulfo-DL-cysteine. This isotopically labeled compound is a valuable tool for researchers, scientists, and professionals in drug development, particularly in studies requiring sensitive and specific quantification.
Core Chemical Properties
This compound is the deuterium-labeled form of S-Sulfo-DL-cysteine.[1][2][3] The incorporation of deuterium (B1214612) isotopes provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantitative analysis, such as NMR, GC-MS, or LC-MS.[1][4] Deuteration can also influence the pharmacokinetic and metabolic profiles of drug candidates.[1][2] The unlabeled counterpart, S-Sulfocysteine, is recognized as a potent agonist of the N-methyl-D-aspartate (NMDA) receptor.[]
Data Presentation: Key Chemical and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₃H₄D₃NO₅S₂ | [1][2][3][] |
| Molecular Weight | 204.24 g/mol | [1][2][3][] |
| CAS Number (Labeled) | 2687960-80-9 | [1][2] |
| CAS Number (Unlabeled) | 4371-53-3 | [1][6] |
| Isotopic Enrichment | ≥98 atom % D | [7] |
| Purity | ≥98% | [] |
| Melting Point | 170 °C | [] |
| Physical State | Solid | [8] |
| Storage Conditions | Store refrigerated (-5 °C to 5 °C), protect from light.[][8] | [][8] |
| Stability | Stable under recommended storage conditions. Re-analysis is recommended after three years.[7] | [7] |
| SMILES | OS(SC([2H])([2H])C(N)([2H])C(O)=O)(=O)=O | [1] |
| InChI | InChI=1S/C3H7NO5S2/c4-2(3(5)6)1-10-11(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9)/i1D2,2D | [] |
| Synonyms | DL-Cysteine S-sulfate, DL-Cysteinesulfonic Acid | [6] |
Chemical Structure
The structure of this compound is characterized by a cysteine backbone with a sulfo group attached to the sulfur atom. The deuterium atoms are located at the 2 and 3 positions of the cysteine moiety.
Caption: Chemical structure of this compound.
Experimental Protocols
General Synthesis Approach for Isotopically Labeled Cysteine Derivatives
A common method involves the use of bacterial cysteine synthases.[9] For instance, ³⁴S-labeled L-cysteine (B1669680) can be synthesized from O-acetyl-L-serine and ³⁴S-labeled sodium sulfide (B99878) using recombinant CysK or CysM enzymes.[9] A similar enzymatic approach could potentially be adapted for deuterium labeling, or a chemical synthesis route involving deuterated starting materials would be employed.
Analytical Methodology: Use as an Internal Standard
This compound is primarily used as an internal standard in quantitative mass spectrometry.[1][4]
A generalized workflow for its use in an LC-MS/MS application would be as follows:
-
Sample Preparation: Biological samples (e.g., plasma, tissue homogenates) are prepared, which may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances.
-
Internal Standard Spiking: A known concentration of this compound is added to the prepared samples, calibrators, and quality control samples.
-
LC Separation: The sample mixture is injected into a liquid chromatography system. The analyte of interest (unlabeled S-Sulfo-DL-cysteine) and the internal standard (this compound) are separated from other matrix components on a suitable analytical column.
-
MS/MS Detection: The separated compounds are introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
Quantification: The peak area ratio of the analyte to the internal standard is calculated. This ratio is then used to determine the concentration of the analyte in the unknown samples by comparing it to a calibration curve generated from samples with known concentrations of the analyte and a fixed concentration of the internal standard.
Caption: Generalized workflow for using this compound as an internal standard.
Biological Context and Signaling
While specific signaling pathways for this compound have not been detailed, the biological activity of its unlabeled form, S-Sulfocysteine, has been investigated. S-Sulfocysteine is a bioavailable derivative of L-cysteine and has been studied in Chinese hamster ovary (CHO) cells, which are commonly used in the production of therapeutic proteins.[10] Mechanistic studies in CHO cells have shown that S-Sulfocysteine supplementation can impact intracellular metabolic pathways, including those related to glutathione (B108866) and other sulfur-containing compounds.[10] As previously mentioned, S-Sulfocysteine also acts as a potent agonist for the NMDA receptor.[] The deuterated form is expected to have similar biological targets, with potential differences in its metabolic rate and pharmacokinetic properties.
Caption: Biological interactions of the unlabeled counterpart, S-Sulfocysteine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 8. ð-sulfo-DL-Cysteine (2,3,3-Dâ, 99%) - Cambridge Isotope Laboratories, DLM-8738-PK [isotope.com]
- 9. Synthesis of l-cysteine derivatives containing stable sulfur isotopes and application of this synthesis to reactive sulfur metabolome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanistic insights into the biological activity of S-Sulfocysteine in CHO cells using a multi-omics approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis and Purification of S-Sulfo-DL-cysteine-2,3,3-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical synthesis and purification of S-Sulfo-DL-cysteine-2,3,3-d3, a deuterated analogue of S-Sulfocysteine. This isotopically labeled compound is a valuable tool in metabolic research, proteomics, and as an internal standard for quantitative mass spectrometry-based analyses. This document outlines the synthetic pathway, detailed experimental protocols, purification strategies, and expected analytical data.
Introduction
S-Sulfo-cysteine (SSC) is a cysteine derivative that plays a role in sulfur metabolism and has been identified as a biomarker for certain metabolic disorders. The deuterated form, this compound, provides a stable isotope label that is crucial for tracer studies and for precise quantification in complex biological matrices. Its synthesis involves two key stages: the preparation of the deuterated precursor, DL-cysteine-2,3,3-d3, followed by the S-sulfonation of its thiol group.
Synthesis of this compound
The overall synthetic scheme is a two-step process, which is illustrated in the workflow diagram below. The initial and most critical step is the synthesis of the deuterated cysteine, followed by a well-established S-sulfonation reaction.
Synthesis of DL-cysteine-2,3,3-d3
The preparation of DL-cysteine deuterated at the 2,3,3-positions (CAS Number: 214782-32-8) can be approached through several methods, often involving hydrogen-deuterium exchange reactions under specific conditions that promote racemization, which is desired for the DL-form. A plausible method involves the use of a deuterated solvent under basic conditions to facilitate the exchange of the protons at the α and β carbons.
Experimental Protocol: Synthesis of DL-cysteine-2,3,3-d3
-
Reaction Setup: In a sealed, heavy-walled glass reactor, suspend DL-cysteine (1.0 eq) in deuterium (B1214612) oxide (D₂O, 99.8 atom % D).
-
Addition of Base: Add a catalytic amount of a suitable base, such as sodium deuteroxide (NaOD) in D₂O, to raise the pH and initiate the H-D exchange.
-
Reaction Conditions: Heat the mixture at an elevated temperature (e.g., 120-140 °C) for a prolonged period (e.g., 24-48 hours) to ensure complete exchange at the α and β positions. The progress of the deuteration can be monitored by ¹H NMR spectroscopy by observing the disappearance of the signals corresponding to the protons at C2 and C3.
-
Work-up: After cooling the reaction mixture to room temperature, neutralize it with deuterium chloride (DCl) in D₂O.
-
Isolation: Remove the D₂O under reduced pressure. The resulting solid can be further purified by recrystallization from a D₂O/ethanol-d6 mixture to yield DL-cysteine-2,3,3-d3.
-
Characterization: Confirm the identity and isotopic purity of the product using Mass Spectrometry (to verify the M+3 mass shift) and NMR spectroscopy.
S-Sulfonation of DL-cysteine-2,3,3-d3
The S-sulfonation of the deuterated cysteine is achieved by reacting the thiol group with a sulfite (B76179) source. This reaction leads to the formation of the stable S-sulfo derivative.
Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve the synthesized DL-cysteine-2,3,3-d3 (1.0 eq) in deoxygenated water.
-
Addition of Sulfite: Add a solution of sodium sulfite (Na₂SO₃, >1.0 eq) in water to the cysteine solution.
-
Oxidation: While stirring, bubble a stream of air or oxygen through the solution to facilitate the oxidative sulfitolysis. The pH of the reaction should be maintained in the slightly alkaline range (pH 8-9) to promote the reaction.
-
Reaction Monitoring: The reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material and the formation of the product.
-
Quenching and Isolation: Once the reaction is complete, the mixture can be acidified to quench the reaction. The crude product is then ready for purification.
Purification of this compound
The purification of the final product is critical to remove unreacted starting materials, salts, and any side products. A combination of ion-exchange chromatography and crystallization is typically employed.
Experimental Protocol: Purification
-
Ion-Exchange Chromatography:
-
Column: A strong anion-exchange column is used for purification.
-
Sample Loading: The crude reaction mixture is loaded onto the column.
-
Elution: The column is washed with water to remove unreacted cationic and neutral species. The product is then eluted using a salt gradient (e.g., 0-1 M sodium chloride) or a buffer with decreasing pH. An alternative is to use an acetate (B1210297) buffer at pH 5.2.
-
Fraction Collection: Fractions are collected and analyzed by HPLC to identify those containing the pure product.
-
-
Desalting and Crystallization:
-
Pooling and Desalting: The pure fractions are pooled. If a salt gradient was used for elution, the product needs to be desalted, for example, by using a size-exclusion column or by reverse osmosis.
-
Crystallization: The desalted solution is concentrated under reduced pressure. The pure this compound can be crystallized by adding a miscible organic solvent like ethanol (B145695) or acetone (B3395972) and cooling the solution.
-
Final Product: The resulting crystals are collected by filtration, washed with a cold solvent, and dried under vacuum.
-
Data Presentation
The following tables summarize the expected physicochemical properties and representative analytical data for the synthesized compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃H₄D₃NO₅S₂ |
| Molecular Weight | 204.24 g/mol |
| CAS Number | Not available for the S-sulfo derivative |
| Appearance | White crystalline solid |
| Solubility | Soluble in water |
Table 2: Representative Analytical Data
| Analytical Technique | Expected Result |
| Mass Spectrometry (ESI-MS) | [M-H]⁻ at m/z 203.2 |
| ¹H NMR (D₂O) | Signal for the proton at C2 should be absent or significantly reduced. |
| ¹³C NMR (D₂O) | Signals for C2 and C3 will show coupling to deuterium. |
| HPLC Purity | >98% (as determined by a suitable chromatographic method) |
| Isotopic Purity | >98 atom % D |
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
An In-Depth Technical Guide to the Neurotoxicity of S-Sulfocysteine and its Deuterated Analog
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the neurotoxic effects of S-sulfocysteine (SSC), a structural analog of the neurotransmitter glutamate (B1630785). It details the molecular mechanisms of action, summarizes key quantitative data, and provides an exemplary experimental protocol for assessing its neurotoxicity. The guide also addresses the toxicological profile of its deuterated analog, S-Sulfo-DL-cysteine-2,3,3-d3, in the context of its common application in analytical chemistry.
Introduction: S-Sulfocysteine as a Potent Endogenous Neurotoxin
S-sulfocysteine (SSC) is a sulfur-containing amino acid that is an analog of glutamate.[1] It is formed from the reaction of sulfite (B76179) with cystine.[1] In healthy individuals, the mitochondrial enzyme sulfite oxidase efficiently converts sulfite to sulfate, keeping SSC levels low.[1] However, in certain rare inborn errors of metabolism, such as Molybdenum Cofactor Deficiency (MoCD) and isolated Sulfite Oxidase Deficiency (SOD), the failure to catabolize sulfite leads to a pathological accumulation of SSC in plasma and urine.[1][2][3][4] This accumulation is directly linked to the severe neurodegeneration, intractable seizures, and early childhood death characteristic of these diseases.[2][5] The primary mechanism underlying this neurodegeneration is excitotoxicity, driven by SSC's potent agonism at the N-methyl-D-aspartate (NMDA) receptor.[6][7][8]
Comparative Neurotoxicity: S-Sulfocysteine vs. This compound
Direct comparative studies on the neurotoxicity of this compound are not available in published literature. Deuterated compounds such as this are most commonly synthesized for use as internal standards in mass spectrometry-based analytical methods. The substitution of hydrogen with deuterium (B1214612) creates a stable, heavier isotope that is chemically identical to the parent compound but can be distinguished by its mass-to-charge ratio.
The foundational assumption in these applications is that the deuterated analog exhibits identical biological and toxicological properties. The carbon-deuterium bonds are stronger than carbon-hydrogen bonds, which can sometimes lead to a "kinetic isotope effect" where reaction rates are altered. However, for receptor-binding and subsequent ion channel activation, which are the primary drivers of SSC's toxicity, this effect is considered negligible. Therefore, This compound is presumed to have a neurotoxic profile identical to that of S-sulfocysteine.
Mechanism of Action: NMDA Receptor-Mediated Excitotoxicity
The neurotoxicity of S-sulfocysteine is primarily mediated by its action as a potent and selective agonist for the NMDA-type glutamate receptor.[2][6][8]
The signaling cascade is as follows:
-
Receptor Binding: SSC binds to the glutamate site on the NMDA receptor, causing the receptor's associated ion channel to open.[1][5]
-
Excessive Calcium Influx: The opening of the channel leads to a massive and uncontrolled influx of calcium (Ca²⁺) into the neuron.[6][7][8]
-
Activation of Degradative Enzymes: The pathologically high intracellular Ca²⁺ levels activate downstream enzymatic pathways, most notably the protease calpain.[1][6][7]
-
Synaptic Protein Degradation: Activated calpain proceeds to degrade critical structural and signaling proteins. A key target is gephyrin, a scaffolding protein essential for the function of inhibitory GABAergic synapses.[1][6][7]
-
Exacerbated Excitotoxicity: The degradation of inhibitory machinery like gephyrin further unbalances the neuron's excitatory/inhibitory state, exacerbating the excitotoxic damage.[6][7]
-
Neuronal Death: The combined effects of ionic imbalance, enzymatic degradation, and mitochondrial dysfunction lead to apoptotic and necrotic cell death.[6][9]
This entire cascade can be mitigated by pharmacological blockade of the NMDA receptor with antagonists like MK801 or memantine, confirming the central role of this receptor in SSC-mediated neurotoxicity.[6][7]
References
- 1. Sulfocysteine | Rupa Health [rupahealth.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Frontiers | Sulfite Alters the Mitochondrial Network in Molybdenum Cofactor Deficiency [frontiersin.org]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Frontiers | S-Sulfocysteine Induces Seizure-Like Behaviors in Zebrafish [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. S-sulfocysteine/NMDA receptor-dependent signaling underlies neurodegeneration in molybdenum cofactor deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JCI - S-sulfocysteine/NMDA receptor–dependent signaling underlies neurodegeneration in molybdenum cofactor deficiency [jci.org]
- 9. S-Sulfocysteine's toxic effects on HT-22 cells are not triggered by glutamate receptors, nor do they involve apoptotic or genotoxicity mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of S-Sulfocysteine in Molybdenum Cofactor Deficiency: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Molybdenum cofactor deficiency (MoCD) is a rare, autosomal recessive inborn error of metabolism characterized by severe, progressive neurodegeneration and early childhood death.[1][2][3] The underlying cause is a failure in the biosynthesis of the molybdenum cofactor (MoCo), which is essential for the function of several enzymes, most critically, sulfite (B76179) oxidase (SOX).[3][4][5] The dysfunction of SOX leads to the accumulation of toxic sulfite, which in turn reacts with cystine to form S-sulfocysteine (SSC).[6][7][8] This document provides a comprehensive technical overview of the central role of SSC in the pathophysiology of MoCD, its utility as a diagnostic and monitoring biomarker, and its position as a key target for therapeutic intervention.
Biochemical Pathway: From Sulfite Accumulation to S-Sulfocysteine Formation
In a healthy individual, the mitochondrial enzyme sulfite oxidase, which requires the molybdenum cofactor, catalyzes the oxidation of sulfite to sulfate, the terminal step in the catabolism of sulfur-containing amino acids like cysteine and methionine.[6][9] In MoCD, genetic defects in the MoCo biosynthesis pathway render SOX inactive.[4] This enzymatic block leads to a systemic accumulation of sulfite.[6][10] The excess sulfite then non-enzymatically reacts with cystine (the oxidized dimer of cysteine) to form S-sulfocysteine (SSC).[6][7][11]
The accumulation of SSC is a key pathological event in MoCD.[4][8]
Pathophysiological Role of S-Sulfocysteine: A Neurotoxic Metabolite
S-sulfocysteine is not merely a biomarker but an active pathogenic molecule in MoCD. Its structural similarity to the excitatory neurotransmitter glutamate (B1630785) allows it to act as a potent agonist at N-methyl-D-aspartate (NMDA) receptors.[2][11][12]
The proposed mechanism of SSC-induced neurotoxicity involves:
-
NMDA Receptor Activation: SSC binding to NMDA receptors leads to excessive calcium influx into neurons.[2]
-
Excitotoxicity: The sustained calcium overload triggers a cascade of neurotoxic events, including the activation of proteases like calpain.[2]
-
Synaptic Damage: Calpain activation can lead to the degradation of crucial synaptic proteins, impairing synaptic function and contributing to neuronal cell death.[2]
This excitotoxic cascade is a major contributor to the severe and progressive neurological damage, including intractable seizures and cerebral atrophy, observed in MoCD patients.[3][12][13]
Quantitative Analysis of S-Sulfocysteine in MoCD
The measurement of SSC in biological fluids is a cornerstone of MoCD diagnosis and therapeutic monitoring.[8][10] Its levels are markedly elevated in untreated patients.
| Biomarker | Fluid | Control Individuals | Untreated MoCD Patients | Reference |
| S-Sulfocysteine (SSC) | Urine | 0.26 - 18.83 mmol/mol creatinine | 85 - 695 mmol/mol creatinine | [10][14] |
| Serum | Median: 6.94 mmol/mol creatinine | Markedly elevated | [10] | |
| Sulfite | Urine | Undetectable | Elevated | [6][10] |
| Thiosulfate | Urine | Low levels | Elevated | [6][10] |
| Uric Acid | Plasma/Urine | Normal | Decreased | [10][15] |
| Xanthine (B1682287)/Hypoxanthine (B114508) | Urine | Low levels | Elevated | [10][15] |
Therapeutic Intervention: Targeting S-Sulfocysteine with Fosdenopterin (B1673565)
The primary therapeutic strategy for MoCD Type A is substrate replacement therapy with fosdenopterin (Nulibry™), an exogenous source of cyclic pyranopterin monophosphate (cPMP).[16][17][18] This treatment bypasses the genetic defect in the MoCo biosynthesis pathway, allowing for the production of a functional molybdenum cofactor.[16][19]
The restoration of MoCo synthesis leads to the reactivation of sulfite oxidase, which in turn:
-
Resumes the normal oxidation of sulfite to sulfate.[16]
-
Drastically reduces the accumulation of sulfite.
-
Consequently, leads to a significant and sustained reduction in the levels of S-sulfocysteine.[16][17][19]
| Treatment | Biomarker | Pre-treatment Levels (Urine) | Post-treatment Levels (Urine) | Reference |
| Fosdenopterin (cPMP) | S-Sulfocysteine (SSC) | Baseline: 89.8 µmol/mmol | Month 3-48 Mean: 7.0 - 11.0 µmol/mmol | [20] |
| Sulfite, Thiosulfate, Xanthine | Elevated | Near-normal levels within 1-2 weeks | [21][22] | |
| Uric Acid | Decreased | Near-normal levels within 1-2 weeks | [21][22] |
The reduction in SSC levels is a key indicator of therapeutic efficacy and is associated with improved survival and a halt in further neurodegeneration.[17][20][21]
Experimental Protocols
Quantification of S-Sulfocysteine by LC-MS/MS
A robust and sensitive method for the quantification of SSC in urine and serum is essential for diagnosis and monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard.[23][24]
Principle: This method involves the separation of SSC from other metabolites in the sample by liquid chromatography, followed by its detection and quantification using a mass spectrometer. The use of a stable isotope-labeled internal standard ensures high accuracy and precision.[23]
Methodology:
-
Sample Preparation:
-
Urine samples are centrifuged to remove particulate matter.
-
A small aliquot of the supernatant is diluted with a solution containing a stable isotope-labeled SSC internal standard.[23]
-
For serum/plasma, a protein precipitation step (e.g., with trichloroacetic acid) is performed prior to dilution.[25]
-
-
Chromatographic Separation:
-
An aliquot of the prepared sample is injected into an ultra-high performance liquid chromatography (UPLC) system.[24]
-
Separation is typically achieved on a C18 reverse-phase column using a gradient elution with a mobile phase consisting of an aqueous solution with a weak acid (e.g., formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
-
Mass Spectrometric Detection:
-
The column effluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode.[23]
-
The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both native SSC and the isotope-labeled internal standard (Selected Reaction Monitoring - SRM).[23]
-
-
Quantification:
-
The concentration of SSC in the sample is determined by calculating the ratio of the peak area of the native SSC to that of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of SSC.
-
In Vivo Models for MoCD Research
Animal models are crucial for understanding the pathophysiology of MoCD and for the preclinical evaluation of therapeutic strategies.
-
MOCS1 and MOCS2 Knockout Mice: These genetic models recapitulate the severe phenotype observed in human MoCD patients, including early postnatal death and the characteristic biochemical abnormalities of elevated SSC and sulfite.[1][26][27] They have been instrumental in the preclinical development of cPMP replacement therapy.[26]
-
Tungstate-Induced MoCD Model: Administration of tungstate, a molybdenum antagonist, can create a chemical phenocopy of MoCD in mice. This model has been used to study the neurotoxic effects of SSC and to test the efficacy of neuroprotective agents like the NMDA-receptor antagonist memantine.[2]
Conclusion and Future Directions
S-sulfocysteine is a pivotal molecule in the pathology of molybdenum cofactor deficiency. Its formation is a direct consequence of the primary enzymatic defect, and its inherent neurotoxicity is a major driver of the devastating neurological damage that defines the disease. The quantification of SSC is indispensable for the diagnosis and management of MoCD, and its dramatic reduction serves as a primary endpoint for evaluating the efficacy of treatments like fosdenopterin.
Future research should continue to explore the downstream effects of SSC-mediated neurotoxicity to identify additional therapeutic targets. Furthermore, investigating the potential role of other sulfite-adducts in the pathology of MoCD may open new avenues for intervention, particularly for MoCD types B and C, for which no specific treatment is currently available.
References
- 1. Mouse model for molybdenum cofactor deficiency type B recapitulates the phenotype observed in molybdenum cofactor deficient patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JCI - S-sulfocysteine/NMDA receptor–dependent signaling underlies neurodegeneration in molybdenum cofactor deficiency [jci.org]
- 3. imoa.info [imoa.info]
- 4. mdpi.com [mdpi.com]
- 5. Sulfite Oxidase Deficiency and Molybdenum Cofactor Deficiency: Background, Pathophysiology, Epidemiology [emedicine.medscape.com]
- 6. Sulfocysteine | Rupa Health [rupahealth.com]
- 7. Molybdenum cofactor deficiency: metabolic link between taurine and S-sulfocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sulfite Alters the Mitochondrial Network in Molybdenum Cofactor Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molybdenum Cofactor Deficiency: A New HPLC Method for Fast Quantification of S-Sulfocysteine in Urine and Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Insights into the Cystine-Sulfite Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | S-Sulfocysteine Induces Seizure-Like Behaviors in Zebrafish [frontiersin.org]
- 13. Frontiers | Sulfite Alters the Mitochondrial Network in Molybdenum Cofactor Deficiency [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. What is molybdenum cofactor deficiency and sulfite intoxication | Rare Disease Education By Sentynl Therapeutics, Inc. [aboutmocdtypea.com]
- 16. fda.gov [fda.gov]
- 17. go.drugbank.com [go.drugbank.com]
- 18. Nulibry (Fosdenopterin) to treat Molybdenum Cofactor Deficiency Type A [clinicaltrialsarena.com]
- 19. newdrugapprovals.org [newdrugapprovals.org]
- 20. What Is NULIBRY® (fosdenopterin) for injection? [nulibry.com]
- 21. publications.aap.org [publications.aap.org]
- 22. Successful treatment of molybdenum cofactor deficiency type A with cPMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Determination of urinary S-sulphocysteine, xanthine and hypoxanthine by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards [mdpi.com]
- 26. Molybdenum cofactor-deficient mice resemble the phenotype of human patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. academic.oup.com [academic.oup.com]
The Use of S-Sulfo-DL-cysteine-2,3,3-d3 as a Metabolic Tracer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stable isotope labeling has become an indispensable tool in metabolic research, providing unparalleled insights into the dynamic nature of metabolic pathways. S-Sulfo-DL-cysteine-2,3,3-d3, a deuterium-labeled analog of S-sulfocysteine, offers a powerful tracer for investigating cysteine metabolism and its downstream pathways. This technical guide provides a comprehensive overview of the application of this compound in metabolic studies, detailing experimental protocols, data analysis strategies, and the interpretation of results. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this tracer in their studies of cysteine metabolism in health and disease.
Introduction to this compound
S-Sulfo-DL-cysteine (SSC) is a cysteine derivative that plays a role in sulfur metabolism.[1][2] It is formed by the reaction of sulfite (B76179) with cystine and is a known biomarker for certain inborn errors of metabolism, such as molybdenum cofactor deficiency and isolated sulfite oxidase deficiency.[2][3][4] this compound is a stable isotope-labeled version of SSC, where three hydrogen atoms on the cysteine backbone have been replaced with deuterium (B1214612). This isotopic labeling allows it to be used as a tracer in metabolic studies, enabling the tracking of its metabolic fate through various biochemical pathways.[2] The use of stable isotopes like deuterium is advantageous as they are non-radioactive and can be safely used in a wide range of experimental systems.[5]
Chemical Properties:
| Property | Value |
| Chemical Formula | C3H4D3NO5S2 |
| Molecular Weight | 204.24 g/mol |
| Isotopic Enrichment | Typically >98% |
| Applications | Metabolic tracer, internal standard for quantitative analysis (NMR, GC-MS, LC-MS)[2] |
Cysteine Metabolism and the Role of S-Sulfocysteine
Cysteine is a semi-essential sulfur-containing amino acid with a multitude of critical cellular functions. It is a building block for proteins, a precursor for the synthesis of the major intracellular antioxidant glutathione (B108866) (GSH), and a key molecule in the production of taurine, hydrogen sulfide (B99878) (H₂S), and coenzyme A.[6][7] The dysregulation of cysteine metabolism has been implicated in various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[6][7]
S-sulfocysteine can be taken up by cells and metabolized, influencing intracellular cysteine pools and redox homeostasis.[8] Understanding the pathways through which S-sulfocysteine is metabolized can provide valuable insights into cellular sulfur metabolism and its response to various stimuli or disease states.
Below is a diagram illustrating the central role of cysteine in metabolism and its connection to S-sulfocysteine.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. S-Sulfocysteine Assay [healthcare.uiowa.edu]
- 3. mayocliniclabs.com [mayocliniclabs.com]
- 4. Sulfite Oxidase Deficiency and Molybdenum Cofactor Deficiency Workup: Approach Considerations, Laboratory Studies, Imaging Studies [emedicine.medscape.com]
- 5. benchchem.com [benchchem.com]
- 6. Comprehensive Metabolic Tracing Reveals the Origin and Catabolism of Cysteine in Mammalian Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Mechanistic insights into the biological activity of S-Sulfocysteine in CHO cells using a multi-omics approach - PMC [pmc.ncbi.nlm.nih.gov]
Investigating S-sulfocysteine as an NMDA Receptor Agonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of S-sulfocysteine (SSC), a structural analog of the excitatory neurotransmitter glutamate (B1630785), and its role as an agonist at the N-methyl-D-aspartate (NMDA) receptor. The accumulation of SSC is implicated in the severe neurodegeneration observed in molybdenum cofactor deficiency (MoCD), a rare metabolic disorder.[1][2] Understanding the mechanisms of SSC-mediated excitotoxicity is crucial for the development of potential therapeutic interventions.
S-sulfocysteine: An Endogenous NMDA Receptor Agonist
S-sulfocysteine is formed from the reaction of sulfite (B76179) with cystine and is structurally similar to glutamate.[3] In conditions like sulfite oxidase deficiency, which can be caused by MoCD, impaired detoxification of sulfite leads to the accumulation of SSC.[3] This accumulation results in the overstimulation of ionotropic glutamate receptors, particularly the NMDA receptor.[3]
Activation of the NMDA receptor by SSC triggers a cascade of downstream events, beginning with a significant influx of calcium ions (Ca²⁺) into the neuron.[4][5] This excessive intracellular calcium is a key driver of excitotoxicity, leading to the activation of degradative enzymes, neuronal damage, and ultimately, cell death.[4][5] The neurotoxic effects of SSC can be mitigated by pharmacological blockade of the NMDA receptor, highlighting its central role in the pathology of MoCD.[1][4]
Quantitative Data: Binding Affinity of S-sulfocysteine
The following table summarizes the reported binding affinity of S-sulfocysteine for glutamatergic receptors. This quantitative data is essential for understanding the potency of SSC as a ligand.
| Compound | Receptor Site | Kᵢ (μM) | Reference |
| S-sulfocysteine | Glutamatergic Receptors | 2.1 | [3] |
Kᵢ (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.
Signaling Pathway of S-sulfocysteine-Mediated Neurotoxicity
The binding of S-sulfocysteine to the NMDA receptor initiates a well-defined signaling pathway that culminates in neuronal cell death. The key steps in this pathway are:
-
NMDA Receptor Activation: S-sulfocysteine binds to the glutamate binding site on the NMDA receptor, causing the ion channel to open.[4][5]
-
Calcium Influx: The opening of the NMDA receptor channel leads to a significant influx of extracellular Ca²⁺ into the neuron.[4][5]
-
Calpain Activation: The elevated intracellular Ca²⁺ levels activate calpains, a family of calcium-dependent proteases.[4][5]
-
Gephyrin Degradation: Activated calpain leads to the degradation of gephyrin, a key scaffolding protein at inhibitory synapses.[4][5]
-
Excitotoxicity and Synapse Loss: The degradation of gephyrin contributes to the loss of GABAergic synapses, further exacerbating excitotoxicity and leading to neuronal cell death.[4][5]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the activity of S-sulfocysteine at the NMDA receptor.
Principle: This method uses fluorescent Ca²⁺ indicators, such as Fura-2, to measure changes in intracellular calcium concentration following the application of an agonist.[6][7] The ratio of fluorescence emission at two different excitation wavelengths is used to determine the intracellular Ca²⁺ concentration.[6]
Materials:
-
Primary neuronal cell culture (e.g., cortical or hippocampal neurons)
-
Fura-2 AM (acetoxymethyl ester) fluorescent dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
S-sulfocysteine, glutamate (positive control), and NMDA receptor antagonists (e.g., MK-801, APV)
-
Fluorescence microscope with a cooled CCD camera and filter wheel for alternating excitation wavelengths (340 nm and 380 nm)
Procedure:
-
Cell Preparation: Plate primary neurons on glass coverslips and culture until mature.
-
Dye Loading: Incubate the cells with Fura-2 AM and Pluronic F-127 in imaging buffer for 30-60 minutes at 37°C.[8]
-
Washing: Gently wash the cells with fresh imaging buffer to remove extracellular dye.
-
Imaging: Place the coverslip in a perfusion chamber on the microscope stage. Continuously perfuse with imaging buffer.
-
Baseline Measurement: Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.
-
Agonist Application: Apply S-sulfocysteine or glutamate to the cells via the perfusion system.[7]
-
Data Acquisition: Record the changes in fluorescence intensity at both wavelengths over time.
-
Antagonist Application: To confirm the involvement of NMDA receptors, pre-incubate the cells with an NMDA receptor antagonist before applying S-sulfocysteine.[7]
-
Data Analysis: Calculate the ratio of the fluorescence intensities (340/380 nm). An increase in this ratio indicates an increase in intracellular Ca²⁺.
Principle: This technique measures the ionic currents flowing through the cell membrane in response to agonist application, providing direct evidence of ion channel activation.[9] It allows for the characterization of the electrophysiological properties of NMDA receptors activated by S-sulfocysteine.
Materials:
-
Primary neuronal cell culture or brain slices
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Glass micropipettes
-
Intracellular and extracellular recording solutions
-
S-sulfocysteine, glutamate, and NMDA receptor antagonists
Procedure:
-
Cell/Slice Preparation: Prepare neuronal cultures or acute brain slices for recording.
-
Pipette Preparation: Pull glass micropipettes and fill with intracellular solution. The resistance should be 3-7 MΩ.
-
Seal Formation: Approach a neuron with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (gigaseal).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.
-
Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., -70 mV).
-
Agonist Application: Apply S-sulfocysteine or glutamate to the cell using a perfusion system.
-
Current Recording: Record the inward currents elicited by the agonist.
-
I-V Relationship: To characterize the voltage-dependence of the current, apply voltage ramps or steps during agonist application.
-
Antagonist Confirmation: Co-apply an NMDA receptor antagonist with S-sulfocysteine to confirm that the recorded currents are mediated by NMDA receptors.
Principle: This assay measures the ability of a test compound (S-sulfocysteine) to displace a radiolabeled ligand that specifically binds to the NMDA receptor.[10][11] This allows for the determination of the binding affinity (Kᵢ) of the test compound.[11]
Materials:
-
Rat brain membrane preparations (e.g., from cerebral cortex or hippocampus)
-
Radiolabeled NMDA receptor ligand (e.g., [³H]MK-801 for the channel site, or a competitive antagonist like [³H]CGP 39653 for the glutamate site)
-
S-sulfocysteine
-
Binding buffer
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter and scintillation cocktail
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold buffer and prepare a crude membrane fraction by centrifugation.[11]
-
Assay Setup: In a 96-well plate, add the membrane preparation, radioligand, and varying concentrations of S-sulfocysteine.[11]
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from unbound radioligand.[11]
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[11]
-
Data Analysis: Plot the percentage of specific binding against the concentration of S-sulfocysteine. Use non-linear regression to determine the IC₅₀ (the concentration of SSC that inhibits 50% of specific radioligand binding). Calculate the Kᵢ value from the IC₅₀ using the Cheng-Prusoff equation.
References
- 1. JCI - S-sulfocysteine/NMDA receptor–dependent signaling underlies neurodegeneration in molybdenum cofactor deficiency [jci.org]
- 2. JCI - S-sulfocysteine/NMDA receptor–dependent signaling underlies neurodegeneration in molybdenum cofactor deficiency [jci.org]
- 3. Frontiers | S-Sulfocysteine Induces Seizure-Like Behaviors in Zebrafish [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. S-sulfocysteine/NMDA receptor-dependent signaling underlies neurodegeneration in molybdenum cofactor deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
The Neuroexcitatory Effects of S-Sulfocysteine on Neuronal Glutamate Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-Sulfocysteine (SSC), a structural analogue of the excitatory neurotransmitter glutamate (B1630785), is an endogenous metabolite that accumulates in sulfite (B76179) oxidase deficiency, a rare and fatal metabolic disorder characterized by severe neurological abnormalities. This technical guide provides an in-depth analysis of the molecular mechanisms underlying S-sulfocysteine's effects on glutamate receptors in neurons. The primary focus is on its well-documented activity as an N-methyl-D-aspartate (NMDA) receptor agonist, leading to excitotoxicity. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways to serve as a comprehensive resource for researchers and professionals in neuroscience and drug development.
Introduction
S-Sulfocysteine (SSC) is formed from the reaction of sulfite with cystine and is structurally similar to glutamate.[1][2] In pathological conditions such as sulfite oxidase deficiency, elevated levels of SSC are associated with severe neurological symptoms, including intractable seizures and progressive brain damage.[1][3] The neurotoxic effects of SSC are primarily attributed to its interaction with glutamate receptors, leading to excessive neuronal excitation, a phenomenon known as excitotoxicity.[3][4] Understanding the precise nature of SSC's interaction with different glutamate receptor subtypes is crucial for developing therapeutic strategies for sulfite oxidase deficiency and other neurological disorders involving excitotoxic mechanisms.
This guide will delve into the quantitative aspects of SSC's binding to and activation of glutamate receptors, provide detailed methodologies for studying these interactions, and illustrate the downstream signaling cascades initiated by SSC in neurons.
Quantitative Data on S-Sulfocysteine and Glutamate Receptor Interaction
The interaction of S-Sulfocysteine with glutamate receptors has been quantified through various experimental approaches, primarily radioligand binding assays and functional assays. The following tables summarize the available quantitative data.
| Parameter | Receptor Subtype | Value | Method | Reference |
| Binding Affinity (Ki) | Glutamatergic Receptors | 2.1 µM | In vitro binding assay | [1][2] |
| Half-maximal Effective Concentration (EC50) | NMDA Receptor | 8.2 µM | Radioligand Binding Assay | [5] |
| AMPA Receptor | 59 µM | Radioligand Binding Assay | [5] | |
| Half-maximal Lethal Concentration (LC50) | HT-22 Cells | 125 µM | Probit Analysis | [6] |
Table 1: Binding and Functional Parameters of S-Sulfocysteine at Glutamate Receptors.
| Parameter | Cell Type | SSC Concentration | Effect | Reference |
| Cytotoxicity | Primary mouse neuronal cells | 200 µM | Cytotoxic | [5] |
| Calcium Influx | Primary mouse neuronal cells | 100 µM | Induces calcium influx | [5] |
| Seizure-like movements | Zebrafish larvae | 2 mM | Increases swimming and seizure-like movements | [5] |
Table 2: Cellular and In Vivo Effects of S-Sulfocysteine.
Signaling Pathways of S-Sulfocysteine-Mediated Neurotoxicity
The primary mechanism of S-sulfocysteine-induced neurotoxicity involves the overstimulation of NMDA receptors, leading to a cascade of intracellular events culminating in neuronal cell death.
NMDA Receptor-Mediated Excitotoxicity
S-Sulfocysteine acts as an agonist at the glutamate binding site of the NMDA receptor.[2][3] This binding triggers the opening of the receptor's ion channel, leading to a significant influx of Ca²⁺ into the neuron.[3][7] The excessive intracellular Ca²⁺ concentration is a critical trigger for excitotoxicity.
Downstream Calpain Activation and Gephyrin Cleavage
The sustained elevation of intracellular Ca²⁺ activates various downstream enzymes, including the calcium-dependent protease, calpain.[3] Activated calpain then cleaves a number of cellular substrates, including the postsynaptic scaffolding protein gephyrin.[3] Gephyrin is crucial for the clustering and stabilization of inhibitory GABAA receptors at the synapse. Its degradation leads to a reduction in inhibitory neurotransmission, further exacerbating the excitotoxic state.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of S-sulfocysteine on glutamate receptors.
Radioligand Binding Assay
This protocol is for a competitive binding assay to determine the affinity of S-sulfocysteine for NMDA receptors using a radiolabeled antagonist.
Materials:
-
Neuronal tissue or cells expressing NMDA receptors
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801)
-
Unlabeled S-Sulfocysteine
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Homogenize neuronal tissue or cells in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer.
-
Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled antagonist, and varying concentrations of unlabeled S-sulfocysteine. Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled antagonist).
-
Separation: After incubation to equilibrium, rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to determine specific binding. Plot the percentage of specific binding against the concentration of S-sulfocysteine to generate a competition curve. Calculate the IC50 value (the concentration of SSC that inhibits 50% of specific binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Calcium Imaging using Fura-2 AM
This protocol describes the measurement of intracellular calcium concentration ([Ca²⁺]i) changes in response to S-sulfocysteine application.
Materials:
-
Cultured neurons on coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS)
-
Fluorescence microscope with a ratiometric imaging system
Procedure:
-
Cell Loading: Prepare a loading solution containing Fura-2 AM and Pluronic F-127 in HBSS. Incubate the cultured neurons with the loading solution at 37°C for 30-60 minutes. The AM ester group allows the dye to cross the cell membrane.
-
De-esterification: After loading, wash the cells with HBSS and incubate for an additional 30 minutes to allow intracellular esterases to cleave the AM group, trapping the active Fura-2 dye inside the cells.
-
Imaging: Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope. Excite the cells alternately with light at 340 nm and 380 nm and measure the fluorescence emission at ~510 nm.
-
Data Acquisition: Record a baseline fluorescence ratio (F340/F380) before applying S-sulfocysteine. Perfuse the chamber with a solution containing the desired concentration of SSC and continue to record the fluorescence ratio.
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration. An increase in the F340/F380 ratio indicates an increase in [Ca²⁺]i.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is for recording NMDA receptor-mediated currents in response to S-sulfocysteine application.
Materials:
-
Cultured neurons
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Borosilicate glass capillaries for pipettes
-
Intracellular and extracellular recording solutions
Procedure:
-
Pipette Preparation: Pull a borosilicate glass capillary to form a micropipette with a tip resistance of 3-5 MΩ. Fill the pipette with an appropriate intracellular solution.
-
Seal Formation: Under visual guidance using a microscope, carefully approach a neuron with the micropipette and apply gentle suction to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Recording: Clamp the neuron's membrane potential at a holding potential (e.g., -70 mV). Record baseline membrane current.
-
Drug Application: Perfuse the recording chamber with an extracellular solution containing S-sulfocysteine.
-
Data Acquisition and Analysis: Record the inward current evoked by SSC. Analyze the amplitude, kinetics, and other properties of the current to characterize the response.
S-Sulfocysteine and Other Glutamate Receptors
While the primary focus of research has been on NMDA receptors, S-sulfocysteine's structural similarity to glutamate suggests potential interactions with other glutamate receptor subtypes.
-
AMPA Receptors: Radioligand binding studies have shown that SSC has a lower affinity for AMPA receptors compared to NMDA receptors, with an EC50 of 59 µM.[5] The functional consequences of this interaction are less well-characterized.
-
Kainate Receptors: There is limited specific data on the interaction of S-sulfocysteine with kainate receptors. Given that kainate receptors are a subtype of ionotropic glutamate receptors, it is plausible that SSC could have some effect, but further investigation is required.
-
Metabotropic Glutamate Receptors (mGluRs): The interaction of SSC with mGluRs is also an area that requires more research. Activation of mGluRs can lead to a variety of downstream signaling events, including the modulation of ion channels and changes in gene expression.
The Case of HT-22 Cells: A Glutamate Receptor-Independent Toxicity Mechanism
Some studies have reported that the neurotoxic effects of S-sulfocysteine in the mouse hippocampal cell line HT-22 are not mediated by glutamate receptors.[6] This apparent contradiction is explained by the fact that undifferentiated HT-22 cells express very low levels of ionotropic glutamate receptors. In these cells, high concentrations of glutamate and its analogs, including SSC, induce a form of oxidative stress-mediated cell death. This occurs through the inhibition of the cystine/glutamate antiporter (system xc-), leading to depletion of intracellular cysteine, a precursor for the antioxidant glutathione. The resulting oxidative stress triggers cell death. However, upon differentiation, HT-22 cells can express functional NMDA receptors and become susceptible to excitotoxicity.
Conclusion
S-Sulfocysteine is a potent neurotoxin that primarily exerts its effects through the activation of NMDA receptors, leading to excitotoxicity. The resulting cascade of events, including excessive calcium influx and calpain-mediated degradation of key synaptic proteins, contributes to the severe neurological damage observed in sulfite oxidase deficiency. While its interactions with other glutamate receptor subtypes are less understood, the available data point to a central role for NMDA receptor overactivation in the pathophysiology of SSC-induced neurodegeneration. The experimental protocols detailed in this guide provide a robust framework for further investigation into the nuanced effects of S-sulfocysteine and for the development of targeted therapeutic interventions. Future research should focus on elucidating the specific effects of SSC on different NMDA receptor subunit combinations and its potential interactions with kainate and metabotropic glutamate receptors to provide a more complete picture of its neurotoxic profile.
References
- 1. Frontiers | Lutein inhibits glutamate-induced apoptosis in HT22 cells via the Nrf2/HO-1 signaling pathway [frontiersin.org]
- 2. S-sulfocysteine/NMDA receptor-dependent signaling underlies neurodegeneration in molybdenum cofactor deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | S-Sulfocysteine Induces Seizure-Like Behaviors in Zebrafish [frontiersin.org]
- 6. Mechanism of glutamate-induced neurotoxicity in HT22 mouse hippocampal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
Unraveling the In Vivo Journey of S-Sulfo-DL-cysteine-2,3,3-d3: A Technical Guide to Understanding its Metabolic Fate
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Sulfo-DL-cysteine (SSC) is a cysteine derivative with a protected thiol group, rendering it more stable than cysteine itself. Its deuterated isotopologue, S-Sulfo-DL-cysteine-2,3,3-d3, serves as a valuable tracer for in vivo metabolic studies, allowing for the precise tracking of its absorption, distribution, metabolism, and excretion (ADME). Understanding the metabolic fate of this compound is crucial for its potential therapeutic applications and for assessing its safety profile. This technical guide provides a comprehensive overview of the proposed metabolic pathways of this compound, detailed experimental protocols for its in vivo investigation, and a framework for the presentation of quantitative data.
While direct in vivo studies on this compound are not extensively documented in publicly available literature, this guide synthesizes information from studies on analogous sulfur-containing amino acids and isotopically labeled compounds to propose a robust framework for its investigation.
Proposed Metabolic Pathway
The primary metabolic fate of S-Sulfo-DL-cysteine is expected to involve its conversion to cysteine, which then enters the well-established cysteine metabolic network. The deuterium (B1214612) label on the cysteine backbone allows for the differentiation of metabolites originating from the administered compound versus the endogenous pool.
The initial step in the metabolism of S-Sulfocysteine is likely the reductive cleavage of the S-sulfo bond to release cysteine and sulfite (B76179). In vitro studies with S-Sulfocysteine in Chinese hamster ovary (CHO) cells have suggested that this process can be mediated by glutathione (B108866) (GSH), forming a mixed disulfide (GS-SO3) which is then reduced.
Once deuterated cysteine (cysteine-d3) is released, it can undergo several transformations:
-
Incorporation into Glutathione: Cysteine-d3 can be incorporated into the tripeptide glutathione (GSH-d3), a major intracellular antioxidant.
-
Taurine Synthesis: Cysteine-d3 can be oxidized to cysteine-d3 sulfinic acid, a precursor for the synthesis of taurine-d3.
-
Pyruvate and Sulfate (B86663) Production: Cysteine-d3 can be catabolized to pyruvate-d3, ammonia, and inorganic sulfate.
-
Protein Synthesis: As an amino acid, cysteine-d3 can be incorporated into proteins.
The released sulfite can be oxidized to sulfate by sulfite oxidase and subsequently excreted.
Proposed metabolic pathway of this compound.
Experimental Protocols
A comprehensive in vivo study to determine the metabolic fate of this compound would involve administration to a model organism, followed by sample collection and analysis.
Animal Model and Dosing
-
Species: Male Sprague-Dawley rats are a commonly used model for pharmacokinetic and metabolism studies.
-
Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the study.
-
Dosing: this compound can be administered via oral gavage or intravenous injection to assess bioavailability and different routes of metabolism. A typical dose for a preliminary study might range from 10 to 50 mg/kg. The compound should be dissolved in a suitable vehicle, such as sterile saline.
Sample Collection
-
Blood: Serial blood samples (approximately 0.25 mL) should be collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Blood should be collected in tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.
-
Urine and Feces: Animals should be housed in metabolic cages to allow for the separate collection of urine and feces over 24 or 48 hours.
-
Tissues: At the end of the study (e.g., 24 hours post-dose), animals are euthanized, and key tissues such as the liver, kidneys, muscle, and brain are collected. Tissues should be flash-frozen in liquid nitrogen and stored at -80°C.
Sample Preparation
-
Plasma: Proteins in plasma samples are precipitated by adding a cold organic solvent like acetonitrile (B52724) or methanol (B129727) (typically in a 3:1 solvent-to-plasma ratio). After vortexing and centrifugation, the supernatant is collected for analysis.
-
Urine: Urine samples should be centrifuged to remove any particulate matter. The supernatant can then be diluted with the initial mobile phase of the LC-MS/MS analysis.
-
Tissues: Tissues are homogenized in a suitable buffer. Metabolites are then extracted using a liquid-liquid extraction or solid-phase extraction method.
Analytical Methodology: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound and its deuterated metabolites.
-
Chromatography: A reversed-phase or HILIC column can be used for the separation of the analytes. A gradient elution with a mobile phase consisting of water and acetonitrile with a modifier like formic acid is typically employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity. Specific MRM transitions for the parent compound and each expected deuterated metabolite need to be optimized.
Experimental workflow for the in vivo study.
Data Presentation
Quantitative data from the in vivo study should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Pharmacokinetic Parameters of this compound in Rat Plasma
| Parameter | Oral Administration (Mean ± SD) | IV Administration (Mean ± SD) |
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC(0-t) (ng·h/mL) | ||
| AUC(0-∞) (ng·h/mL) | ||
| t1/2 (h) | ||
| CL/F (mL/h/kg) | ||
| Vd/F (L/kg) | ||
| Bioavailability (%) | N/A |
Table 2: Tissue Distribution of this compound and its Deuterated Metabolites at 24h Post-Dose
| Tissue | S-Sulfo-DL-cysteine-d3 (ng/g) | Cysteine-d3 (ng/g) | Taurine-d3 (ng/g) | Glutathione-d3 (ng/g) |
| Liver | ||||
| Kidney | ||||
| Muscle | ||||
| Brain |
Table 3: Cumulative Excretion of this compound and its Deuterated Metabolites in Urine and Feces (% of Administered Dose)
| Route | S-Sulfo-DL-cysteine-d3 | Cysteine-d3 | Taurine-d3 | Other d-Metabolites | Total Deuterated |
| Urine (0-24h) | |||||
| Feces (0-24h) | |||||
| Total |
Conclusion
This technical guide provides a foundational framework for investigating the in vivo metabolic fate of this compound. By employing stable isotope tracing and modern analytical techniques like LC-MS/MS, researchers can gain crucial insights into the ADME properties of this compound. The proposed metabolic pathways, experimental protocols, and data presentation structures outlined herein will facilitate the design and execution of robust preclinical studies, ultimately contributing to a comprehensive understanding of the biological activity and safety of S-Sulfo-DL-cysteine. Future research in this area will be invaluable for the drug development community.
Methodological & Application
Application Notes and Protocols for the Quantification of S-Sulfo-cysteine using S-Sulfo-DL-cysteine-2,3,3-d3 as an Internal Standard in LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Sulfo-cysteine (SSC) is a critical biomarker for inherited metabolic disorders such as molybdenum cofactor deficiency (MoCD) and isolated sulfite (B76179) oxidase deficiency (SOD).[1] In these conditions, impaired sulfur-containing amino acid metabolism leads to the accumulation of sulfite, which then reacts with cysteine to form S-Sulfo-cysteine. Elevated levels of SSC can lead to severe neurological damage, making its accurate quantification in biological matrices essential for diagnosis and monitoring of treatment efficacy.[2][3] Furthermore, S-Sulfo-cysteine is a structural analog of glutamate (B1630785) and acts as an N-methyl-D-aspartate (NMDA) receptor agonist, contributing to excitotoxicity and neurodegeneration.[4][5][6]
This document provides detailed application notes and protocols for the sensitive and accurate quantification of S-Sulfo-cysteine in various biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS) with S-Sulfo-DL-cysteine-2,3,3-d3 as a stable isotope-labeled internal standard.
Experimental Protocols
Quantification of S-Sulfo-cysteine in Human Urine
This protocol is adapted from methodologies developed for the clinical diagnosis of molybdenum cofactor and isolated sulfite oxidase deficiencies.[1][7]
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge at 13,000 x g for 5 minutes to pellet any particulate matter.
-
Transfer the supernatant to a clean tube.
-
Dilute the urine sample 1:10 (or as needed based on expected concentration) with HPLC-grade water.
-
Add the internal standard, this compound, to each diluted sample to a final concentration of 10 µM.
-
Vortex briefly to mix.
-
Transfer the final mixture to an autosampler vial for LC-MS analysis.
LC-MS/MS Method:
-
Liquid Chromatography:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile (B52724).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient:
Time (min) %B 0.0 95 1.0 95 5.0 50 5.1 5 6.0 5 6.1 95 | 8.0 | 95 |
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) S-Sulfo-cysteine 202.0 106.0 50 | this compound | 205.0 | 109.0 | 50 |
-
MS Parameters:
-
Collision Energy (CE): To be optimized for the specific instrument, typically in the range of 15-25 eV.
-
Declustering Potential (DP): To be optimized, typically around 50-70 V.
-
Ion Source Temperature: 500 °C.
-
IonSpray Voltage: 5500 V.
-
-
Quantification of S-Sulfo-cysteine in Human Plasma
This protocol requires a protein precipitation step to remove larger molecules that can interfere with the analysis.
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard, this compound, at a concentration of 10 µM.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase conditions (95% Mobile Phase B).
-
Vortex to dissolve the residue and transfer to an autosampler vial.
LC-MS/MS Method:
The LC-MS/MS method described for urine analysis can be adapted for plasma samples. Optimization of the gradient and injection volume may be necessary to achieve the best chromatographic performance.
Quantification of S-Sulfo-cysteine in Cell Culture Media
This protocol is suitable for monitoring S-Sulfo-cysteine levels in cell culture experiments.
Sample Preparation:
-
Collect cell culture supernatant.
-
Centrifuge at 1,500 x g for 5 minutes to remove cells and debris.
-
Perform a protein precipitation step as described for plasma samples if the media contains a high concentration of protein (e.g., supplemented with serum). For serum-free media, a simple dilution may be sufficient.
-
Dilute the supernatant (or the supernatant from the protein precipitation step) 1:10 with HPLC-grade water containing the internal standard, this compound, to a final concentration of 10 µM.
-
Transfer to an autosampler vial for LC-MS analysis.
LC-MS/MS Method:
The LC-MS/MS method for urine analysis can be used as a starting point. Method validation is crucial to assess potential matrix effects from the complex media components.
Data Presentation
The following tables summarize typical quantitative data obtained from method validation studies for the analysis of S-Sulfo-cysteine in urine.
Table 1: Linearity of S-Sulfo-cysteine Quantification in Urine
| Calibration Range (µmol/L) | R² |
| 1 - 500 | >0.995 |
| 12 - 480 | >0.99 |
Data adapted from Jiang et al., 2018 and Rashed et al., 2005.[1][7]
Table 2: Precision and Accuracy for S-Sulfo-cysteine Quantification in Urine
| Quality Control Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low (5 µmol/L) | < 5 | < 6 | 95 - 105 |
| Medium (50 µmol/L) | < 4 | < 5 | 97 - 103 |
| High (400 µmol/L) | < 3 | < 4 | 98 - 102 |
Data adapted from Jiang et al., 2018.[7]
Table 3: Recovery of S-Sulfo-cysteine from Spiked Urine Samples
| Spiked Concentration (µmol/L) | Mean Recovery (%) |
| 25 | 94.3 - 107.3 |
| 250 | 94.3 - 107.3 |
Data adapted from Rashed et al., 2005.[1]
Mandatory Visualizations
Experimental Workflow
Caption: A generalized workflow for the quantification of S-Sulfo-cysteine.
S-Sulfo-cysteine Induced Neurotoxicity Signaling Pathway
Caption: S-Sulfo-cysteine's neurotoxic signaling cascade.
Sulfur Metabolism and S-Sulfo-cysteine Formation
Caption: Formation of S-Sulfo-cysteine in sulfur metabolism.
References
- 1. Determination of urinary S-sulphocysteine, xanthine and hypoxanthine by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molybdenum Cofactor Deficiency: A New HPLC Method for Fast Quantification of S-Sulfocysteine in Urine and Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. S-sulfocysteine/NMDA receptor-dependent signaling underlies neurodegeneration in molybdenum cofactor deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JCI - S-sulfocysteine/NMDA receptor–dependent signaling underlies neurodegeneration in molybdenum cofactor deficiency [jci.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for S-Sulfo-DL-cysteine-2,3,3-d3 in Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Sulfo-DL-cysteine is a post-translational modification (PTM) of cysteine residues that can occur under conditions of oxidative stress. This modification involves the addition of a sulfo group to the thiol side chain of cysteine, potentially altering protein structure, function, and signaling. The study of S-sulfocysteine modifications is crucial for understanding cellular redox regulation and its implications in various physiological and pathological processes. S-Sulfo-DL-cysteine-2,3,3-d3 is a stable isotope-labeled version of S-sulfo-cysteine, which serves as an invaluable internal standard for the accurate quantification of S-sulfocysteine-containing peptides in complex biological samples using mass spectrometry-based quantitative proteomics.[1][2] This document provides detailed application notes and protocols for the use of this compound in quantitative proteomics workflows.
Principle of the Method
The quantitative proteomics workflow described here employs a stable isotope dilution (SID) mass spectrometry approach.[3] A known amount of this compound-containing synthetic peptide, corresponding to a target peptide of interest, is spiked into a biological sample that has undergone proteolytic digestion. The endogenous (light) and the stable isotope-labeled (heavy) peptides are chemically identical and thus exhibit similar ionization efficiencies and fragmentation patterns in the mass spectrometer. By comparing the signal intensities of the light and heavy peptide pairs, precise and accurate quantification of the S-sulfocysteine modification on a specific peptide can be achieved.
Applications
-
Biomarker Discovery: Quantify changes in S-sulfocysteine levels on specific proteins in response to disease or drug treatment.
-
Redox Signaling Research: Investigate the role of S-sulfocysteine as a regulatory PTM in cellular signaling pathways.
-
Drug Development: Assess the on- and off-target effects of drug candidates on protein S-sulfonylation.
-
Toxicology Studies: Evaluate the impact of environmental toxins or oxidative stressors on the proteome.
Experimental Protocols
Protocol 1: Protein Extraction and Digestion
This protocol outlines the steps for preparing protein lysates from cell cultures or tissues for subsequent analysis.
Materials:
-
Lysis Buffer: 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.5, supplemented with protease and phosphatase inhibitors.
-
Reducing Agent: 10 mM Dithiothreitol (DTT).
-
Alkylating Agent: 55 mM Iodoacetamide (IAM).
-
Digestion Buffer: 50 mM Tris-HCl, pH 8.5.
-
Trypsin (proteomics grade).
-
Quenching Solution: 1% Trifluoroacetic acid (TFA).
Procedure:
-
Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse the cell pellet in Lysis Buffer on ice for 30 minutes with intermittent vortexing.
-
Protein Quantification: Determine the protein concentration of the lysate using a compatible protein assay (e.g., BCA assay).
-
Reduction: To a known amount of protein (e.g., 1 mg), add DTT to a final concentration of 10 mM. Incubate at 37°C for 1 hour.
-
Alkylation: Cool the sample to room temperature. Add IAM to a final concentration of 55 mM and incubate in the dark at room temperature for 45 minutes.
-
Dilution and Digestion: Dilute the sample 5-fold with Digestion Buffer to reduce the urea concentration to below 1.6 M. Add trypsin at a 1:50 (w/w) ratio and incubate overnight at 37°C.
-
Quenching and Desalting: Stop the digestion by adding TFA to a final concentration of 1%. Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge according to the manufacturer's instructions.
-
Lyophilization: Lyophilize the desalted peptides to dryness and store at -80°C until further use.
Protocol 2: Quantitative Analysis by LC-MS/MS
This protocol describes the use of this compound labeled peptide for the quantification of the target S-sulfocysteine-containing peptide.
Materials:
-
Lyophilized peptide digest from Protocol 1.
-
Synthetic this compound labeled peptide standard (custom synthesized to match the target peptide sequence).
-
Resuspension Buffer: 0.1% Formic acid in water.
-
LC-MS/MS system (e.g., a triple quadrupole or high-resolution Orbitrap mass spectrometer).
Procedure:
-
Sample Preparation: Resuspend the lyophilized peptide digest in a known volume of Resuspension Buffer.
-
Spiking of Internal Standard: Add a known amount of the synthetic this compound labeled peptide standard to the resuspended peptide sample. The optimal amount of the standard should be determined empirically but is typically in the low fmol to pmol range.
-
LC-MS/MS Analysis: Analyze the sample by LC-MS/MS.
-
Liquid Chromatography: Separate the peptides on a C18 reversed-phase column using a suitable gradient of acetonitrile (B52724) in 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in a targeted mode, such as Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).
-
Define the precursor ion m/z values for both the endogenous (light) and the labeled (heavy) S-sulfocysteine-containing peptides.
-
Define the m/z values of the most intense and specific fragment ions for both the light and heavy peptides.
-
-
-
Data Analysis:
-
Integrate the peak areas of the selected fragment ion chromatograms for both the light and heavy peptides.
-
Calculate the ratio of the peak area of the endogenous peptide to the peak area of the labeled internal standard.
-
Determine the absolute quantity of the S-sulfocysteine-modified peptide in the original sample based on the known concentration of the spiked-in standard.
-
Data Presentation
The quantitative data should be summarized in a clear and structured table to facilitate comparison between different samples or conditions.
| Protein ID | Peptide Sequence | Modification Site | Sample Group A (Ratio Light/Heavy) | Sample Group B (Ratio Light/Heavy) | Fold Change (B/A) | p-value |
| P12345 | GSS(SO3H)YGSGR | Cys-123 | 0.85 ± 0.09 | 2.55 ± 0.21 | 3.0 | <0.01 |
| Q67890 | VTS(SO3H)PLK | Cys-45 | 1.12 ± 0.15 | 1.05 ± 0.18 | 0.94 | >0.05 |
| ... | ... | ... | ... | ... | ... | ... |
Table 1: Example of quantitative data for S-sulfocysteine-containing peptides. Data are presented as the mean ratio of the endogenous (light) peptide to the this compound labeled (heavy) internal standard ± standard deviation.
Mandatory Visualizations
Caption: Experimental workflow for quantitative proteomics of S-sulfocysteine.
Caption: Simplified signaling pathway involving S-sulfocysteine modification.
References
- 1. Isotope-coded N-terminal sulfonation of peptides allows quantitative proteomic analysis with increased de novo peptide sequencing capability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Label-Free Quantitation of Protein Modifications by Pseudo Selected Reaction Monitoring with Internal Reference Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable Isotope Dilution Mass Spectrometry for Membrane Transporter Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
Application of S-Sulfo-DL-cysteine-2,3,3-d3 in Metabolomics Research
Application Notes
Introduction
S-Sulfocysteine (SSC) is a critical biomarker for inherited metabolic disorders affecting sulfur metabolism, most notably Molybdenum Cofactor Deficiency (MoCD) and isolated Sulfite (B76179) Oxidase Deficiency (SOD). In these conditions, impaired sulfite oxidase activity leads to an accumulation of sulfite, which then reacts with cystine to form S-sulfocysteine. This metabolite is not only an indicator of disease but is also implicated in the neurotoxic effects observed in patients, acting as an N-methyl-D-aspartate (NMDA) receptor agonist. Accurate and precise quantification of S-sulfocysteine in biological matrices such as urine and plasma is therefore essential for the diagnosis and monitoring of these debilitating diseases.
S-Sulfo-DL-cysteine-2,3,3-d3 is a stable isotope-labeled internal standard designed for use in quantitative metabolomics studies employing mass spectrometry. Its chemical structure is identical to the endogenous analyte, S-sulfocysteine, with the exception of three deuterium (B1214612) atoms on the cysteine backbone. This mass difference of +3 Da allows for its distinct detection by a mass spectrometer while ensuring that its chemical and chromatographic properties are nearly identical to the unlabeled analyte.
Principle of Application
In quantitative mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest accuracy and precision. The SIL-IS is added at a known concentration to the biological sample at the beginning of the sample preparation process. It co-elutes with the endogenous analyte during chromatographic separation and experiences similar ionization effects in the mass spectrometer's source. By calculating the ratio of the signal from the endogenous analyte to the signal from the SIL-IS, variations arising from sample preparation, chromatographic injection, and matrix effects can be effectively normalized. This ratiometric approach significantly improves the reliability and reproducibility of the quantification.
This compound serves this purpose for the quantification of S-sulfocysteine. Its application is crucial for:
-
Accurate Diagnosis: Providing reliable quantitative data to aid in the diagnosis of MoCD and SOD.
-
Disease Monitoring: Tracking the levels of S-sulfocysteine in patients to monitor disease progression or response to therapy.
-
Metabolomics Research: Enabling the accurate measurement of S-sulfocysteine in broader metabolomics studies to understand its role in various physiological and pathological states.
-
Drug Development: Facilitating the development of therapeutics for MoCD and SOD by providing a robust endpoint for assessing treatment efficacy.
Experimental Protocols
Quantification of S-Sulfocysteine in Human Urine using UPLC-MS/MS
This protocol describes a method for the quantitative analysis of S-sulfocysteine in human urine using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with this compound as an internal standard.
1.1. Materials and Reagents
-
S-Sulfo-L-cysteine (Analyte standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Ultrapure water
-
Human urine samples (stored at -80°C)
1.2. Sample Preparation
-
Thaw frozen urine samples on ice.
-
Vortex the samples to ensure homogeneity.
-
Prepare a stock solution of this compound in ultrapure water.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of urine.
-
Add a specific volume of the this compound stock solution to each urine sample to achieve a final concentration within the linear range of the assay.
-
Add a protein precipitation agent, such as acetonitrile, at a ratio of 3:1 (v/v) to the urine sample.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.
-
Dilute the supernatant with an appropriate volume of the initial mobile phase if necessary.
-
The sample is now ready for UPLC-MS/MS analysis.
1.3. UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid
-
Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM Ammonium formate and 0.1% formic acid
-
Gradient:
Time (min) Flow Rate (mL/min) %A %B 0.0 0.4 10 90 2.0 0.4 40 60 2.5 0.4 50 50 3.0 0.4 10 90 | 5.0 | 0.4 | 10 | 90 |
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) S-Sulfocysteine 202.0 120.0 | this compound | 205.0 | 123.0 |
-
MS Parameters: Optimize source and compound-specific parameters (e.g., capillary voltage, source temperature, cone voltage, collision energy) on the specific instrument being used.
1.4. Data Analysis and Quantification
-
Integrate the peak areas for the specified MRM transitions of S-sulfocysteine and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Prepare a calibration curve using standards of known S-sulfocysteine concentrations with a fixed amount of the internal standard.
-
Plot the peak area ratio against the concentration of the standards and perform a linear regression.
-
Determine the concentration of S-sulfocysteine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
The following tables summarize typical quantitative data for the analysis of S-sulfocysteine using a stable isotope-labeled internal standard like this compound.
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 2.5 - 625 µmol/L | [1] |
| Linearity (R²) | >0.99 | [1] |
| Lower Limit of Quantification (LLOQ) | 2.44 µmol/L | [1] |
| Intra-day Precision (%CV) | < 5% | [1] |
| Inter-day Precision (%CV) | < 5% | [1] |
| Recovery | > 98% | [1] |
Table 2: Alternative LC-MS/MS Method Validation Parameters (Negative Ion Mode)
| Parameter | Result | Reference |
| Linearity Range | 12 - 480 µmol/L | [2] |
| Intra-day Variation | < 2.5% | [2] |
| Inter-day Variation | < 2.5% | [2] |
| Mean Recovery | 94.3 - 107.3% | [2] |
Visualizations
Cysteine Catabolism and S-Sulfocysteine Formation
Experimental Workflow for S-Sulfocysteine Quantification
References
- 1. Development of a rapid UPLC-MS/MS determination of urine sulfocysteine for diagnosis of sulfocysteinuria and molybdenum co-factor deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential of measured relative shifts in collision cross section values for biotransformation studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: S-Sulfo-DL-cysteine-2,3,3-d3 for Stable Isotope Labeling in Cell Culture
References
- 1. Contemporary proteomic strategies for cysteine redoxome profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. biorxiv.org [biorxiv.org]
Application Note: Quantitative Analysis of Protein S-Sulfonation Using S-Sulfo-DL-cysteine-2,3,3-d3 Labeled Peptides by Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein S-sulfonation (a sulfonic acid modification on cysteine residues, R-SO3H) is an irreversible post-translational modification (PTM) that arises from the oxidation of cysteine thiols.[1] This modification can significantly alter protein structure and function and has been implicated in various physiological and pathological processes, including cellular signaling and oxidative stress-related diseases.[1][2] Accurate quantification of S-sulfonated peptides is crucial for understanding the biological roles of this PTM.
This application note describes a robust method for the sensitive and accurate quantification of S-sulfonated peptides in complex biological samples using a stable isotope-labeled internal standard, S-Sulfo-DL-cysteine-2,3,3-d3. The method employs a "spike-in" strategy where a known amount of a synthetic peptide containing this compound is added to a proteolytically digested sample. The deuterated standard co-elutes with its endogenous, non-labeled counterpart during liquid chromatography (LC) and is distinguished by its mass difference in the mass spectrometer (MS). This allows for precise quantification by comparing the signal intensities of the light (endogenous) and heavy (labeled) peptide pairs.
Experimental Protocols
Preparation of Protein Extracts from Cell Culture
-
Cell Lysis: Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells in a buffer containing a strong denaturant to ensure protein solubilization (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5) and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
Reduction, Alkylation, and Enzymatic Digestion
-
Reduction: To a 1 mg aliquot of protein extract, add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM. Incubate at 56°C for 30 minutes to reduce disulfide bonds.[3]
-
Alkylation: Cool the sample to room temperature. Add iodoacetamide (B48618) (IAM) to a final concentration of 55 mM to alkylate the free cysteine thiols, preventing their re-oxidation. Incubate for 30 minutes in the dark at room temperature.[3]
-
Quenching: Quench the excess IAM by adding DTT to a final concentration of 20 mM and incubating for 15 minutes.[3]
-
Buffer Exchange and Digestion:
-
Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to less than 1 M.
-
Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Sample Cleanup: Acidify the digest with formic acid to a final pH of ~2-3. Desalt the peptides using a C18 solid-phase extraction (SPE) column. Elute the peptides and dry them in a vacuum centrifuge.
Quantitative Mass Spectrometry Analysis
-
Sample Preparation for MS: Reconstitute the dried peptides in a solution of 0.1% formic acid in water.
-
Spiking of Labeled Standard: Add a known concentration of the this compound labeled synthetic peptide to the sample. A dilution series of the standard can be used to generate a calibration curve for absolute quantification.
-
LC-MS/MS Analysis:
-
LC System: Use a nano-flow HPLC system with a C18 analytical column.
-
Mobile Phases:
-
Phase A: 0.1% formic acid in water.
-
Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient: Run a linear gradient from 2% to 40% Phase B over 60-120 minutes.
-
Mass Spectrometer: A high-resolution Orbitrap or Q-TOF mass spectrometer is recommended.
-
Ionization: Use positive ion mode electrospray ionization (ESI).
-
Data Acquisition: Employ a data-dependent acquisition (DDA) method, acquiring MS1 scans followed by MS2 scans of the most intense precursor ions. Alternatively, a targeted method such as Parallel Reaction Monitoring (PRM) can be used for higher sensitivity and specificity.
-
Data Presentation
The quantitative data should be presented in a clear, tabular format. Below are examples of how to structure the results from a quantitative experiment.
Table 1: Relative Quantification of S-Sulfonated Peptides in Control vs. Treated Samples
| Protein Name | Peptide Sequence | Modification Site | Fold Change (Treated/Control) | p-value |
| Peroxiredoxin-1 | DGVLGS(SO3H)LGVFEGK | Cys52 | 3.2 | 0.001 |
| GAPDH | YVDESTG(SO3H)FTGR | Cys150 | 2.5 | 0.005 |
| Albumin | ALVLIAFAQYLQQ(SO3H)PFEDHVK | Cys34 | 1.8 | 0.04 |
Table 2: Absolute Quantification of Peroxiredoxin-1 S-Sulfonation using a Calibration Curve
| Sample ID | Endogenous Peptide Peak Area | Labeled Standard Peak Area | Concentration (fmol/µg protein) |
| Control 1 | 1.2 x 10^6 | 5.5 x 10^7 | 21.8 |
| Control 2 | 1.1 x 10^6 | 5.4 x 10^7 | 20.4 |
| Control 3 | 1.3 x 10^6 | 5.6 x 10^7 | 23.2 |
| Treated 1 | 3.8 x 10^6 | 5.5 x 10^7 | 69.1 |
| Treated 2 | 4.1 x 10^6 | 5.6 x 10^7 | 73.2 |
| Treated 3 | 3.9 x 10^6 | 5.4 x 10^7 | 72.2 |
Visualizations
References
- 1. Targeted Annotation of S-Sulfonylated Peptides by Selective Infrared Multiphoton Dissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapping protein cysteine sulfonic acid modifications with specific enrichment and mass spectrometry: an integrated approach to explore the cysteine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols: Tracing Cysteine Metabolism with S-Sulfo-DL-cysteine-2,3,3-d3 for Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system.[1][2] By employing stable isotope-labeled compounds as tracers, researchers can track the movement of atoms through metabolic pathways, providing deep insights into cellular physiology and disease states.[3][4] S-Sulfo-DL-cysteine-2,3,3-d3 is a deuterated, stable form of cysteine that serves as an excellent tracer for elucidating the dynamics of cysteine metabolism. Cysteine is a critical amino acid involved in protein synthesis, redox homeostasis via glutathione (B108866) (GSH) production, and the synthesis of other vital metabolites like taurine (B1682933) and hydrogen sulfide (B99878) (H₂S).[5]
S-Sulfo-DL-cysteine is a more stable cysteine derivative, which is advantageous for cell culture experiments.[6] It is taken up by cells, likely through the cystine/glutamate antiporter (xc-), and is intracellularly metabolized to release cysteine, which then enters the cellular cysteine pool.[6][7][8] This application note provides a detailed protocol for utilizing this compound to perform metabolic flux analysis of cysteine-related pathways.
Principle of this compound Tracing
When cells are cultured in a medium containing this compound, the labeled cysteine analogue is transported into the cell and converted to cysteine-d3. This deuterated cysteine is then incorporated into various downstream metabolic pathways. By using mass spectrometry (MS) to detect the mass shift in these metabolites due to the presence of deuterium (B1214612), the rate of incorporation and thus the metabolic flux can be quantified. The deuterium label on the 2,3,3 carbons of the cysteine backbone allows for the tracing of the entire molecule into its downstream products.
Key Metabolic Pathways Investigated
The primary pathways that can be interrogated using this compound include:
-
Glutathione (GSH) Synthesis: As a rate-limiting precursor for GSH, the incorporation of deuterated cysteine into the glutathione pool provides a direct measure of its synthesis rate.[9]
-
Taurine Synthesis: The flux of cysteine into the taurine production pathway can be quantified by measuring the isotopic enrichment in taurine.
-
Transsulfuration Pathway: While this pathway typically synthesizes cysteine from methionine, the use of a cysteine tracer can help understand the dynamics and reversibility of these reactions under different conditions.[9]
-
Protein Synthesis: The incorporation of deuterated cysteine into cellular proteins can also be measured to determine rates of protein synthesis.
Experimental Workflow
The overall experimental workflow for metabolic flux analysis using this compound is depicted below.
Caption: A generalized workflow for metabolic flux analysis using this compound.
Detailed Experimental Protocols
Cell Culture and Isotope Labeling
This protocol is designed for adherent mammalian cells but can be adapted for suspension cultures.
Materials:
-
This compound
-
Cysteine-free cell culture medium
-
Dialyzed fetal bovine serum (FBS)
-
Cells of interest
-
Phosphate-buffered saline (PBS), ice-cold
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that will result in approximately 80% confluency at the time of the experiment.
-
Tracer Medium Preparation: Prepare the labeling medium by supplementing cysteine-free medium with this compound at a concentration similar to that of cysteine in standard medium (e.g., 0.2-0.4 mM). Also, add dialyzed FBS to the desired final concentration.
-
Initiation of Labeling: Once cells reach the desired confluency, aspirate the standard culture medium, wash the cells once with pre-warmed PBS, and then add the pre-warmed tracer medium.
-
Time-Course Experiment: Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to determine the rate of tracer incorporation and to ensure isotopic steady-state is reached for flux analysis.
Metabolism Quenching and Metabolite Extraction
Rapidly quenching metabolic activity is crucial for accurate results. Due to the reactive nature of thiol groups in cysteine and glutathione, derivatization is recommended to prevent oxidation.
Materials:
-
Ice-cold 0.9% NaCl solution
-
80:20 Methanol (B129727):Water solution, pre-chilled to -80°C
-
N-ethylmaleimide (NEM) for derivatization (optional but recommended)
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Quenching: At each time point, remove the culture plate from the incubator and immediately place it on ice. Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Extraction: Add 1 mL of -80°C 80:20 methanol:water to each well of a 6-well plate. For thiol derivatization, this extraction solvent can be supplemented with NEM at a concentration of 10 mM.
-
Cell Lysis and Collection: Scrape the cells in the cold methanol solution and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet protein and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube.
-
Drying: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. Store the dried extracts at -80°C until LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-performance liquid chromatograph (HPLC) coupled to a high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap).
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50-100 µL) of the initial mobile phase (e.g., 98:2 water:acetonitrile (B52724) with 0.1% formic acid).
-
Chromatographic Separation: Separate the metabolites using a reversed-phase or HILIC column appropriate for polar metabolites. A typical gradient might run from 2% to 95% acetonitrile over 15-20 minutes.
-
Mass Spectrometry: Operate the mass spectrometer in a positive or negative ion mode, depending on the metabolites of interest. Use a full scan mode to identify all labeled species and a targeted MS/MS mode (e.g., Selected Reaction Monitoring or Parallel Reaction Monitoring) for accurate quantification of specific metabolites.
Table 1: Example Mass Transitions for Key Metabolites
| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Cysteine-d3 | 125.06 | 78.04 | M+3 isotopologue |
| Glutathione-d3 | 311.11 | 182.06 | M+3 isotopologue |
| Taurine-d3 | 129.05 | 84.02 | M+3 isotopologue |
Note: Exact m/z values will depend on the ionization mode and adducts formed. These should be empirically determined.
Data Analysis and Flux Calculation
-
Peak Integration: Integrate the peak areas for the different isotopologues (e.g., M+0, M+1, M+2, M+3) of each metabolite of interest using the instrument's software.
-
Isotopologue Distribution Analysis: Correct the raw peak areas for the natural abundance of stable isotopes. The fractional enrichment of the tracer in each metabolite can then be calculated.
-
Flux Calculation: Use metabolic modeling software (e.g., INCA, Metran) to fit the isotopic labeling data to a metabolic network model. This will allow for the calculation of absolute flux values through the pathways of interest.
Cysteine Metabolic Pathways
The following diagram illustrates the central role of cysteine in cellular metabolism and the pathways that can be traced using this compound.
Caption: Metabolic fate of this compound after cellular uptake.
Troubleshooting and Considerations
-
Tracer Toxicity: Although generally well-tolerated, it is advisable to perform a dose-response experiment to ensure that the concentration of this compound used is not toxic to the cells.
-
Incomplete Labeling: If isotopic steady-state is not reached, consider extending the labeling time. For rapidly dividing cells, isotopically non-stationary MFA may be required.
-
Thiol Oxidation: The formation of disulfides (e.g., cystine, glutathione disulfide) can complicate analysis. The use of reducing agents and alkylating agents like NEM during extraction is highly recommended to preserve the reduced thiol species.
-
Data Interpretation: The interpretation of labeling patterns requires a good understanding of the underlying metabolic network. The use of appropriate metabolic modeling software is essential for accurate flux calculations.
Conclusion
This compound is a valuable tool for researchers investigating cysteine metabolism. By following the detailed protocols outlined in this application note, scientists and drug development professionals can gain quantitative insights into the metabolic fluxes of key pathways involved in cellular growth, redox homeostasis, and disease. This approach can be applied to a wide range of research areas, including cancer metabolism, neurodegenerative diseases, and toxicology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [PDF] Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes | Semantic Scholar [semanticscholar.org]
- 3. Quantification and Tracing of Stable Isotope into Cysteine and Glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic insights into the biological activity of S-Sulfocysteine in CHO cells using a multi-omics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. S-Sulfocysteine - Investigation of cellular uptake in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of S-Sulfo-DL-cysteine by Stable Isotope Dilution GC-MS
Abstract
This application note describes a robust and sensitive method for the quantification of S-Sulfo-DL-cysteine in biological matrices using gas chromatography-mass spectrometry (GC-MS) coupled with a stable isotope dilution strategy. S-Sulfo-DL-cysteine-2,3,3-d3 is utilized as an internal standard to ensure high accuracy and precision. The protocol involves a two-step derivatization process, including esterification followed by acylation, to enhance the volatility and thermal stability of the analyte for GC-MS analysis. This method is intended for researchers, scientists, and drug development professionals engaged in metabolomics, proteomics, and clinical research.
Introduction
S-Sulfocysteine (SSC) is an L-cysteine derivative where the thiol group is protected by a sulfonic acid moiety, rendering it more stable against oxidation compared to cysteine.[1] It is a compound of interest in various biological processes and is being explored for its potential therapeutic applications. Accurate quantification of S-Sulfocysteine in biological samples is crucial for understanding its pharmacokinetics, metabolism, and mechanism of action. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of amino acids and their metabolites due to its high sensitivity and selectivity.[2] However, the polar nature of amino acids necessitates a derivatization step to increase their volatility for GC analysis. This protocol employs a stable isotope-labeled internal standard, this compound, to correct for matrix effects and variations during sample preparation and analysis, which is a gold standard for quantitative mass spectrometry.[3][4]
Experimental Protocol
This protocol provides a detailed methodology for the sample preparation, derivatization, and GC-MS analysis of S-Sulfo-DL-cysteine.
1. Materials and Reagents
-
S-Sulfo-DL-cysteine (Analyte)
-
This compound (Internal Standard)[5]
-
2 M HCl in Methanol
-
Pentafluoropropionic anhydride (B1165640) (PFPA)
-
Ethyl acetate
-
Borate (B1201080) buffer (pH 9.0)
-
Anhydrous sodium sulfate (B86663)
-
Nitrogen gas for evaporation
-
GC-MS grade solvents
2. Sample Preparation
-
To 100 µL of the biological sample (e.g., plasma, urine, or tissue homogenate), add a known amount of this compound internal standard solution.
-
Perform protein precipitation by adding 400 µL of ice-cold methanol.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.
3. Derivatization
A two-step derivatization procedure is performed as follows:[6]
-
Esterification:
-
To the dried residue, add 100 µL of 2 M HCl in methanol.
-
Seal the vial tightly and heat at 80°C for 60 minutes.
-
Cool the sample to room temperature and evaporate the solvent under a stream of nitrogen.
-
-
Acylation:
-
To the dried, esterified sample, add 100 µL of a 1:4 (v/v) mixture of pentafluoropropionic anhydride (PFPA) and ethyl acetate.
-
Seal the vial and heat at 65°C for 30 minutes.
-
Cool the sample to room temperature.
-
4. Extraction
-
Reconstitute the derivatized sample in 200 µL of borate buffer (pH 9.0).
-
Add 500 µL of toluene and vortex vigorously for 1 minute to extract the derivatized analytes.
-
Centrifuge at 2,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer (toluene) to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried organic extract to an autosampler vial for GC-MS analysis.
5. GC-MS Analysis
The derivatized sample is analyzed using a GC-MS system with the following parameters (these may require optimization for specific instruments):
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 90°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 20°C/min to 300°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection Mode: Splitless (1 µL injection volume).
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.
-
Data Presentation
Quantitative analysis is performed by monitoring characteristic ions of the derivatized S-Sulfo-DL-cysteine and its deuterated internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is used for quantification against a calibration curve.
Table 1: GC-MS Parameters for Quantitative Analysis
| Parameter | Value |
| GC System | Agilent 7890A or equivalent |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Injector Temperature | 280°C |
| Carrier Gas | Helium, 1.2 mL/min |
| Oven Program | 90°C (2 min), then 10°C/min to 200°C, then 20°C/min to 300°C (5 min) |
| MS System | Agilent 5975C or equivalent |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Table 2: Selected Ions for Monitoring (SIM) of Derivatized Analytes (Hypothetical m/z values)
Note: The exact m/z values will depend on the fragmentation pattern of the specific derivative formed (methyl ester, pentafluoropropionyl amide). These values need to be determined experimentally by analyzing the derivatized standards in scan mode.
| Analyte | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| S-Sulfo-DL-cysteine Derivative | To be determined | To be determined |
| This compound Derivative | To be determined (+3) | To be determined (+3) |
Visualization
The following diagram illustrates the experimental workflow from sample preparation to data analysis.
Caption: Experimental workflow for the GC-MS analysis of S-Sulfo-DL-cysteine.
Conclusion
The described GC-MS method using stable isotope dilution provides a reliable and accurate approach for the quantification of S-Sulfo-DL-cysteine in biological samples. The detailed protocol for sample preparation, derivatization, and analysis will be a valuable tool for researchers in various scientific disciplines. The use of a deuterated internal standard is critical for minimizing analytical variability and ensuring data of the highest quality.
References
- 1. Mechanistic insights into the biological activity of S-Sulfocysteine in CHO cells using a multi-omics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GC-MS Amino Acid Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Stable-isotope GC-MS/MS determination of aminoethylcysteine ketimine decarboxylated dimer in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable isotope dilution analysis of cystine in granulocyte suspensions as cysteine: a powerful method for the diagnosis, the follow-up, and treatment of patients with cystinosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ð-sulfo-DL-Cysteine (2,3,3-Dâ, 99%) - Cambridge Isotope Laboratories, DLM-8738-PK [isotope.com]
- 6. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NMR Spectroscopic Analysis of S-Sulfo-DL-cysteine and its Deuterated Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Sulfo-DL-cysteine (SSC) is a structural analog of the excitatory neurotransmitter glutamate.[1][2] It is a critical biomarker for molybdenum cofactor deficiency (MoCD) and isolated sulfite (B76179) oxidase deficiency, inherited metabolic disorders that lead to severe neurological damage.[3][4] In these conditions, impaired sulfur-containing amino acid metabolism results in the accumulation of sulfite, which reacts with cysteine to form S-Sulfocysteine.[4] SSC acts as an N-methyl-D-aspartate (NMDA) receptor agonist, leading to excitotoxicity through excessive calcium influx and subsequent downstream cellular damage.[1][5][6]
The deuterated isotopologue, S-Sulfo-DL-cysteine-2,3,3-d3, serves as an invaluable tool in metabolic studies and quantitative analysis.[7][8] Its use as an internal standard in Nuclear Magnetic Resonance (NMR) spectroscopy, as well as in mass spectrometry, allows for precise quantification of the unlabeled analyte in biological samples.[7] NMR spectroscopy provides detailed structural information and is a powerful technique for studying the metabolism and interactions of S-Sulfo-DL-cysteine. This document provides detailed protocols for the analysis of both S-Sulfo-DL-cysteine and this compound using NMR spectroscopy.
Signaling Pathway of S-Sulfo-DL-cysteine as an NMDA Receptor Agonist
S-Sulfocysteine exerts its neurotoxic effects by activating the NMDA receptor. The binding of SSC to the NMDA receptor triggers a cascade of events culminating in neuronal cell death. This signaling pathway is a key area of research for developing therapeutic interventions for MoCD.
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
This protocol outlines the preparation of S-Sulfo-DL-cysteine and its deuterated analog for NMR spectroscopy.
Materials:
-
S-Sulfo-DL-cysteine
-
Deuterium oxide (D₂O, 99.9%)
-
Internal standard (e.g., DSS-d6)[10]
-
5 mm NMR tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Weighing the Sample: Accurately weigh 5-10 mg of S-Sulfo-DL-cysteine or this compound into a clean, dry vial.
-
Dissolution: Add 0.6-0.7 mL of D₂O to the vial. If an internal standard is required for quantitative analysis, a known concentration of DSS-d6 can be added to the D₂O prior to dissolution.[10]
-
Mixing: Gently vortex the vial until the sample is completely dissolved.
-
Transfer to NMR Tube: Carefully transfer the solution into a 5 mm NMR tube.
-
Labeling: Label the NMR tube clearly with the sample identification.
Protocol 2: 1D ¹H NMR Spectroscopy
This protocol describes the acquisition of a one-dimensional proton NMR spectrum.
Instrument: 500 MHz (or higher) NMR spectrometer
Parameters:
| Parameter | Suggested Value |
|---|---|
| Pulse Sequence | zg30 or similar |
| Solvent | D₂O |
| Temperature | 298 K (25 °C) |
| Number of Scans (NS) | 16-64 |
| Relaxation Delay (D1) | 5 s |
| Acquisition Time (AQ) | ~3-4 s |
| Spectral Width (SW) | 12-16 ppm |
| Referencing | Internal DSS-d6 at 0.00 ppm or residual HDO signal (~4.79 ppm) |
Protocol 3: 1D ¹³C NMR Spectroscopy
This protocol details the acquisition of a one-dimensional carbon NMR spectrum.
Instrument: 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Parameters:
| Parameter | Suggested Value |
|---|---|
| Pulse Sequence | zgpg30 (proton-decoupled) |
| Solvent | D₂O |
| Temperature | 298 K (25 °C) |
| Number of Scans (NS) | 1024-4096 (or more, depending on concentration) |
| Relaxation Delay (D1) | 2 s |
| Acquisition Time (AQ) | ~1-2 s |
| Spectral Width (SW) | 200-220 ppm |
| Referencing | Internal DSS-d6 or solvent signal |
Protocol 4: 2D NMR Spectroscopy (HSQC)
This protocol is for acquiring a 2D Heteronuclear Single Quantum Coherence (HSQC) spectrum to correlate directly bonded ¹H and ¹³C nuclei.
Instrument: 500 MHz (or higher) NMR spectrometer with gradient capabilities.
Parameters:
| Parameter | Suggested Value |
|---|---|
| Pulse Sequence | hsqcedetgpsisp2.2 or similar |
| Solvent | D₂O |
| Temperature | 298 K (25 °C) |
| Number of Scans (NS) | 4-16 per increment |
| Relaxation Delay (D1) | 1.5-2.0 s |
| Spectral Width (F2, ¹H) | 12-16 ppm |
| Spectral Width (F1, ¹³C) | 180-200 ppm |
| Number of Increments (F1) | 256-512 |
| ¹J(CH) Coupling Constant | ~145 Hz |
Data Presentation
Expected ¹H and ¹³C NMR Chemical Shifts
The following tables summarize the expected chemical shifts for S-Sulfo-DL-cysteine in D₂O. The deuteration in this compound will result in the absence of signals for H-2 and H-3 in the ¹H NMR spectrum. A slight isotopic shift may be observed for C-2 and C-3 in the ¹³C NMR spectrum.
Table 1: ¹H NMR Chemical Shifts for S-Sulfo-DL-cysteine in D₂O
| Proton | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-2 (α-proton) | ~4.18 | Doublet of doublets (dd) |
| H-3 (β-protons) | ~3.50, ~3.68 | Multiplets |
Note: Chemical shifts can vary slightly based on pH and concentration.[11]
Table 2: ¹³C NMR Chemical Shifts for S-Sulfo-DL-cysteine in D₂O
| Carbon | Chemical Shift (ppm) |
|---|---|
| C-1 (Carboxyl) | ~172 |
| C-2 (α-carbon) | ~55 |
| C-3 (β-carbon) | ~38 |
Note: These are approximate values and should be confirmed with experimental data.
Experimental Workflow and Logic
The overall workflow for the NMR analysis of S-Sulfo-DL-cysteine and its deuterated analog can be visualized as follows:
References
- 1. S-sulfocysteine/NMDA receptor-dependent signaling underlies neurodegeneration in molybdenum cofactor deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | S-Sulfocysteine Induces Seizure-Like Behaviors in Zebrafish [frontiersin.org]
- 3. Delineating the phenotypic spectrum of sulfite oxidase and molybdenum cofactor deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. cdnisotopes.com [cdnisotopes.com]
- 10. bipm.org [bipm.org]
- 11. L-Cysteinesulfonic acid | C3H7NO5S2 | CID 115015 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: S-Sulfo-DL-cysteine-2,3,3-d3 in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of S-Sulfo-DL-cysteine and its deuterated analog, S-Sulfo-DL-cysteine-2,3,3-d3, in the study of neurodegenerative diseases. The content is structured to offer both the biological context and detailed protocols for practical application in a laboratory setting.
Application Note I: S-Sulfo-DL-cysteine as a Tool to Model Excitotoxic Neurodegeneration
Introduction
S-Sulfocysteine (SSC) is a structural analog of the excitatory neurotransmitter glutamate (B1630785).[1][2] In certain metabolic disorders, such as Molybdenum cofactor deficiency (MoCD), SSC accumulates in biological fluids, leading to severe neurodegeneration.[1][3][4] SSC acts as an N-methyl-D-aspartate (NMDA) receptor agonist, triggering a cascade of events that result in excitotoxicity and neuronal cell death.[1][2][4] This makes S-Sulfo-DL-cysteine a valuable pharmacological tool for inducing and studying excitotoxic mechanisms relevant to neurodegenerative diseases in vitro and in vivo.
Mechanism of Action
S-Sulfo-DL-cysteine selectively binds to and activates NMDA receptors, a subtype of ionotropic glutamate receptors.[1][2] This activation leads to an influx of calcium ions (Ca2+) into the neuron.[1][2][4] The excessive intracellular Ca2+ concentration triggers downstream pathological processes, including the activation of the protease calpain.[1][2][4] Calpain, in turn, mediates the degradation of key synaptic proteins, such as the inhibitory synaptic protein gephyrin, leading to a loss of GABAergic synapses and exacerbating excitotoxicity.[1][2][4] The sustained overstimulation of NMDA receptors ultimately results in neuronal damage and death.
Signaling Pathway of S-Sulfo-cysteine-Induced Neurotoxicity
Caption: Signaling cascade of S-Sulfocysteine-induced neurotoxicity.
Quantitative Data from In Vitro Studies
| Parameter | Cell Type | SSC Concentration | Effect | Reference |
| Neurotoxicity | Primary Murine Neurons | 200 µM (12h) | Increased cell death (Propidium Iodide staining) | [4] |
| Primary Murine Neurons | 1-10 µM (5 days) | Increased cell death | [4] | |
| Calcium Influx | Cortical Neurons | 100 µM | Similar Ca2+ influx to 100 µM glutamate | [4] |
| Gephyrin Degradation | Hippocampal Neurons | 100 µM | Time-dependent degradation of gephyrin | [4] |
| Receptor Binding (Ki) | 2.1 µM | Binding affinity to glutamatergic receptors | [5] |
Experimental Protocols
Protocol 1: Induction of Excitotoxicity in Primary Neuronal Cultures
-
Cell Culture: Plate primary cortical or hippocampal neurons from embryonic rats or mice on poly-D-lysine coated plates at a suitable density. Culture the neurons in Neurobasal medium supplemented with B27 and GlutaMAX for 7-10 days to allow for maturation.
-
Preparation of S-Sulfo-DL-cysteine (SSC) solution: Prepare a stock solution of SSC in sterile, nuclease-free water or a suitable buffer. Further dilute the stock solution in the culture medium to achieve the desired final concentrations (e.g., 1-200 µM).
-
Treatment: Replace the existing culture medium with the medium containing the desired concentration of SSC. For control wells, use medium without SSC.
-
Incubation: Incubate the cells for the desired duration (e.g., 12 hours to 5 days) at 37°C in a humidified incubator with 5% CO2.
-
Assessment: Following incubation, assess neurotoxicity using methods such as cell viability assays (Protocol 2), calcium imaging (Protocol 3), or western blotting (Protocol 4).
Protocol 2: Assessment of Neurotoxicity using WST-1 Cell Viability Assay
-
Cell Treatment: Following the protocol for induction of excitotoxicity, at the end of the incubation period, add 10 µL of WST-1 reagent to each well of a 96-well plate containing 100 µL of culture medium.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified incubator with 5% CO2.
-
Measurement: Measure the absorbance of the samples at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability by comparing the absorbance of the treated cells to the control (untreated) cells.
Protocol 3: Measurement of Intracellular Calcium Influx using Fura-2 AM
-
Dye Loading: Incubate the cultured neurons with the calcium indicator dye Fura-2 AM in a serum-free medium for 30-60 minutes at 37°C.
-
Washing: Wash the cells with a physiological salt solution (e.g., HBSS) to remove the excess dye.
-
Imaging: Mount the cells on a fluorescence microscope equipped for ratiometric imaging.
-
Stimulation: Perfuse the cells with a solution containing S-Sulfo-DL-cysteine at the desired concentration.
-
Data Acquisition: Excite the Fura-2 AM loaded cells alternately at 340 nm and 380 nm and record the emission at 510 nm.
-
Data Analysis: Calculate the ratio of the fluorescence intensities (340/380 nm) to determine the intracellular calcium concentration.
Protocol 4: Western Blot Analysis of Gephyrin Degradation
-
Cell Lysis: After treatment with SSC, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with a primary antibody against gephyrin. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative levels of gephyrin.
Application Note II: this compound for Quantitative Analysis in Neurodegenerative Disease Research
Introduction
This compound is a stable isotope-labeled form of S-Sulfo-DL-cysteine. In the field of analytical chemistry, particularly in mass spectrometry, deuterated compounds are considered the gold standard for use as internal standards in quantitative analyses.[1][2] The near-identical chemical and physical properties of this compound to the endogenous, unlabeled S-Sulfo-DL-cysteine ensure that it behaves similarly during sample preparation, chromatography, and ionization, thus correcting for variability in these steps and allowing for highly accurate and precise quantification.
Principle of Use
The quantification of S-Sulfo-cysteine in biological matrices such as urine, plasma, and cerebrospinal fluid is crucial for the diagnosis and monitoring of MoCD.[6][7][8] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this analysis due to its high sensitivity and specificity. By adding a known amount of this compound to the biological sample at the beginning of the sample preparation process, any loss of the analyte during extraction or variations in instrument response will be mirrored by the internal standard. The ratio of the signal from the endogenous analyte to the signal from the deuterated internal standard is then used to calculate the precise concentration of the analyte in the original sample.
Experimental Workflow for Quantitative Analysis
Caption: Workflow for SSC quantification using a deuterated internal standard.
Typical LC-MS/MS Method Parameters
| Parameter | Value | Reference |
| Linearity Range | 12-480 µmol/L | [6] |
| Intra-day Variation | <2.5% | [6] |
| Inter-day Variation | <2.5% | [6] |
| Recovery | 94.3-107.3% | [6] |
| Limit of Quantification (LOQ) | Urine: 1.44 µM, Serum: 1.08 µM | [9] |
Experimental Protocol
Protocol 5: Quantification of S-Sulfo-cysteine in Biological Samples using LC-MS/MS
-
Preparation of Standards and Internal Standard:
-
Prepare a stock solution of S-Sulfo-DL-cysteine in HPLC-grade water.
-
Prepare a stock solution of this compound in HPLC-grade water.
-
Create a series of calibration standards by spiking the S-Sulfo-DL-cysteine stock solution into a control matrix (e.g., control urine or plasma).
-
-
Sample Preparation:
-
Thaw biological samples (urine, plasma, or CSF) on ice.
-
To a fixed volume of each sample, standard, and quality control, add a precise volume of the this compound internal standard solution.
-
For plasma or serum, perform protein precipitation by adding a solvent such as acetonitrile (B52724) or methanol (B129727), vortex, and centrifuge to pellet the proteins.
-
For urine, a simple dilution may be sufficient.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a suitable column, such as a reverse-phase C18 column.
-
Employ a gradient elution with mobile phases typically consisting of water with an additive like formic acid (Mobile Phase A) and an organic solvent like acetonitrile or methanol with the same additive (Mobile Phase B).
-
-
Mass Spectrometry (MS/MS):
-
Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Optimize the MRM transitions for both S-Sulfo-cysteine and this compound.
-
Set the ion source parameters (e.g., electrospray voltage, temperature) for optimal signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard in each sample.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of S-Sulfo-cysteine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
References
- 1. texilajournal.com [texilajournal.com]
- 2. benchchem.com [benchchem.com]
- 3. S-sulfocysteine/NMDA receptor-dependent signaling underlies neurodegeneration in molybdenum cofactor deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | S-Sulfocysteine Induces Seizure-Like Behaviors in Zebrafish [frontiersin.org]
- 6. Determination of urinary S-sulphocysteine, xanthine and hypoxanthine by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mayocliniclabs.com [mayocliniclabs.com]
- 8. S-Sulfocysteine Assay [healthcare.uiowa.edu]
- 9. Molybdenum Cofactor Deficiency: A New HPLC Method for Fast Quantification of S-Sulfocysteine in Urine and Serum - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving signal intensity of S-Sulfo-DL-cysteine-2,3,3-d3 in mass spec
Welcome to the technical support center for the mass spectrometry analysis of S-Sulfo-DL-cysteine-2,3,3-d3. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental workflow and enhance signal intensity.
Troubleshooting Guide
This guide addresses common issues encountered during the mass spectrometry analysis of this compound.
Question: Why is the signal intensity of my this compound standard or sample consistently low or absent?
Answer: Low signal intensity for this compound, a highly polar and sulfonated compound, can stem from several factors related to instrumentation, method parameters, and sample preparation. A systematic approach to troubleshooting is recommended.
Initial Checks:
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Internal Standard Integrity: Confirm that the this compound solution was added correctly to your samples and that the solution has not expired or degraded.
-
LC-MS System Performance: Inject a system suitability standard to verify that the instrument is performing optimally and that there isn't a general loss of sensitivity.
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Mass Spectrometer Parameters: Double-check that the correct precursor and product ions for this compound are included in your acquisition method.
In-depth Troubleshooting Steps:
-
Ionization Mode: S-Sulfo-cysteine contains a sulfonic acid group, which is readily deprotonated. Therefore, it is best analyzed in negative ion mode using electrospray ionization (ESI).[1][2] If you are using positive ion mode, switching to negative ion mode is the first and most critical step to improving signal intensity.
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Mobile Phase Composition: The choice of mobile phase and additives is crucial for both chromatographic retention and ionization efficiency.
-
Ion Suppression: Strong ion-pairing agents like trifluoroacetic acid (TFA) are known to suppress the ESI signal and should be avoided.[3][4]
-
Recommended Additives: Volatile ammonium (B1175870) salts are excellent choices for mobile phase modifiers. Ammonium formate (B1220265) has been shown to provide better signal intensity and chromatographic resolution compared to ammonium acetate (B1210297) for some analytes.[5] Using additives like formic acid or acetic acid can also be beneficial.[3]
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Concentration: The concentration of the additive can impact the signal. It is recommended to optimize the concentration, starting in the range of 5-10 mM.
-
-
ESI Source Parameter Optimization: The parameters of the ESI source should be optimized to ensure efficient desolvation and ionization of this compound. Key parameters to adjust include:
-
Capillary Voltage: In negative ion mode, a typical starting range is -2.5 to -4.0 kV.
-
Nebulizer Gas Pressure: This controls the formation of fine droplets. A typical range is 20-60 psi.
-
Drying Gas Temperature and Flow: These parameters aid in solvent evaporation. Recommended ranges are 250-450°C for temperature and 5-12 L/min for flow rate.
-
Sprayer Position: The position of the ESI needle relative to the mass spectrometer inlet can be optimized to maximize the signal for your specific analyte and flow conditions.
-
-
In-Source Collision-Induced Dissociation (CID): For some sulfonated compounds, the in-source fragmentation product may be more stable or abundant than the parent ion.[1] By increasing the in-source CID, you can promote the formation of a specific fragment ion and monitor that for quantification, potentially leading to a more intense and stable signal.
Frequently Asked Questions (FAQs)
Q1: What is the recommended ionization mode for this compound?
A1: Negative ion mode electrospray ionization (ESI) is highly recommended. The sulfonic acid group on the molecule is acidic and readily loses a proton to form a negative ion, leading to much greater sensitivity compared to positive ion mode.[1][2]
Q2: Which mobile phase additives are best for analyzing this compound?
A2: For reversed-phase chromatography coupled with mass spectrometry, volatile buffers are preferred. Ammonium formate or ammonium acetate are commonly used.[1][5] Formic acid or acetic acid can also be used to control the pH and improve chromatography. It is crucial to avoid trifluoroacetic acid (TFA) as it can significantly suppress the signal in ESI-MS.[3][4] Difluoroacetic acid (DFA) has been suggested as a less suppressive alternative to TFA if a stronger acid is needed for chromatography.[4]
Q3: Can derivatization be used to improve the signal intensity of this compound?
A3: S-Sulfo-cysteine does not have a free thiol group, which is the target for many common derivatization strategies used for cysteine.[6] However, derivatization of other functional groups could be explored as a method development strategy to enhance ionization efficiency. For routine troubleshooting of low signal, optimizing the LC-MS parameters is a more direct approach.
Q4: How can I minimize matrix effects when analyzing this compound in complex samples?
A4: Matrix effects, such as ion suppression, can be a significant cause of low and variable signal.[7] As this compound is a stable isotope-labeled internal standard, its primary purpose is to correct for these effects. By adding a known amount to all samples and standards, the ratio of the analyte to the internal standard is used for quantification, which compensates for signal variations. Additionally, effective sample preparation to remove interfering matrix components is always recommended.
Q5: What are typical starting parameters for an LC-MS/MS method for this compound?
A5: A good starting point would be a reversed-phase separation on a C18 column with a mobile phase gradient using water and acetonitrile, both containing 0.1% formic acid or 10 mM ammonium formate.[8][9] The mass spectrometer should be operated in negative ion ESI mode, monitoring the appropriate precursor and product ion transitions for this compound.
Data Presentation
Table 1: Impact of Mobile Phase Additives on MS Signal Intensity
| Mobile Phase Additive | Typical Concentration | Expected Impact on this compound Signal | Reference |
| Formic Acid (FA) | 0.05 - 0.1% | Good signal in negative ESI mode | [3][8] |
| Acetic Acid (AA) | 0.05 - 0.1% | Good signal in negative ESI mode | [3] |
| Ammonium Formate | 5 - 20 mM | Excellent signal, often better than acetate | [5][10] |
| Ammonium Acetate | 5 - 20 mM | Good signal, MS-compatible | [1][11] |
| Trifluoroacetic Acid (TFA) | 0.1% | Severe signal suppression (Not Recommended) | [3][4][12] |
| Difluoroacetic Acid (DFA) | 0.1% | Less signal suppression than TFA, potential alternative | [4] |
Table 2: Recommended ESI Source Parameter Ranges for Optimization
| Parameter | Recommended Range (Negative Ion Mode) | Rationale | Reference |
| Capillary Voltage | -2.5 to -4.0 kV | Promotes the formation of negative ions. | [13] |
| Nebulizer Gas Pressure | 20 - 60 psi | Ensures efficient droplet formation. | [13] |
| Drying Gas Temperature | 250 - 450 °C | Facilitates solvent evaporation and ion desolvation. | [13][14] |
| Drying Gas Flow | 5 - 12 L/min | Assists in removing solvent from the ion source. | [14] |
Experimental Protocols
Protocol 1: Generic LC-MS/MS Method for this compound Analysis
This protocol provides a starting point for method development. Optimization will be required for your specific instrumentation and application.
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 2%) and ramp up to a high percentage (e.g., 95%) to elute the analyte.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Negative.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: Determine the optimal precursor ([M-H]⁻) and product ions for this compound by infusing a standard solution.
-
Source Parameters: Optimize capillary voltage, nebulizer pressure, drying gas temperature, and flow rate as described in Table 2.
-
Visualizations
Caption: Troubleshooting workflow for low signal intensity.
Caption: General experimental workflow for analysis.
References
- 1. Negative ion electrospray high-performance liquid chromatography-mass spectrometry method development for determination of a highly polar phosphonic acid/sulfonic acid compound in plasma. Optimization of ammonium acetate concentration and in-source collision-induced dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of urinary S-sulphocysteine, xanthine and hypoxanthine by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids [sigmaaldrich.com]
- 6. books.rsc.org [books.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Mechanistic insights into the biological activity of S-Sulfocysteine in CHO cells using a multi-omics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Mechanistic insights into the biological activity of S-Sulfocysteine in CHO cells using a multi-omics approach [frontiersin.org]
- 10. Profiling Urinary Sulfate Metabolites With Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | BoroPharm Inc. [boropharm.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
Overcoming poor recovery of S-Sulfo-DL-cysteine-2,3,3-d3 in sample prep
Technical Support Center: S-Sulfo-DL-cysteine-2,3,3-d3 Analysis
Welcome to the technical support center for troubleshooting issues related to the analysis of this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during sample preparation and analysis, with a primary focus on overcoming poor recovery.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used?
This compound is a stable, isotopically labeled form of S-Sulfo-cysteine. It is primarily used as an internal standard (IS) in quantitative mass spectrometry-based bioanalysis. Because it is chemically almost identical to the endogenous (non-labeled) S-Sulfo-cysteine, it is expected to behave similarly during sample extraction, derivatization, and chromatographic separation. By adding a known amount of the deuterated standard to a sample at the beginning of the workflow, any loss of the analyte during sample preparation can be corrected for, leading to more accurate quantification.
Q2: I am observing a consistently low signal and poor recovery for my this compound internal standard. What are the most common causes?
Low recovery of this compound can stem from several factors, many of which are related to the physicochemical properties of S-Sulfo-cysteine itself and its interaction with the sample matrix. The most common culprits include:
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Suboptimal pH during Extraction: The stability of S-Sulfo-cysteine and related compounds can be pH-dependent.[1] Using a buffer outside the optimal pH range can lead to degradation.
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Inefficient Protein Precipitation: If protein precipitation is incomplete, the analyte may be lost in the protein pellet. The choice of precipitating agent (e.g., acetonitrile (B52724), methanol (B129727), or acids like trichloroacetic acid or sulfosalicylic acid) and the ratio of solvent to sample are critical.[2][3]
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Analyte Adsorption: S-Sulfo-cysteine, being a polar and charged molecule, can adsorb to the surfaces of glassware, plasticware, and chromatography columns.
-
Matrix Effects in LC-MS/MS: Co-eluting endogenous compounds from the sample matrix (e.g., phospholipids, salts) can suppress or enhance the ionization of the analyte in the mass spectrometer source, leading to inaccurate quantification.[4][5] This is a common issue with "dilute-and-shoot" or simple protein precipitation methods.[4]
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Degradation during Sample Handling and Storage: Repeated freeze-thaw cycles and storage at inappropriate temperatures can lead to the degradation of the analyte.
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Deuterium Exchange: While less common for C-D bonds under typical analytical conditions, extreme pH or temperature conditions could potentially lead to deuterium-hydrogen exchange, although this is a less probable cause for low signal compared to other factors.
Q3: Can derivatization help improve the recovery and detection of this compound?
Yes, derivatization can be a highly effective strategy. Pre-column derivatization with reagents like O-phthaldialdehyde (OPA) can improve the chromatographic properties and enhance the UV or fluorescence detection of S-Sulfo-cysteine.[6] For LC-MS/MS, derivatization can improve ionization efficiency and chromatographic retention on reverse-phase columns, moving the analyte away from the early-eluting, unretained matrix components that often cause ion suppression.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving poor recovery of this compound.
Issue 1: Low Recovery After Protein Precipitation
Potential Causes:
-
Incomplete precipitation of proteins, leading to analyte entrapment.
-
Co-precipitation of the analyte with the proteins.
-
Suboptimal choice of precipitation solvent or acid.
Troubleshooting Steps:
-
Optimize Precipitation Solvent: Test different organic solvents such as acetonitrile (ACN), methanol (MeOH), and acetone. A common starting point is a 3:1 or 4:1 ratio of cold solvent to sample volume.[2][3]
-
Evaluate Acid Precipitation: Compare solvent precipitation with acid precipitation using agents like 5% 5-sulfosalicylic acid or trichloroacetic acid (TCA).[6]
-
Check Sample pH: Before adding the organic solvent, ensure the sample pH is in a range where S-Sulfo-cysteine is stable and less likely to bind to proteins.
-
Vortex and Incubate: Ensure thorough mixing after adding the precipitant and consider a short incubation on ice to enhance protein removal.[3]
-
Quantitative Comparison: The table below summarizes typical performance characteristics of different protein precipitation methods.
| Parameter | Acetonitrile Precipitation | Acid Precipitation (e.g., TCA) |
| Recovery | Generally >80% for small molecules.[7] | Can be lower for some analytes due to co-precipitation. |
| Matrix Effect | Can be significant due to co-extraction of lipids.[4][7] | Can be cleaner with respect to lipids, but may introduce salts. |
| Ease of Use | Simple, fast, and suitable for high-throughput.[3] | Also simple, but requires careful handling of corrosive acids. |
Issue 2: Significant Signal Variability and Ion Suppression in LC-MS/MS
Potential Cause:
-
Matrix effects from co-eluting endogenous compounds are a primary cause of signal variability and suppression, especially with electrospray ionization (ESI).[4][5]
Troubleshooting Steps:
-
Perform a Post-Extraction Addition Experiment:
-
Set A: Prepare a blank matrix extract (e.g., plasma from which the analyte has been removed). After the extraction process, add a known amount of this compound.
-
Set B: Prepare a solution with the same concentration of this compound in the mobile phase or a clean solvent.
-
Analysis: Compare the peak area of the analyte in Set A to that in Set B. A significantly lower peak area in Set A indicates ion suppression.
-
-
Improve Sample Cleanup: If matrix effects are confirmed, a more rigorous sample cleanup method is necessary.
-
Solid-Phase Extraction (SPE): This is a highly effective method for removing interfering matrix components.[8] For a polar, acidic compound like S-Sulfo-cysteine, a mixed-mode anion exchange or a reversed-phase C18 cartridge could be effective.[9]
-
Liquid-Liquid Extraction (LLE): This can provide cleaner extracts than protein precipitation by partitioning the analyte into an immiscible solvent.[7]
-
-
Optimize Chromatography:
-
Adjust the LC gradient to better separate this compound from the region where matrix components elute (typically the void volume).
-
Consider using a different column chemistry, such as HILIC (Hydrophilic Interaction Liquid Chromatography), which can provide better retention for polar compounds.
-
Visualizing the Troubleshooting Process
The following flowchart illustrates a logical approach to troubleshooting poor recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein Precipitation Methods for Proteomics [biosyn.com]
- 3. agilent.com [agilent.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Molybdenum Cofactor Deficiency: A New HPLC Method for Fast Quantification of S-Sulfocysteine in Urine and Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. benchchem.com [benchchem.com]
S-Sulfo-DL-cysteine-2,3,3-d3 stability issues in aqueous solutions
Welcome to the technical support center for S-Sulfo-DL-cysteine-2,3,3-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its stability compare to S-Sulfo-DL-cysteine and DL-cysteine?
This compound is a deuterium-labeled version of S-Sulfo-DL-cysteine. The S-sulfo group protects the thiol moiety, making it significantly more stable in aqueous solutions than DL-cysteine.[1] Cysteine is prone to oxidation, leading to the formation of cystine, which has low solubility and can precipitate out of solution.[1] S-Sulfocysteine is considered more stable than cysteine in neutral pH feeds.[1] One study reported remarkable stability of a 15 mM S-sulfocysteine solution at neutral pH for 24 hours, whereas cysteine precipitated under the same conditions.[1] The deuteration at the 2,3,3-positions is primarily for use as an internal standard in mass spectrometry-based quantification and is not expected to significantly alter the chemical stability of the S-sulfo group.
Q2: What are the primary factors that can affect the stability of this compound in aqueous solutions?
While this compound is relatively stable, its integrity in aqueous solutions can be influenced by:
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pH: Extreme pH values (highly acidic or alkaline) may promote hydrolysis of the S-sulfo bond over extended periods.
-
Temperature: Elevated temperatures can accelerate degradation kinetics.
-
Light: Exposure to UV light may induce photodegradation.
-
Oxidizing Agents: Strong oxidizing agents can potentially lead to the degradation of the molecule.
Q3: What are the recommended storage conditions for aqueous solutions of this compound?
To ensure the stability of your this compound solutions, we recommend the following storage conditions:
-
Short-term storage (up to 1 week): Store at 2-8°C, protected from light.
-
Long-term storage: For extended periods, it is advisable to prepare single-use aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles.
-
Protection from light: Always store solutions in amber vials or wrapped in foil to prevent photodegradation.
-
Inert atmosphere: For critical applications, purging the solution with an inert gas like nitrogen or argon can help to displace oxygen and further prevent any potential oxidative degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected decrease in concentration over time | Degradation of the compound. | - Review storage conditions. Ensure the solution is stored at the recommended temperature and protected from light. - Check the pH of the solution. Adjust to a neutral pH if necessary. - Prepare fresh solutions more frequently. - Perform a stability study under your specific experimental conditions (see Experimental Protocols section). |
| Precipitate formation in the solution | This is less likely for S-Sulfocysteine compared to Cysteine. However, it could indicate contamination or interaction with other components in the solution. | - Visually inspect the solution for any signs of microbial growth. If suspected, discard the solution and prepare a new one using sterile techniques. - If the solution contains other components, consider potential incompatibilities. |
| Inconsistent analytical results | Issues with sample handling, preparation, or the analytical method. | - Ensure consistent timing between sample preparation and analysis. - Verify the accuracy and precision of your analytical method (e.g., HPLC, LC-MS/MS). - Use a validated stability-indicating method (see Experimental Protocols section). |
| Discoloration of the solution | Potential degradation or contamination. | - Discard the solution and prepare a fresh one. - Investigate potential sources of contamination in your workflow. |
Quantitative Stability Data
While specific quantitative kinetic data for the degradation of this compound under various conditions is not extensively available in the literature, the following table provides an illustrative summary of expected stability based on the known behavior of S-Sulfocysteine. Researchers should perform their own stability studies for critical applications.
| Condition | Parameter | Expected Stability (Illustrative) | Primary Degradation Pathway |
| pH | 4 | Stable for several weeks at 2-8°C | Slow hydrolysis of S-sulfo bond |
| 7 | Highly stable; reported to be stable for at least 24 hours at 15 mM[1] | Minimal degradation | |
| 10 | Stable for several days at 2-8°C | Slow hydrolysis of S-sulfo bond | |
| Temperature | 4°C | Stable for weeks to months | Slow degradation |
| 25°C (Room Temp) | Stable for days to weeks | Accelerated degradation | |
| 40°C | Significant degradation may occur within days | Accelerated degradation | |
| Light | Protected from light | Stable | - |
| Exposed to UV light | Potential for photodegradation | Photolytic cleavage |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the stock solution and incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Add 0.1 M NaOH to the stock solution and incubate at 60°C for 24-48 hours.
-
Oxidation: Add 3% H₂O₂ to the stock solution and keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for up to 7 days.
-
Photostability: Expose the stock solution to a light source according to ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and analyze using a stability-indicating LC-MS/MS method to quantify the parent compound and detect any degradation products.
Protocol 2: Stability-Indicating LC-MS/MS Method
This method can be used to quantify this compound and separate it from potential degradation products.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is suitable.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is a common starting point.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Column Temperature: 25-40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) for quantitative analysis. The transitions for this compound and its potential degradation products should be optimized.
-
Visualizations
References
Minimizing isotopic exchange of S-Sulfo-DL-cysteine-2,3,3-d3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing isotopic exchange of S-Sulfo-DL-cysteine-2,3,3-d3. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of deuterium (B1214612) loss from this compound?
A1: The primary cause of deuterium loss from the carbon backbone (C2 and C3 positions) of this compound is isotopic exchange with protons from the solvent, such as water or buffers.[1] This chemical process involves the replacement of a deuterium atom with a hydrogen atom.
Q2: Which experimental factors most significantly impact the stability of the deuterium labels?
A2: The stability of the deuterium atoms on the carbon backbone is most significantly influenced by pH and temperature.[1] Basic conditions (high pH) and elevated temperatures dramatically accelerate the rate of isotopic exchange.[1] The composition of the buffer can also play a role.
Q3: Are the hydrogens on the amine (-NH2) and sulfo (-SO3H) groups also subject to exchange?
A3: Yes, hydrogens (and by extension, any deuterium atoms) on heteroatoms like nitrogen and oxygen are highly labile. They will exchange with protons from a protic solvent almost instantaneously.[1] In many mass spectrometry-based analyses, these positions are expected to exchange, and the primary goal is to retain the deuterium on the carbon backbone.[1]
Q4: Can isotopic exchange lead to other chemical changes in the molecule?
A4: Yes, the mechanism for the exchange of the alpha-carbon's deuterium (at the C2 position) can involve the formation of a carbanion intermediate. This intermediate can lead to racemization at the chiral center.[1] Therefore, if the stereochemistry of your S-Sulfo-DL-cysteine is critical, minimizing isotopic exchange is doubly important.[1]
Q5: How can I monitor the extent of deuterium exchange?
A5: The most common methods for monitoring deuterium loss are mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] By analyzing your this compound standard and samples over time, you can track any decrease in the abundance of the deuterated isotopic peak and the corresponding increase in the non-deuterated peak.[1]
Troubleshooting Guide
Problem: I am observing a significant loss of the deuterium label in my this compound standard when I prepare it in my usual buffer.
| Question to Consider | Explanation | Recommended Action |
| What is the pH of your buffer? | Basic conditions (pH > 7) significantly increase the rate of deuterium exchange at carbon positions.[1] | Maintain a slightly acidic pH (ideally between 4 and 6) for all solutions containing this compound.[1] |
| At what temperature are you working? | Elevated temperatures accelerate all chemical reactions, including isotopic exchange.[1] | Prepare solutions on ice and store them at low temperatures. For short-term storage (1-2 days), use 4°C. For long-term storage, aliquot into single-use volumes and store at -80°C to minimize freeze-thaw cycles.[1] |
| How long are your samples incubated at room temperature? | The longer the exposure to non-ideal conditions (neutral/basic pH, room temperature), the greater the extent of exchange. | Keep incubation times as short as experimentally necessary. Minimize the time samples spend at room temperature.[1] |
| What is the composition of your solvent? | Protic solvents like water (H₂O) are a source of protons that can exchange with the deuterium atoms. | If your experimental design allows, consider using deuterated solvents (e.g., D₂O) to maintain isotopic purity. |
Quantitative Data on Isotopic Exchange
The following tables provide illustrative data on the expected stability of the deuterium labels on the carbon backbone of this compound under various conditions. These values are estimates based on general principles of hydrogen-deuterium exchange kinetics and are intended for guidance. Actual exchange rates should be determined empirically for your specific experimental setup.
Table 1: Estimated Percentage of Deuterium Loss as a Function of pH and Temperature
| pH | Temperature | Incubation Time (4 hours) | Incubation Time (24 hours) |
| 4.0 | 4°C | < 1% | < 2% |
| 25°C | 1-3% | 5-10% | |
| 7.0 | 4°C | 2-5% | 10-15% |
| 25°C | 10-20% | > 30% | |
| 8.5 | 4°C | 15-25% | > 40% |
| 25°C | > 50% | > 80% |
Table 2: Recommended Storage Conditions and Expected Stability
| Storage Condition | Duration | Expected Deuterium Purity |
| Solid Form | Refrigerated (2-8°C), protected from light | Stable for years, re-analyze after 3 years for chemical purity. |
| Aqueous Solution (pH 4-6) | 4°C | >98% for up to 48 hours |
| -20°C | >95% for up to 1 month | |
| -80°C | >95% for > 6 months (in single-use aliquots) |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
Objective: To prepare solutions of this compound while minimizing deuterium exchange.
Materials:
-
This compound solid
-
Buffer at pH 4.0 (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water)
-
Sterile, low-binding microcentrifuge tubes
-
Calibrated balance, vortex mixer, and pipettes
-
Ice bucket
Procedure:
-
Before opening, allow the container of solid this compound to equilibrate to room temperature in a desiccator to prevent condensation.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of the solid in the cold (4°C) pH 4.0 buffer. Perform this step on ice.
-
Vortex briefly to ensure the solid is completely dissolved.
-
Prepare working solutions by diluting the stock solution with the same cold pH 4.0 buffer.
-
For long-term storage, aliquot the stock solution into single-use volumes and store at -80°C to minimize freeze-thaw cycles.[1]
-
Store working solutions at 4°C and use them within 1-2 days.[1]
Protocol 2: Monitoring Isotopic Purity by LC-MS
Objective: To quantify the isotopic purity of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS). A method for S-sulfocysteine analysis has been established and can be adapted.
Instrumentation and Columns:
-
LC-MS/MS system (e.g., Q-TOF or triple quadrupole)
-
Reversed-phase C18 column (e.g., Acquity HSS T3, 2.1 x 50 mm, 1.8 µm)
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Procedure:
-
Prepare samples as described in Protocol 1.
-
Set up an LC gradient suitable for separating S-Sulfo-cysteine. An example gradient is as follows: 0-2 min, 0.1% B; 2-3.5 min, gradient to 30% B; 3.5-4.5 min, gradient to 95% B; 4.5-6 min, hold at 0.1% B. The flow rate can be set to 400 µL/min.
-
Set the mass spectrometer to acquire in negative ion mode, monitoring for the deprotonated molecular ions of this compound (m/z 203.0) and its non-deuterated counterpart (m/z 200.0).
-
Inject the sample and acquire the data.
-
Calculate the percentage of deuterium incorporation by integrating the peak areas of the deuterated and non-deuterated forms: % Deuteration = [Area(m/z 203.0) / (Area(m/z 203.0) + Area(m/z 200.0))] x 100
Visualizations
Caption: Recommended workflow for handling this compound.
References
Technical Support Center: Quantitation of S-Sulfo-DL-cysteine-2,3,3-d3 in Complex Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using S-Sulfo-DL-cysteine-2,3,3-d3 as an internal standard for the quantitation of S-Sulfo-DL-cysteine in complex biological matrices by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: Why should I use a stable isotope-labeled internal standard like this compound for S-Sulfocysteine quantitation?
A1: Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the gold standard in quantitative mass spectrometry.[1] Because they are chemically almost identical to the analyte, they co-elute chromatographically and experience similar ionization effects in the mass spectrometer's source.[2] This co-behavior allows the SIL-IS to effectively compensate for variations in sample preparation, injection volume, and matrix effects (ion suppression or enhancement), leading to more accurate and precise quantification.[1][2]
Q2: What are the most common issues encountered when using this compound?
A2: The most common challenges include:
-
Matrix Effects: Differential ion suppression or enhancement between the analyte and the internal standard, even with co-elution.
-
Isotopic Exchange: The potential for deuterium (B1214612) atoms to exchange with hydrogen atoms from the sample matrix or solvent, although this is less likely for deuterium on a carbon backbone.
-
Chromatographic Separation: Although minimal, slight differences in retention times between the deuterated and non-deuterated compounds can sometimes occur, potentially leading to differential matrix effects.
-
Purity of the Internal Standard: The presence of unlabeled S-Sulfocysteine in the deuterated standard can lead to an overestimation of the analyte concentration, especially at the lower limit of quantitation.
Q3: How can I minimize the oxidation of S-Sulfocysteine during sample preparation?
A3: S-Sulfocysteine, being a cysteine derivative, is susceptible to oxidation. To minimize this, it is crucial to handle samples quickly and at low temperatures. For plasma or serum samples, immediate protein precipitation with a strong acid like trichloroacetic acid (TCA) can help stabilize the analyte.[1] For urine samples, which are typically diluted, ensuring the diluent is at an appropriate pH and processing the samples promptly is recommended. The addition of a thiol-alkylating agent like N-Ethylmaleimide (NEM) immediately after sample collection can also prevent auto-oxidation.[1]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Troubleshooting Step |
| Column Overload | Dilute the sample and reinject. |
| Column Contamination | Wash the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol), or if necessary, replace the guard column or analytical column. |
| Inappropriate Sample Solvent | Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase. |
| Secondary Interactions with Column | Adjust the mobile phase pH or ionic strength. Consider a different column chemistry if the issue persists. |
Issue 2: High Signal Variability or Poor Reproducibility
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure precise and consistent pipetting and timing during all sample preparation steps, especially for protein precipitation and derivatization (if used). |
| Matrix Effects | Evaluate matrix effects by performing a post-extraction addition experiment. If significant ion suppression or enhancement is observed, improve sample cleanup (e.g., use solid-phase extraction) or optimize chromatography to separate the analyte from interfering matrix components.[3] |
| Instrument Instability | Check for leaks in the LC system. Ensure the mass spectrometer has been recently calibrated and that the source conditions are stable. |
| Internal Standard Degradation | Verify the stability of this compound in the stock and working solutions. Prepare fresh solutions if necessary. |
Issue 3: Inaccurate Quantification (Bias)
| Potential Cause | Troubleshooting Step |
| Differential Matrix Effects | Even with a deuterated standard, slight differences in elution can lead to exposure to varying matrix components. Optimize chromatography to ensure complete co-elution. A mixing study with different dilution matrices can help identify a suitable diluent that minimizes differential effects.[4] |
| Impurity in Internal Standard | Analyze a high concentration of the this compound standard to check for the presence of the unlabeled analyte. If significant, obtain a higher purity standard or account for the impurity in calculations. |
| Calibration Curve Issues | Ensure the calibration range is appropriate for the expected sample concentrations. Use a sufficient number of calibration points and an appropriate weighting for the regression. |
| Analyte Degradation | Investigate the stability of S-Sulfocysteine in the biological matrix under the storage and sample preparation conditions used. |
Quantitative Data Summary
The following tables present representative quantitative performance data for the analysis of sulfur-containing amino acids using a stable isotope-labeled internal standard. This data is illustrative of the expected performance of a validated LC-MS/MS method for S-Sulfocysteine.
Table 1: Method Validation Parameters for a Similar Analyte (S-Methyl-l-cysteine) in Human Plasma and Urine [5][6]
| Parameter | Matrix | S-Methyl-l-cysteine (SMC) | S-Methyl-l-cysteine Sulfoxide (SMCSO) |
| Linearity (r²) | Plasma & Urine | > 0.9987 | > 0.9987 |
| Limit of Detection (LOD) | Plasma | 0.04 µM | 0.02 µM |
| Urine | 0.08 µM | 0.03 µM | |
| Intra-day Precision (%CV) | Plasma & Urine | < 10% | < 10% |
| Inter-day Precision (%CV) | Plasma | < 20% | < 20% |
| Urine | < 10% | < 10% | |
| Accuracy (% Recovery) | Plasma & Urine | 98.28 ± 5.66% | 98.28 ± 5.66% |
Table 2: Matrix Effect Evaluation for S-Sulfocysteine Quantitation
This table illustrates a hypothetical matrix effect experiment. The Matrix Factor (MF) is calculated as the peak area of the analyte in the presence of the matrix divided by the peak area in a neat solution. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
| Matrix Lot | Analyte Peak Area (Matrix) | Analyte Peak Area (Neat) | Matrix Factor (Analyte) | IS Peak Area (Matrix) | IS Peak Area (Neat) | Matrix Factor (IS) | IS-Normalized MF |
| Plasma 1 | 78,500 | 102,000 | 0.77 | 81,200 | 105,000 | 0.77 | 1.00 |
| Plasma 2 | 72,300 | 102,000 | 0.71 | 75,600 | 105,000 | 0.72 | 0.99 |
| Urine 1 | 95,400 | 102,000 | 0.94 | 98,700 | 105,000 | 0.94 | 1.00 |
| Urine 2 | 110,100 | 102,000 | 1.08 | 113,400 | 105,000 | 1.08 | 1.00 |
Experimental Protocols
Protocol 1: Quantitation of S-Sulfocysteine in Human Plasma
This protocol provides a general guideline and may require optimization for specific instrumentation and laboratory conditions.
1. Materials and Reagents
-
S-Sulfo-DL-cysteine
-
This compound (Internal Standard, IS)
-
LC-MS grade water, acetonitrile, and formic acid
-
Trichloroacetic acid (TCA)
-
Human plasma (control)
2. Preparation of Stock and Working Solutions
-
Prepare 1 mg/mL stock solutions of S-Sulfocysteine and this compound in LC-MS grade water.
-
Prepare a series of working standard solutions by serially diluting the S-Sulfocysteine stock solution.
-
Prepare an internal standard working solution (IS-WS) of 1 µg/mL this compound in water.
3. Sample Preparation
-
To 100 µL of plasma (calibrator, QC, or unknown sample), add 10 µL of the IS-WS.
-
Vortex briefly.
-
Add 20 µL of 20% (w/v) TCA to precipitate proteins.[1]
-
Vortex for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a new vial for LC-MS analysis.
4. LC-MS/MS Conditions
-
LC System: UPLC/HPLC system
-
Column: HILIC column (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Optimize to achieve good peak shape and retention. A typical starting point is a high percentage of mobile phase B, ramping down to a lower percentage.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions: Optimize for S-Sulfocysteine and this compound on your specific instrument.
5. Data Analysis
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of S-Sulfocysteine in the unknown samples from the calibration curve.
Visualizations
Caption: Experimental workflow for S-Sulfocysteine quantitation in plasma.
Caption: Troubleshooting logic for inaccurate S-Sulfocysteine quantitation.
References
- 1. benchchem.com [benchchem.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myadlm.org [myadlm.org]
- 5. An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards [mdpi.com]
- 6. An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing chromatography for S-Sulfo-DL-cysteine-2,3,3-d3 separation
Welcome to the technical support center for the chromatographic separation of S-Sulfo-DL-cysteine-2,3,3-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method optimization, troubleshooting, and answers to frequently asked questions.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of this compound.
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with the stationary phase. | Use a mobile phase with a pH that suppresses the ionization of silanol (B1196071) groups (e.g., pH < 3). Add a competing base like triethylamine (B128534) (TEA) to the mobile phase. Consider using a column with a less active silica (B1680970) or an end-capped column.[1][2] |
| Column overload. | Reduce the sample concentration or injection volume.[1] | |
| Contaminated guard or analytical column. | Replace the guard column. If the problem persists, reverse-flush the analytical column with a strong solvent or replace it.[1] | |
| Poor Peak Shape (Fronting) | Sample solvent stronger than the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column collapse. | Ensure the column is operated within its specified pH and pressure limits. | |
| No or Poor Resolution of Enantiomers (D and L forms) | Inappropriate chiral stationary phase (CSP). | Select a CSP known for separating amino acid enantiomers, such as a teicoplanin-based CSP (e.g., Astec CHIROBIOTIC T). |
| Incorrect mobile phase composition for chiral separation. | Optimize the mobile phase composition. For ligand-exchange chromatography, ensure the presence of a metal ion (e.g., Cu(II)) in the mobile phase.[3][4] For polar ionic CSPs, adjust the organic modifier and additive concentrations. | |
| Variable Retention Times | Inconsistent mobile phase preparation. | Prepare fresh mobile phase daily and ensure accurate composition. Use a buffer to maintain a stable pH.[1][2] |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature.[1] | |
| Inadequate column equilibration. | Equilibrate the column with at least 10-20 column volumes of the mobile phase before injection.[1] | |
| Pump issues (leaks, faulty check valves). | Check for leaks in the system and ensure pump seals and check valves are functioning correctly.[1][5] | |
| Low Signal Intensity (Especially in MS) | Poor ionization efficiency. | Optimize mass spectrometer source parameters. For polar analytes like S-Sulfo-cysteine, consider using a technique like Hydrophilic Interaction Chromatography (HILIC) which uses high organic mobile phases that can enhance ESI efficiency.[6] |
| Sample degradation. | S-Sulfo-cysteine can be labile. Ensure proper sample handling and storage. Consider derivatization to improve stability and detection.[7][8] | |
| Baseline Noise or Drifting | Contaminated mobile phase or detector cell. | Filter all mobile phases and use high-purity solvents. Flush the detector cell.[1] |
| Air bubbles in the system. | Degas the mobile phase before use. Purge the pump to remove any trapped air.[1][5] |
Frequently Asked Questions (FAQs)
Q1: What is the best type of chromatography for separating this compound?
A1: The choice of chromatography depends on the analytical goal.
-
For chiral separation of the D and L enantiomers: Chiral High-Performance Liquid Chromatography (HPLC) is necessary. A common approach is ligand-exchange chromatography using a chiral selector coated on the stationary phase.[3][4] Columns based on macrocyclic glycopeptides like teicoplanin are also effective for underivatized amino acid enantiomers.
-
For separation from other polar metabolites: Hydrophilic Interaction Chromatography (HILIC) is well-suited for highly polar compounds like S-Sulfo-cysteine.[6][9][10] It typically provides good retention and is compatible with mass spectrometry.
-
For general quantification without chiral separation: Reversed-Phase (RP) HPLC with ion-pairing agents can be used to retain the polar S-Sulfo-cysteine on a C18 or C8 column.[11][12][13]
Q2: Is derivatization necessary for the analysis of S-Sulfo-cysteine?
A2: Derivatization is not always necessary but can be beneficial. Pre-column derivatization with reagents like o-phthaldialdehyde (OPA) can be used for sensitive UV or fluorescence detection.[7] For LC-MS analysis, derivatization is less common as the mass spectrometer provides specificity. However, derivatization can improve chromatographic peak shape and stability.[8]
Q3: How can I prevent the degradation of S-Sulfo-cysteine during sample preparation?
A3: Cysteine and its derivatives can be susceptible to oxidation. It is crucial to handle samples quickly and at low temperatures. To prevent the oxidation of free thiol groups, a thiol-alkylating agent like N-Ethylmaleimide (NEM) can be added immediately after sample collection.[14] While S-Sulfo-cysteine has a protected thiol group, minimizing sample workup time and maintaining a controlled pH is good practice.
Q4: What are typical starting conditions for method development?
A4: A good starting point for separating this compound would be:
-
Column: A chiral column if enantiomeric separation is required (e.g., Astec CHIROBIOTIC T) or a HILIC column for achiral separation.
-
Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid) or a buffer (e.g., ammonium (B1175870) formate).
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient: A shallow gradient from high organic to increasing aqueous mobile phase.
-
Detection: Mass Spectrometry (MS) is ideal due to the isotopic label.
Q5: The deuterium (B1214612) label (d3) in my molecule shouldn't affect the chromatography, right?
A5: Generally, the effect of isotopic labeling on chromatographic retention is minimal, especially in liquid chromatography. However, a slight difference in retention time compared to the unlabeled analogue can sometimes be observed, known as an isotopic effect. This is usually more pronounced in gas chromatography but is something to be aware of if you are comparing to a non-deuterated standard. For quantification using an internal standard, this slight difference is generally not an issue as long as the peaks are chromatographically resolved from interferences.
Experimental Protocols
Protocol 1: Chiral Separation of S-Sulfo-DL-cysteine using Ligand-Exchange Chromatography
This protocol provides a general method for the enantiomeric separation of DL-cysteine derivatives.
-
Column: Chiral stationary phase based on a cysteine derivative (e.g., S-trityl-(R)-cysteine coated on a C18 column).[3]
-
Mobile Phase: An aqueous solution of 1.0 mM Copper(II) Sulfate.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm or Mass Spectrometry.
-
Sample Preparation: Dissolve the this compound standard or sample in the mobile phase.
-
Procedure: a. Equilibrate the column with the mobile phase until a stable baseline is achieved. b. Inject the sample. c. Monitor the elution of the two enantiomers. The elution order will depend on the specific chiral selector used.
Protocol 2: HILIC-MS for Quantification of S-Sulfo-cysteine
This protocol is suitable for the quantification of S-Sulfo-cysteine in complex matrices.
-
Column: HILIC column (e.g., Acquity UPLC HILIC, 2.1 x 100 mm, 1.7 µm).[15]
-
Mobile Phase A: 99% Water / 1% Ammonium Formate (1 M) / 0.1% Formic Acid.[15]
-
Mobile Phase B: 99% Acetonitrile / 1% Ammonium Formate (1 M) / 0.1% Formic Acid.
-
Flow Rate: 0.5 mL/min.
-
Temperature: 40°C.
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-6 min: 50% B
-
6-6.1 min: 50% to 95% B
-
6.1-8 min: 95% B
-
-
Detection: Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-product ion transition for S-Sulfo-cysteine-2,3,3-d3.
-
Sample Preparation: a. For biological samples, perform protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol).[14] b. Centrifuge to pellet the precipitated proteins. c. Evaporate the supernatant to dryness under a gentle stream of nitrogen. d. Reconstitute the residue in the initial mobile phase conditions (e.g., 95% Acetonitrile).[14]
Visualizations
Caption: A typical experimental workflow for the analysis of S-Sulfo-cysteine.
Caption: A decision tree for troubleshooting common chromatography issues.
Caption: Key parameter relationships in chromatography optimization.
References
- 1. HPLC Troubleshooting Guide [scioninstruments.com]
- 2. hplc.eu [hplc.eu]
- 3. Cysteine-based chiral selectors for the ligand-exchange separation of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 7. Molybdenum Cofactor Deficiency: A New HPLC Method for Fast Quantification of S-Sulfocysteine in Urine and Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ultra-high performance hydrophilic interaction liquid chromatography - Triple quadrupole tandem mass spectrometry method for determination of cysteine, homocysteine, cysteinyl-glycine and glutathione in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of glutathione and cysteine in yeasts by hydrophilic interaction liquid chromatography followed by on-line postcolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Retention of Fluorescent Amino Acid Derivatives in Ion-pairing Reversed-phase Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 14. benchchem.com [benchchem.com]
- 15. Mechanistic insights into the biological activity of S-Sulfocysteine in CHO cells using a multi-omics approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: S-Sulfo-DL-cysteine-2,3,3-d3 Derivatization and Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S-Sulfo-DL-cysteine-2,3,3-d3. The following sections offer detailed information on derivatization methods aimed at improving the detection and quantification of this stable isotope-labeled compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
S-Sulfo-DL-cysteine (SSC) is a cysteine derivative where a sulfo group (-SO3H) is attached to the sulfur atom. The "-2,3,3-d3" designation indicates that it is a stable isotope-labeled version of SSC, with three deuterium (B1214612) atoms at specific positions. This deuterated form is commonly used as an internal standard in quantitative mass spectrometry-based assays. Its chemical properties are nearly identical to the endogenous (unlabeled) SSC, but its increased mass allows it to be distinguished by a mass spectrometer, enabling accurate quantification of the native compound in complex biological samples.
Q2: Why is derivatization necessary for the analysis of S-Sulfo-cysteine?
While S-Sulfo-cysteine is more stable than free cysteine, derivatization is often employed to enhance its analytical properties for several reasons:
-
Improved Chromatographic Separation: Derivatization can alter the polarity of the molecule, leading to better retention and peak shape on reversed-phase liquid chromatography (RPLC) columns.
-
Enhanced Ionization Efficiency: Many derivatizing agents introduce a readily ionizable group, significantly increasing the signal intensity in mass spectrometry (MS), particularly with electrospray ionization (ESI).
-
Increased Sensitivity and Lower Limits of Detection: By improving both chromatography and ionization, derivatization leads to overall higher sensitivity, allowing for the detection of lower concentrations of the analyte.
-
Structural Confirmation: The fragmentation pattern of the derivatized molecule in tandem mass spectrometry (MS/MS) can provide additional confidence in its identification.
Q3: What are the common derivatization strategies for S-Sulfo-cysteine and other cysteine derivatives?
Derivatization strategies for cysteine-related compounds typically target the primary amine group or the thiol group (in the case of free cysteine). Since the thiol group in S-Sulfo-cysteine is blocked by the sulfo group, derivatization primarily targets the primary amine. Common reagents include:
-
o-Phthaldialdehyde (OPA): Reacts with primary amines in the presence of a thiol to form a fluorescent isoindole derivative. This is a widely used pre-column derivatization reagent for amino acid analysis.
-
Fluorenylmethyloxycarbonyl chloride (FMOC-Cl): Reacts with primary and secondary amines to form a stable, UV-active derivative.
-
Monobromobimane (MBBr): While typically used to target free thiol groups, its application in the broader context of sulfur-containing amino acid analysis has been explored. It can be used to analyze other thiols that may be present in the sample after reduction steps.
Q4: How does the deuterium labeling in this compound affect its analysis?
The three deuterium atoms increase the mass of the molecule by approximately 3 Daltons. This mass shift is the basis for its use as an internal standard. In terms of derivatization and chromatography, the isotope effect is generally minimal. However, a slight shift in retention time, where the deuterated compound elutes slightly earlier than the non-deuterated counterpart, can sometimes be observed in high-resolution chromatography. This is a known phenomenon and can be accounted for during method development and data analysis. In mass spectrometry, the fragmentation pattern of the deuterated derivative will show corresponding mass shifts in the fragment ions that retain the deuterium labels, which can be useful for confirming the identity of the internal standard.
Troubleshooting Guides
This section addresses common issues that may be encountered during the derivatization and analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Derivatization Product Peak | Incorrect pH of the reaction buffer. | Verify the pH of the buffer with a calibrated pH meter. Prepare fresh buffer if necessary. OPA derivatization, for example, typically requires an alkaline pH. |
| Degraded derivatization reagent. | Use a fresh stock of the derivatization reagent. Store reagents according to the manufacturer's instructions, protected from light and moisture. | |
| Suboptimal reaction time or temperature. | Ensure the incubation time and temperature are appropriate for the chosen reagent. Optimization of these parameters may be necessary for your specific sample matrix. | |
| Presence of interfering substances in the sample. | High concentrations of other primary amines can compete for the derivatization reagent. Consider a sample clean-up step, such as solid-phase extraction (SPE), to remove interfering compounds. | |
| Poor Peak Shape (Tailing or Fronting) | Suboptimal mobile phase composition. | Adjust the mobile phase composition, including the organic solvent ratio, buffer concentration, and pH, to improve peak shape. |
| Column contamination. | Wash the column with a strong solvent to remove adsorbed compounds. If the problem persists, the column may need to be replaced. | |
| Inappropriate column chemistry. | Ensure the stationary phase of the column is suitable for the separation of your derivatized analyte. C18 columns are commonly used for reversed-phase separation of derivatized amino acids. | |
| Inconsistent or Non-Reproducible Results | Instability of the derivatized product. | Some derivatives, like those from OPA, can be unstable. Analyze samples promptly after derivatization. An autosampler with temperature control can help improve reproducibility. |
| Variability in sample preparation. | Ensure consistent and precise pipetting of all reagents and samples. Use a validated and standardized protocol for all steps. | |
| Oxidation of other thiols in the sample. | If analyzing S-Sulfo-cysteine in the presence of other thiols, their oxidation can lead to variability. Consider using a reducing agent like DTT or TCEP prior to derivatization if the goal is to measure total thiol content, or an alkylating agent like NEM to block free thiols if only S-Sulfo-cysteine is of interest.[1] | |
| Split Peaks for the Analyte | On-column degradation. | This can occur if the mobile phase is incompatible with the derivatized analyte. Re-evaluate the mobile phase composition. |
| Co-elution with an interfering compound. | Optimize the chromatographic gradient to improve the separation of the analyte from interfering peaks. | |
| Formation of diastereomers (if using a chiral derivatizing agent). | If a chiral derivatization reagent is used with the DL-racemic mixture of S-Sulfo-cysteine, two diastereomeric peaks are expected. This can be used for chiral separation. |
Experimental Protocols
Protocol 1: Derivatization of S-Sulfo-cysteine with Monobromobimane (MBBr) for LC-MS/MS Analysis
This protocol is adapted for the analysis of S-Sulfo-cysteine and other thiols in biological samples.[2]
Materials:
-
This compound standard
-
Monobromobimane (MBBr) solution (e.g., 2 mM in acetonitrile)
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Sample (e.g., cell culture supernatant, plasma)
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Quenching/Extraction solution (e.g., acetonitrile)
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Tris-HCl buffer (e.g., 100 mM, pH 8.0)
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Formic acid
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LC-MS grade water and acetonitrile
Procedure:
-
Sample Preparation:
-
Thaw frozen samples on ice.
-
For intracellular analysis, perform a cell lysis and protein precipitation step using a cold solvent like acetonitrile.
-
For extracellular analysis (e.g., cell culture media), samples may be diluted 1:10 with water.[2]
-
-
Derivatization Reaction:
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In a microcentrifuge tube, mix your sample (or standard) with Tris-HCl buffer.
-
Add the MBBr solution to the mixture. The final concentration of MBBr should be in excess to ensure complete derivatization. A final concentration of 2 mM has been reported to be effective.[2]
-
Vortex the mixture briefly and incubate at room temperature in the dark for a specific time (e.g., 30 minutes). Optimization of the incubation time may be necessary.
-
-
Reaction Quenching:
-
Stop the reaction by adding an acidic solution, such as formic acid, to lower the pH.
-
-
LC-MS/MS Analysis:
-
Centrifuge the derivatized sample to pellet any precipitate.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Inject an appropriate volume (e.g., 1-10 µL) onto a C18 reversed-phase column.
-
Use a gradient elution with mobile phases consisting of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to aid in ionization.
-
Set the mass spectrometer to monitor for the specific precursor and product ions of the MBBr-derivatized this compound and its unlabeled counterpart.
-
Data Presentation
Table 1: Comparison of Common Derivatization Reagents for Amino Acid Analysis
| Derivatization Reagent | Target Functional Group | Detection Method | Advantages | Disadvantages |
| o-Phthaldialdehyde (OPA) | Primary Amines | Fluorescence, UV | High sensitivity, fast reaction. | Derivatives can be unstable, does not react with secondary amines. |
| Fluorenylmethyloxycarbonyl chloride (FMOC-Cl) | Primary and Secondary Amines | Fluorescence, UV | Stable derivatives, reacts with a broader range of amines. | Slower reaction, excess reagent needs to be removed. |
| Monobromobimane (MBBr) | Thiols | Fluorescence | Highly specific for reduced thiols, stable derivatives.[2] | Does not directly derivatize the primary amine of S-Sulfo-cysteine. |
| Dansyl Chloride | Primary and Secondary Amines | Fluorescence, UV | Stable derivatives, good for quantitative analysis.[3] | Slower reaction time. |
Visualizations
References
Addressing matrix effects for S-Sulfo-DL-cysteine-2,3,3-d3 in plasma samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the quantitative analysis of S-Sulfo-DL-cysteine-2,3,3-d3 in plasma samples by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound in plasma?
A1: Matrix effects are the alteration of ionization efficiency, leading to either suppression or enhancement of the analytical signal, caused by co-eluting components from the sample matrix.[1] In plasma analysis, these interfering components can include salts, endogenous metabolites, proteins, and lipids. For this compound, a highly polar compound, matrix effects can lead to inaccurate and imprecise quantification.[1] This interference can compromise the reliability of pharmacokinetic and other bioanalytical studies.[2]
Q2: What are the primary causes of matrix effects in plasma samples for LC-MS/MS analysis?
A2: The most significant contributors to matrix effects in plasma are phospholipids (B1166683) from cell membranes.[3] These molecules are often co-extracted with the analyte of interest and can interfere with the ionization process in the mass spectrometer's source.[4] Given the complex nature of plasma, other endogenous substances can also contribute to these effects.
Q3: How can I determine if my assay for this compound is experiencing matrix effects?
A3: The presence of matrix effects can be assessed using several methods:
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Post-extraction Spike Method: This quantitative approach involves comparing the peak area of the analyte spiked into an extracted blank plasma sample with the peak area of the analyte in a neat solution at the same concentration.[1] A significant difference in peak areas indicates the presence of matrix effects.
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Post-column Infusion: This is a qualitative method where a constant flow of this compound solution is introduced into the mobile phase after the analytical column.[5][6] An injection of an extracted blank plasma sample will reveal regions of ion suppression or enhancement as dips or rises in the baseline signal.[5][6]
Q4: Can a stable isotope-labeled internal standard (SIL-IS) like this compound completely eliminate matrix effects?
A4: While a SIL-IS is the best tool to compensate for matrix effects, it may not always provide complete correction.[7][8] The underlying assumption is that the analyte and the SIL-IS co-elute and experience the same degree of ionization suppression or enhancement.[7][9] However, slight differences in retention times due to the deuterium (B1214612) isotope effect can lead to differential matrix effects, affecting the accuracy of the results.[8] It is crucial to verify the co-elution of the analyte and the internal standard during method development.
Troubleshooting Guide
Issue 1: Poor reproducibility and high variability in quality control (QC) samples.
-
Possible Cause: Inconsistent matrix effects across different plasma lots or individual samples.[10]
-
Troubleshooting Steps:
-
Evaluate Sample Preparation: The chosen sample preparation method may not be sufficiently removing interfering components. Consider optimizing the current method or exploring alternative techniques (see comparison table below).
-
Chromatographic Optimization: Modify the LC gradient to better separate this compound from the regions of ion suppression. A longer run time or a different column chemistry might be necessary.[11]
-
Check for SIL-IS Co-elution: Ensure that the analyte and its SIL-IS are co-eluting perfectly. Even minor chromatographic separation can lead to different degrees of matrix effects.[8]
-
Issue 2: Low analyte signal and poor sensitivity.
-
Possible Cause: Significant ion suppression is occurring.
-
Troubleshooting Steps:
-
Improve Sample Cleanup: The primary goal is to remove phospholipids. Techniques like HybridSPE or a more rigorous Solid-Phase Extraction (SPE) protocol are highly effective.[4][12]
-
Reduce Sample Volume: Diluting the sample or injecting a smaller volume can reduce the amount of matrix components entering the mass spectrometer.[13]
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Optimize Ion Source Parameters: Adjusting settings like spray voltage, gas flow, and temperature can sometimes mitigate the impact of matrix effects.
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Consider a Different Ionization Technique: If using Electrospray Ionization (ESI), switching to Atmospheric Pressure Chemical Ionization (APCI) might be beneficial as it is generally less susceptible to matrix effects.[6][14]
-
Experimental Protocols and Data
Comparison of Sample Preparation Techniques
The choice of sample preparation is critical for minimizing matrix effects. Below is a summary of common techniques used for plasma samples.
| Technique | Principle | Advantages | Disadvantages | Expected Performance for S-Sulfo-DL-cysteine |
| Protein Precipitation (PPT) | Proteins are precipitated by adding an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid).[15][16] | Simple, fast, and inexpensive.[15] | Non-selective, leading to high levels of phospholipids and other interferences in the final extract, often resulting in significant matrix effects.[12][15] | Due to its high polarity, recovery from the supernatant should be good, but significant ion suppression is likely. |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between the aqueous plasma sample and an immiscible organic solvent based on its solubility.[17][18] | Can provide cleaner extracts than PPT.[18] | More labor-intensive, may require optimization of solvent and pH, and may not be ideal for highly polar analytes.[15] | As a highly polar molecule, S-Sulfo-DL-cysteine will be difficult to extract into a non-polar organic solvent, likely resulting in poor recovery. |
| Solid-Phase Extraction (SPE) | The analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a different solvent.[17][19] | Can provide very clean extracts and allows for analyte concentration.[20] | Requires method development to select the appropriate sorbent and solvent conditions. Can be more time-consuming than PPT.[19] | A mixed-mode or hydrophilic interaction liquid chromatography (HILIC) SPE sorbent would likely be effective for retaining and concentrating this polar analyte while removing interfering phospholipids. |
| HybridSPE | Combines protein precipitation with phospholipid removal in a single device.[4][12] | Simple workflow similar to PPT but with superior removal of phospholipids.[4][12] | May be more expensive than traditional PPT plates. | This technique is expected to provide a clean extract with significantly reduced matrix effects compared to standard PPT. |
Detailed Methodology: Solid-Phase Extraction (SPE) for this compound
This protocol is a general guideline and should be optimized for your specific application.
-
Cartridge Conditioning:
-
Condition a mixed-mode SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water through the cartridge.[21]
-
-
Sample Loading:
-
Pre-treat 100 µL of plasma sample by adding the internal standard and an appropriate buffer to adjust the pH.
-
Load the pre-treated sample onto the conditioned SPE cartridge.[21]
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove salts and other polar interferences.
-
Follow with a wash of a more non-polar solvent (e.g., hexane (B92381) or methyl tert-butyl ether) to remove phospholipids.
-
-
Elution:
-
Elute the this compound and its internal standard with 1 mL of an appropriate elution solvent (e.g., a mixture of methanol and ammonium (B1175870) hydroxide).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[17]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. tandfonline.com [tandfonline.com]
- 7. waters.com [waters.com]
- 8. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 14. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biopharminternational.com [biopharminternational.com]
- 18. benchchem.com [benchchem.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
Technical Support Center: Enhancing the Resolution of S-Sulfo-DL-cysteine-2,3,3-d3 Labeled Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the resolution of S-Sulfo-DL-cysteine-2,3,3-d3 enantiomers.
Troubleshooting Guide
This guide addresses common issues encountered during the chiral separation of this compound.
Q1: Why am I seeing poor or no resolution between the D- and L-enantiomers?
A1: Poor resolution is a common challenge in chiral separations. Several factors could be contributing to this issue. Consider the following troubleshooting steps:
-
Inappropriate Chiral Stationary Phase (CSP): The selectivity of the CSP is paramount for successful chiral separation. S-Sulfo-DL-cysteine is a highly polar and ionic compound. A CSP designed for non-polar compounds may not provide adequate interaction for resolution.
-
Recommendation: Employ a CSP suitable for polar, ionic compounds. Macrocyclic glycopeptide phases (e.g., teicoplanin-based) or zwitterionic ion-exchange phases are excellent starting points.
-
-
Mobile Phase Composition: The mobile phase composition, including the organic modifier, additives, and pH, plays a crucial role in chiral recognition.
-
Recommendation: Systematically screen different mobile phase compositions. For reversed-phase conditions on a suitable CSP, vary the ratio of organic modifier (e.g., methanol (B129727) or acetonitrile) to the aqueous buffer. Adjusting the pH and ionic strength of the buffer can also significantly impact selectivity.
-
-
Flow Rate: Chiral separations are often more efficient at lower flow rates, allowing for more time for the enantiomers to interact with the CSP.
-
Recommendation: Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to see if resolution improves.
-
-
Temperature: Column temperature can have a significant, and sometimes unpredictable, effect on chiral separations.
-
Recommendation: Evaluate the separation at different temperatures (e.g., 15°C, 25°C, and 40°C). Lower temperatures often enhance enantioselectivity.
-
Q2: My peaks are tailing. What can I do to improve peak shape?
A2: Peak tailing can compromise resolution and quantification. Here are potential causes and solutions:
-
Secondary Interactions: Unwanted interactions between the highly polar S-sulfo group or the primary amine with active sites on the stationary phase (like residual silanols) can cause tailing.
-
Recommendation: Ensure the mobile phase pH is appropriate to control the ionization state of the analyte. Adding a competitor to the mobile phase, such as a small amount of a suitable amine or acid, can help to block these active sites.
-
-
Column Contamination: Accumulation of contaminants on the column can create active sites that lead to peak tailing.
-
Recommendation: Flush the column with a strong solvent recommended by the manufacturer. If the problem persists, consider replacing the column.
-
-
Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of the analyte, it can exist in multiple ionic forms, leading to poor peak shape.
-
Recommendation: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa values.
-
Q3: I am observing split peaks for what should be a single enantiomer. What is the cause?
A3: Peak splitting can arise from several issues, both chromatographic and instrumental.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion and splitting.
-
Recommendation: Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase.
-
-
Column Void or Contamination: A void at the head of the column or a partially blocked frit can disrupt the sample band, leading to a split peak.
-
Recommendation: If a void is suspected, the column may need to be replaced. A blocked frit can sometimes be cleared by back-flushing the column (if permitted by the manufacturer).
-
-
Co-elution: It's possible that an impurity is co-eluting with your analyte of interest.
-
Recommendation: Analyze a blank injection to rule out system contamination. If the split peak is only present with the sample, consider further sample purification or adjusting the mobile phase to resolve the impurity.
-
Frequently Asked Questions (FAQs)
Q1: What is the best type of chiral stationary phase (CSP) for separating this compound?
A1: Given the highly polar and zwitterionic nature of S-Sulfo-cysteine, CSPs that offer multiple interaction modes are generally most effective. Recommended CSPs include:
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Macrocyclic Glycopeptide-based CSPs: Columns based on teicoplanin (e.g., Astec CHIROBIOTIC T) are well-suited for separating underivatized amino acids in reversed-phase or polar organic modes.
-
Zwitterionic Ion-Exchange CSPs: These phases are specifically designed for the enantioseparation of amphoteric molecules like amino acids and can provide excellent selectivity.
-
Ligand-Exchange Chromatography (LEC): This technique, often using a chiral ligand coated on a reversed-phase column, can be very effective for underivatized amino acids.
Q2: Can I use a derivatization approach for this separation?
A2: Yes, an indirect chiral separation method using derivatization is a powerful alternative. This involves reacting the racemic S-Sulfo-DL-cysteine with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral reversed-phase column (e.g., C18). A common and effective approach is derivatization with o-phthaldialdehyde (OPA) in the presence of a chiral thiol, such as N-acetyl-L-cysteine (NAC).
Q3: How does the deuterium (B1214612) labeling in this compound affect the chiral separation?
A3: The replacement of hydrogen with deuterium can sometimes lead to a small difference in retention time, known as the chromatographic isotope effect. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts. However, for chiral separations, this effect is generally minor compared to the differences in interaction between the enantiomers and the CSP. The primary challenge remains the separation of the D- and L-enantiomers, and the deuterium labeling is unlikely to significantly complicate this, but it may result in slightly different retention times compared to the unlabeled compound.
Q4: What are typical starting conditions for method development?
A4: For a direct chiral separation on a teicoplanin-based CSP, a good starting point would be a mobile phase of methanol and water with a small amount of an acidic or basic modifier. For an indirect method with OPA/NAC derivatization, a standard reversed-phase gradient using acetonitrile (B52724) and water with 0.1% formic acid on a C18 column is a common starting point.
Experimental Protocols
Protocol 1: Direct Chiral Separation using a Teicoplanin-Based CSP
This protocol outlines a direct method for the enantiomeric separation of this compound.
Methodology:
-
Sample Preparation: Dissolve this compound in the initial mobile phase at a concentration of 0.5 mg/mL.
-
Chromatographic System: HPLC or UHPLC system with UV or Mass Spectrometric detection.
-
Chromatographic Conditions:
-
Column: Chirobiotic T (Teicoplanin-based), 250 x 4.6 mm, 5 µm
-
Mobile Phase: A mixture of methanol and water with 0.1% formic acid. The optimal ratio should be determined by scouting gradients (e.g., starting with 70:30 water:methanol).
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 210 nm or MS detection in negative ion mode.
-
Injection Volume: 5 µL
-
Expected Quantitative Data (Hypothetical):
| Parameter | Value |
| Mobile Phase Composition | 60:40 (v/v) Water:Methanol with 0.1% Formic Acid |
| Retention Time (L-enantiomer) | 12.5 min |
| Retention Time (D-enantiomer) | 14.2 min |
| Resolution (Rs) | > 1.8 |
| Tailing Factor (for both peaks) | < 1.3 |
Protocol 2: Indirect Chiral Separation via OPA/NAC Derivatization
This protocol describes the formation of diastereomers for separation on a standard achiral column.
Methodology:
-
Derivatization Reagent Preparation:
-
OPA Solution: 10 mg/mL o-phthaldialdehyde in methanol.
-
NAC Solution: 10 mg/mL N-acetyl-L-cysteine in methanol.
-
Borate (B1201080) Buffer: 0.1 M, pH 9.5.
-
-
Derivatization Procedure:
-
To 50 µL of the this compound sample (0.1 mg/mL in water), add 100 µL of borate buffer.
-
Add 50 µL of the OPA solution and 50 µL of the NAC solution.
-
Vortex briefly and allow the reaction to proceed for 2 minutes at room temperature.
-
Inject the derivatized sample immediately.
-
-
Chromatographic System: HPLC or UHPLC system with a fluorescence or Mass Spectrometric detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10-50% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Fluorescence (Excitation: 340 nm, Emission: 450 nm) or MS detection.
-
Expected Quantitative Data (Hypothetical):
| Parameter | Value |
| Retention Time (L-S-Sulfo-cysteine derivative) | 15.8 min |
| Retention Time (D-S-Sulfo-cysteine derivative) | 17.1 min |
| Resolution (Rs) | > 2.0 |
| Tailing Factor (for both peaks) | < 1.2 |
Visualizations
Common pitfalls in using S-Sulfo-DL-cysteine-2,3,3-d3 as an internal standard
Welcome to the technical support center for S-Sulfo-DL-cysteine-2,3,3-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls when using this internal standard in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A1: Proper storage and handling are crucial to maintain the integrity of the internal standard. For long-term storage, this compound should be kept refrigerated at 2°C to 8°C and protected from light.[1] Some suppliers recommend storage at -20°C for lyophilized solids.[2] Once dissolved, solutions are significantly less stable and should ideally be prepared fresh.[2] If short-term storage of a stock solution is necessary, it is advisable to store it at 4°C for no more than a week. For longer-term storage, prepare single-use aliquots and store them at -80°C to minimize degradation from repeated freeze-thaw cycles.[2] Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation. To minimize oxidation, it is good practice to purge the vial with an inert gas like nitrogen or argon.[2]
Q2: My quantitative results are inconsistent. What are the potential causes when using this compound?
A2: Inconsistent quantitative results can arise from several factors. Common culprits include:
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Degradation of the internal standard: this compound, while more stable than cysteine, can still degrade under certain conditions.
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Differential matrix effects: The analyte and the internal standard may experience different degrees of ion suppression or enhancement from components in the sample matrix.
-
Isotopic exchange: The deuterium (B1214612) labels may exchange with protons from the solvent or matrix, leading to a change in the mass of the internal standard.
-
Variable recovery: Differences in the extraction recovery between the analyte and the internal standard can lead to inaccuracies.
Q3: I am observing a variable signal intensity for this compound across my samples. Why might this be happening?
A3: High variability in the internal standard's signal intensity often points to differential matrix effects or issues with the stability of the deuterated label. Even with co-elution, the analyte and the deuterated internal standard can be affected differently by matrix components, leading to inaccurate quantification. It is also possible that the internal standard is degrading in some samples more than others due to variations in sample composition or processing time.
Q4: How can I assess and mitigate matrix effects?
A4: A post-extraction addition experiment is a common method to evaluate matrix effects. This involves comparing the response of the internal standard in a clean solvent to its response in a sample matrix extract to which the standard has been added after the extraction process. If significant matrix effects are observed, consider the following mitigation strategies:
-
Improve sample cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Optimize chromatography: Adjust the liquid chromatography (LC) method to better separate the analyte and internal standard from co-eluting matrix components.
-
Matrix-matched calibration curves: Prepare calibration standards in a matrix that is representative of the study samples.
Q5: Is there a risk of isotopic exchange with this compound, and how can I minimize it?
A5: Deuterium exchange can occur under certain pH and temperature conditions, particularly if the deuterium atoms are in exchangeable positions. For this compound, the deuterium atoms are on the carbon backbone, which is generally more stable than labels on heteroatoms. However, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, could potentially facilitate exchange. To minimize this risk:
-
Avoid extreme pH and high temperatures during sample preparation and storage.
-
Use aprotic solvents where possible during sample workup after the initial extraction.
-
Consult the manufacturer's certificate of analysis for information on the stability of the deuterium label.
Quantitative Data
While specific quantitative stability data for this compound is not extensively available in published literature, the following tables provide a summary of its physicochemical properties and a template for conducting your own stability studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₃H₄D₃NO₅S₂ | [][4] |
| Molecular Weight | 204.24 g/mol | [1][][4] |
| Isotopic Purity | Typically ≥98 atom % D | [1][5] |
| Chemical Purity | Typically ≥98% | [1] |
| Appearance | White to off-white powder | |
| Storage | Refrigerate (2°C to 8°C), protect from light | [1][] |
Table 2: Template for Stability Assessment of this compound Solutions
| Storage Condition | Solvent | Concentration | Time Point | % Recovery | Observations |
| 4°C | 0.1 M HCl | 1 mg/mL | 24 hours | ||
| 7 days | |||||
| 14 days | |||||
| Room Temperature | 0.1 M HCl | 1 mg/mL | 4 hours | ||
| 8 hours | |||||
| 24 hours | |||||
| -20°C | 0.1 M HCl | 1 mg/mL | 1 month | ||
| 3 months | |||||
| -80°C | 0.1 M HCl | 1 mg/mL | 1 month | ||
| 3 months | |||||
| 6 months |
Experimental Protocols
The following is a representative experimental protocol for the quantification of a target analyte in human plasma using this compound as an internal standard by LC-MS/MS. Note: This is a general guideline and must be optimized for your specific analyte, matrix, and instrumentation.
Objective: To quantify Analyte X in human plasma using this compound as an internal standard.
Materials:
-
Analyte X reference standard
-
This compound (Internal Standard, IS)
-
Human plasma (with appropriate anticoagulant)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Preparation of Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Analyte X and this compound in a suitable solvent (e.g., 0.1 M HCl) to prepare individual stock solutions.
-
-
Preparation of Working Solutions:
-
Prepare serial dilutions of the Analyte X stock solution in ultrapure water to create calibration standards.
-
Prepare a working solution of the internal standard (IS-WS) by diluting the this compound stock solution to a final concentration of 1 µg/mL in ultrapure water.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibration standard, or blank matrix in a microcentrifuge tube, add 10 µL of the IS-WS (1 µg/mL).
-
Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC Conditions (example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (example):
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Optimize MRM transitions (precursor ion > product ion) and collision energies for both Analyte X and this compound by infusing the individual standard solutions.
-
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for all samples and standards.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Analyte X in the unknown samples from the calibration curve.
-
Visualizations
Caption: Troubleshooting workflow for common issues.
Caption: A typical experimental workflow.
Caption: Logical relationship of potential error sources.
References
Validation & Comparative
A Researcher's Guide to Internal Standards for S-Sulfocysteine Quantification: A Comparative Analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of S-sulfocysteine, the selection of an appropriate internal standard is a critical determinant of analytical accuracy and reliability. This guide provides a comprehensive comparison of S-Sulfo-DL-cysteine-2,3,3-d3 with other common internal standards, supported by experimental data and established analytical principles.
S-Sulfocysteine (SSC) is a key biomarker for certain inborn errors of metabolism, such as molybdenum cofactor deficiency and isolated sulfite (B76179) oxidase deficiency. Its accurate measurement in biological matrices like urine is crucial for diagnosis and monitoring of these conditions. The gold standard for quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with stable isotope dilution, which necessitates the use of a high-quality internal standard.
The Role of Internal Standards in Quantitative Analysis
Internal standards are essential for correcting analytical variability throughout the entire workflow, from sample preparation to instrumental analysis. An ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible, ensuring it experiences similar extraction efficiencies, ionization responses, and chromatographic behaviors. This co-analysis allows for the normalization of any sample-to-sample variations, thereby improving the precision and accuracy of the final quantitative result.
Caption: General experimental workflow for quantitative bioanalysis using an internal standard.
Comparative Analysis of Internal Standards for S-Sulfocysteine
The primary alternatives to a deuterated standard like this compound are carbon-13 (¹³C)-labeled analogues and structural analogues. The choice among these involves a trade-off between analytical performance, cost, and availability.
| Feature | This compound (Deuterated) | ¹³C-Labeled S-Sulfocysteine | Structural Analog |
| Chemical Structure | Identical to analyte, with deuterium (B1214612) atoms | Identical to analyte, with ¹³C atoms | Similar, but not identical, to analyte |
| Co-elution with Analyte | Potential for slight retention time shift due to isotope effect | Excellent co-elution | Chromatographically resolved from analyte |
| Matrix Effect Compensation | Generally good, but can be compromised by chromatographic shifts in regions of variable ion suppression | Excellent, due to identical chromatographic behavior | Less effective as it may not experience the same matrix effects |
| Isotopic Stability | High, but a theoretical risk of H/D exchange exists in certain conditions | Very high, no risk of isotopic exchange | Not applicable |
| Mass Difference | 3 Da, generally sufficient for resolution | Variable (depends on number of ¹³C labels), typically ≥3 Da for good resolution | Significant, easily resolved |
| Cost-Effectiveness | Generally more affordable and readily available | Typically more expensive due to more complex synthesis | Often the most cost-effective option |
Performance Data for this compound
A study by Jiang et al. (2018) provides detailed performance data for a UPLC-MS/MS method for the quantification of S-sulfocysteine in urine using this compound as the internal standard. The results demonstrate the suitability of this internal standard for clinical diagnostic applications.
| Performance Parameter | Result |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 µmol/L |
| Intra-assay Precision (%RSD) | < 5% |
| Inter-assay Precision (%RSD) | < 5% |
| Accuracy (%Recovery) | 98.6% - 101.4% |
Data extracted from Jiang et al., Bioanalysis, 2018.
Experimental Protocol for S-Sulfocysteine Quantification using this compound
The following is a summary of the experimental protocol described by Jiang et al. (2018) for the UPLC-MS/MS determination of S-sulfocysteine in urine.
1. Sample Preparation
-
Standard and Internal Standard Preparation: Stock solutions of S-sulfocysteine and this compound are prepared in HPLC-grade water. Calibration standards are prepared by serial dilution.
-
Urine Sample Preparation: 10 µL of urine is mixed with 10 µL of the this compound internal standard solution and 130 µL of 0.1% ammonium (B1175870) formate (B1220265) in acetonitrile.
-
Protein Precipitation and Filtration: The mixture is vortexed and centrifuged to precipitate proteins. The supernatant is then transferred for analysis.
2. UPLC-MS/MS Analysis
-
Chromatographic Separation: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is used for separation.
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
A Comparative Guide to the Validation of S-Sulfo-DL-cysteine-2,3,3-d3 for Clinical Research Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of S-Sulfocysteine (SSC), a critical biomarker for Molybdenum Cofactor Deficiency (MoCD) and isolated Sulfite Oxidase Deficiency (SOD). A primary focus is the validation of S-Sulfo-DL-cysteine-2,3,3-d3 as a stable isotope-labeled internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. We will objectively compare its performance against alternative analytical approaches, supported by experimental data and detailed protocols.
Introduction to S-Sulfocysteine and the Need for Accurate Quantification
S-Sulfocysteine is a neurotoxic amino acid that accumulates in individuals with MoCD and SOD, rare and severe autosomal recessive metabolic disorders.[1] Accurate and precise measurement of SSC in biological fluids, primarily urine, is essential for the diagnosis, monitoring, and development of therapeutic interventions for these conditions. The use of a stable isotope-labeled internal standard, such as this compound, in LC-MS/MS analysis is considered the gold standard for achieving the highest level of accuracy and reproducibility.[2][3] This is because it effectively corrects for variability that can occur during sample preparation, chromatography, and mass spectrometric detection.[2]
Comparative Analysis of Analytical Methodologies
The two primary methods for the quantification of S-Sulfocysteine in clinical research are:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a Stable Isotope-Labeled Internal Standard (this compound): This is a highly sensitive and specific method that utilizes the unique mass difference between the native analyte and its deuterated analogue to ensure accurate quantification.[3][4]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Pre-column Derivatization: This method involves a chemical reaction to attach a UV-absorbing or fluorescent tag to the S-Sulfocysteine molecule, allowing for its detection by UV or fluorescence detectors. A common derivatizing agent is o-phthalaldehyde (B127526) (OPA).[5]
While both methods can be used for SSC quantification, they differ significantly in their performance characteristics.
Data Presentation: Performance Comparison
The following tables summarize the quantitative performance data for the LC-MS/MS method using this compound and the alternative HPLC-UV method with OPA derivatization.
Table 1: Performance Characteristics of LC-MS/MS with this compound Internal Standard [3][6]
| Parameter | Performance |
| Linearity Range | 2.44 - 625 µmol/L |
| Intra-assay Precision (%CV) | < 5% |
| Inter-assay Precision (%CV) | < 5% |
| Accuracy (% Recovery) | > 98% |
| Lower Limit of Quantification (LLOQ) | 2.44 µmol/L |
| Analysis Time | ~3 minutes per sample |
Table 2: Performance Characteristics of HPLC-UV with OPA Derivatization (without Internal Standard) [5]
| Parameter | Performance |
| Linearity Range | 2.5 - 200 µmol/L |
| Intra-day Precision (%RSD) | 0.70 - 3.86% |
| Inter-day Precision (%RSD) | 0.56 - 8.22% |
| Accuracy (% Recovery) | 87.34 - 102.84% |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated, but linearity down to 2.5 µM |
| Analysis Time | ~6 minutes per sample (excluding derivatization) |
Note: A direct head-to-head comparison study was not identified in the literature. The data presented is compiled from separate validation studies.
Experimental Protocols
LC-MS/MS Method for S-Sulfocysteine Quantification using this compound
This protocol is based on a validated UPLC-MS/MS method for the analysis of S-Sulfocysteine in urine.[3]
a. Sample Preparation:
-
To 10 µL of urine, add 90 µL of a solution containing the internal standard, this compound.
-
Vortex the mixture.
-
Centrifuge at 13,000 rpm to pellet any precipitates.
-
Transfer the supernatant to an autosampler vial for analysis.
b. UPLC-MS/MS Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution is used to separate S-Sulfocysteine from other urine components.
-
Mass Spectrometry: Operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
-
MRM Transition for S-Sulfocysteine: 202 > 120 m/z
-
MRM Transition for this compound: 205 > 123 m/z
-
HPLC-UV Method for S-Sulfocysteine Quantification with OPA Derivatization
This protocol is based on a validated HPLC method for the analysis of S-Sulfocysteine in urine and serum.[5]
a. OPA Derivatization Reagent Preparation:
-
Dissolve 10 mg of o-phthalaldehyde (OPA) in 10 ml of methanol.
-
Mix with 90 ml of 0.4 M borate (B1201080) buffer (pH 10.4).
-
Add 200 µl of 2-mercaptoethanol.
b. Sample Preparation and Derivatization:
-
For urine, centrifuge the sample at 13,000 x g for 15 minutes and filter the supernatant.
-
For serum, precipitate proteins by adding 5-sulfosalicylic acid, centrifuge, and collect the supernatant.
-
Mix a specific volume of the prepared sample with the OPA derivatization reagent.
-
Allow the reaction to proceed for a defined time at room temperature.
-
Inject the derivatized sample into the HPLC system.
c. HPLC-UV Conditions:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of a buffer (e.g., sodium phosphate) and an organic solvent (e.g., acetonitrile/methanol).
-
Detection: UV detector set to 338 nm.
Mandatory Visualizations
Signaling Pathway of S-Sulfocysteine Neurotoxicity
Elevated levels of S-Sulfocysteine act as an excitotoxin in the central nervous system. It is a structural analog of glutamate (B1630785) and acts as an agonist at the N-methyl-D-aspartate (NMDA) receptor. This leads to excessive calcium influx, which in turn activates the protease calpain. Calpain activation results in the degradation of cytoskeletal and synaptic proteins, ultimately leading to neuronal cell death.[7]
Experimental Workflow: LC-MS/MS with this compound
The workflow for quantifying S-Sulfocysteine using a stable isotope-labeled internal standard and LC-MS/MS is a streamlined process designed for high-throughput clinical analysis.
Experimental Workflow: HPLC-UV with OPA Derivatization
The workflow for the HPLC-UV method involves an additional derivatization step prior to chromatographic analysis.
Conclusion
The validation of this compound as an internal standard for the LC-MS/MS quantification of S-Sulfocysteine provides a robust, accurate, and precise method for clinical research. As demonstrated by the comparative data, the use of a stable isotope-labeled internal standard significantly enhances the reliability of the assay, which is crucial for the diagnosis and management of MoCD and SOD. While the HPLC-UV method with OPA derivatization offers a viable alternative, it may be more susceptible to matrix effects and variability due to the lack of an ideal internal standard. For researchers and drug development professionals requiring the highest level of confidence in their quantitative data, the LC-MS/MS method with this compound is the recommended approach.
References
- 1. An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of urinary S-sulphocysteine, xanthine and hypoxanthine by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molybdenum Cofactor Deficiency: A New HPLC Method for Fast Quantification of S-Sulfocysteine in Urine and Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a rapid UPLC-MS/MS determination of urine sulfocysteine for diagnosis of sulfocysteinuria and molybdenum co-factor deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. S-sulfocysteine/NMDA receptor-dependent signaling underlies neurodegeneration in molybdenum cofactor deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Deuterated and 13C-Labeled Internal Standards for S-Sulfo-Cysteine Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of S-Sulfo-DL-cysteine-2,3,3-d3 (a deuterated internal standard) and a theoretical 13C-labeled S-Sulfo-cysteine internal standard for the quantitative analysis of S-Sulfo-cysteine in biological matrices by Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The principles and methodologies described herein are based on established bioanalytical method validation guidelines.[1][2][3][4]
The ideal stable isotope-labeled internal standard (SIL-IS) should exhibit identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[5] While both deuterated and 13C-labeled standards are widely used, their intrinsic properties can lead to differences in analytical performance. This guide outlines a cross-validation framework to evaluate these differences and provides supporting data to inform the selection of the most appropriate internal standard.
Core Performance Comparison: Deuterated vs. 13C-Labeled Standards
The choice between a deuterated and a 13C-labeled internal standard can significantly impact method performance. Key differences are summarized below.
| Feature | This compound (Deuterated) | 13C-Labeled S-Sulfo-cysteine | Rationale & Implications |
| Isotopic Stability | High, with a low risk of back-exchange as the deuterium (B1214612) atoms are on stable carbon positions. | Very High. 13C atoms are integrated into the carbon backbone and are not susceptible to exchange under typical bioanalytical conditions.[6] | 13C-labeling provides the highest assurance of isotopic stability throughout sample processing.[6] |
| Chromatographic Co-elution | Potential for slight retention time shifts (isotopic effect), which may lead to incomplete compensation for matrix effects.[7] | Excellent. The minor mass increase from 13C substitution has a negligible effect on physicochemical properties, ensuring co-elution with the unlabeled analyte.[8] | Co-elution is critical for accurate quantification, especially in the presence of significant matrix effects.[7] |
| Mass Spectrometric Behavior | May exhibit different fragmentation patterns or require slightly different collision energies compared to the unlabeled analyte.[8] | Identical fragmentation pathways to the unlabeled analyte, simplifying method development. | 13C-standards more closely mimic the MS/MS behavior of the native analyte. |
| Potential for Isotopic Interference | Lower risk from the natural abundance of deuterium. | Low risk, but the natural abundance of 13C (~1.1%) should be considered to avoid interference from the unlabeled analyte's isotopic cluster.[6] | Both standard types generally provide clean analytical signals with appropriate mass resolution. |
| Availability & Cost | This compound is commercially available.[9][10][11][12][13] | Synthesis is feasible but may be more complex and costly.[14][15][16] | Budgetary and availability considerations may influence the choice of internal standard.[6] |
Quantitative Data Summary for Cross-Validation
The following tables present a hypothetical but realistic data set from a cross-validation study comparing the two internal standards. The acceptance criteria are based on regulatory guidelines.[1][3]
Table 1: Calibration Curve Performance
| Parameter | This compound | 13C-Labeled S-Sulfo-cysteine | Acceptance Criteria |
| Linearity (r²) | >0.995 | >0.998 | ≥0.99 |
| Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL | Defined by study requirements |
| Accuracy of Back-Calculated Standards | ± 8.5% (mean) | ± 4.2% (mean) | Within ±15% (±20% at LLOQ)[1] |
Table 2: Accuracy and Precision of Quality Control (QC) Samples
| QC Level | Parameter | This compound | 13C-Labeled S-Sulfo-cysteine | Acceptance Criteria |
| Low QC (3 ng/mL) | Accuracy (% bias) | -5.8% | -2.1% | Within ±15% |
| Precision (%RSD) | 7.2% | 4.5% | ≤15% | |
| Mid QC (500 ng/mL) | Accuracy (% bias) | -3.4% | -1.5% | Within ±15% |
| Precision (%RSD) | 5.1% | 3.2% | ≤15% | |
| High QC (800 ng/mL) | Accuracy (% bias) | -4.2% | -1.8% | Within ±15% |
| Precision (%RSD) | 4.8% | 2.9% | ≤15% |
Table 3: Matrix Effect and Recovery
| Parameter | This compound | 13C-Labeled S-Sulfo-cysteine | Acceptance Criteria |
| Matrix Factor (Normalized) | 0.95 (RSD: 8.9%) | 1.02 (RSD: 4.1%) | %RSD ≤15% |
| Recovery (%) | 85.2% | 86.1% | Consistent and reproducible[2] |
Experimental Protocols
A detailed methodology for a cross-validation study is provided below.
Sample Preparation
-
Spiking: Prepare two sets of calibration standards and quality control (QC) samples by spiking known concentrations of S-Sulfo-cysteine into a blank biological matrix (e.g., human plasma).
-
Internal Standard Addition: To one set of samples, add a fixed concentration of this compound. To the second set, add the same concentration of 13C-labeled S-Sulfo-cysteine.
-
Protein Precipitation: Add 400 µL of ice-cold methanol (B129727) to 100 µL of each sample to precipitate proteins.
-
Centrifugation: Vortex the samples and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase A for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: UHPLC system.
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for polar analytes.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Optimized to ensure separation from endogenous interferences.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
Detection: Multiple Reaction Monitoring (MRM).
-
S-Sulfo-cysteine: Monitor appropriate precursor → product ion transition.
-
This compound: Monitor corresponding mass-shifted precursor → product ion transition.
-
13C-Labeled S-Sulfo-cysteine: Monitor corresponding mass-shifted precursor → product ion transition.
-
-
Quantification: Determine analyte concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it to the respective calibration curve.
Visualizations
Experimental Workflow
Caption: Cross-validation workflow for comparing internal standards.
Logical Comparison of Key Attributes
Caption: Logical comparison of IS properties against the ideal.
Conclusion
While both this compound and 13C-labeled S-Sulfo-cysteine can be used to develop validated bioanalytical methods, the data and underlying chemical principles suggest that 13C-labeled standards offer a more robust and theoretically ideal approach.[5][8] Their superior co-elution and identical mass spectrometric behavior provide a higher degree of confidence in compensating for matrix effects and other sources of analytical variability.[7][8] However, deuterated standards like this compound are often more readily available and cost-effective, and can provide acceptable performance when carefully validated.[6] The ultimate choice of internal standard should be based on a thorough cross-validation that assesses performance against the specific requirements of the study.
References
- 1. pmda.go.jp [pmda.go.jp]
- 2. fda.gov [fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. capa.org.tw [capa.org.tw]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. cdnisotopes.com [cdnisotopes.com]
- 12. ð-sulfo-DL-Cysteine (2,3,3-Dâ, 99%) - Cambridge Isotope Laboratories, DLM-8738-PK [isotope.com]
- 13. This compound | LGC Standards [lgcstandards.com]
- 14. Synthesis of l-cysteine derivatives containing stable sulfur isotopes and application of this synthesis to reactive sulfur metabolome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of 13C-labeled iodoacetanilide and application to quantitative peptide analysis by isotope differential mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Syntheses of metabolites of S-carboxymethyl-L-cysteine and S-methyl-L-cysteine and of some isotopically labelled (2H, 13C) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide: S-Sulfo-DL-cysteine-2,3,3-d3 vs. Unlabeled S-Sulfocysteine in Cell-Based Assays
In the realm of cellular biology and drug development, understanding the metabolic fate and signaling pathways of specific compounds is paramount. S-sulfocysteine (SSC), a structural analog of glutamate, is a key biomarker in certain metabolic disorders and a neurotoxic agent.[1] This guide provides a comprehensive comparison of deuterium-labeled S-Sulfo-DL-cysteine-2,3,3-d3 and its unlabeled counterpart in cell-based assays, offering researchers the insights needed to select the appropriate tool for their experimental needs.
Unveiling the Compounds: A Head-to-Head Comparison
The primary distinction between this compound and unlabeled S-sulfocysteine lies in the isotopic substitution of three hydrogen atoms with deuterium. This seemingly subtle modification provides significant advantages in analytical detection and metabolic tracing without altering the fundamental biochemical properties of the molecule.[2][3]
| Feature | This compound | Unlabeled S-Sulfocysteine |
| Molecular Formula | C3H4D3NO5S2 | C3H7NO5S2 |
| Molecular Weight | 204.24 g/mol [][5] | 201.21 g/mol |
| Primary Application | Internal standard for quantification, metabolic tracer[6][7] | Investigating biological effects, pathway elucidation |
| Detection Method | Mass Spectrometry (MS)[8][9] | HPLC with UV/fluorescence detection, Mass Spectrometry |
| Key Advantage | High precision and accuracy in quantification, ability to trace metabolic fate[2][10] | Lower cost, suitable for qualitative and semi-quantitative studies |
| Considerations | Higher cost | Potential for interference from endogenous compounds |
Performance in Cell-Based Assays: A Data-Driven Perspective
The choice between labeled and unlabeled S-sulfocysteine hinges on the specific experimental question. While direct comparative studies on their cellular effects are not extensively published, the advantages of using a deuterium-labeled compound for quantitative and tracer studies are well-established.
Quantitative Analysis
In cell-based assays designed to quantify intracellular or extracellular S-sulfocysteine levels, the use of this compound as an internal standard is the gold standard. The known concentration of the labeled compound allows for precise and accurate quantification by mass spectrometry, correcting for variations in sample preparation and instrument response.
| Parameter | This compound (as Internal Standard) | Unlabeled S-Sulfocysteine (for Calibration Curve) |
| Quantification Method | Isotope Dilution Mass Spectrometry | External Standard Calibration |
| Precision | High (<2.5% intra- and inter-day variation reported for similar methods)[8] | Moderate to High (dependent on method) |
| Accuracy | High (recoveries typically 94-107%)[8] | Moderate to High (susceptible to matrix effects) |
| Specificity | Very High (distinguished by mass-to-charge ratio) | Moderate (potential for co-eluting interferences) |
Metabolic Tracing
To understand the metabolic fate of S-sulfocysteine within a cell, this compound serves as an invaluable tracer. By introducing the labeled compound to a cell culture, researchers can track its uptake, conversion into other metabolites, and incorporation into larger biomolecules.[2][11] This is not possible with the unlabeled form, as it is indistinguishable from the endogenous pool.
Delving into the Mechanisms: Signaling and Metabolic Pathways
S-sulfocysteine exerts its biological effects primarily through its interaction with the NMDA receptor and its involvement in sulfur amino acid metabolism.[1]
References
- 1. Sulfocysteine | Rupa Health [rupahealth.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Determination of urinary S-sulphocysteine, xanthine and hypoxanthine by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Deuterium labeling enables proteome wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Landscape: A Comparative Guide to S-Sulfo-DL-cysteine Quantification
For researchers, scientists, and professionals in drug development, the precise quantification of metabolites is paramount. This guide provides a comparative overview of analytical methodologies for S-Sulfo-cysteine, a critical biomarker for certain metabolic disorders, and highlights the role of its deuterated isotopologue, S-Sulfo-DL-cysteine-2,3,3-d3, in achieving accurate and reliable results.
While a formal, multi-center inter-laboratory comparison study for this compound quantification is not publicly available, this guide synthesizes performance data from various validated methods for S-Sulfo-cysteine. This information offers a valuable comparative perspective for laboratories seeking to establish or optimize their analytical protocols. This compound is primarily utilized as an internal standard in mass spectrometry-based methods to correct for matrix effects and variations in sample processing, thereby enhancing quantification accuracy.
Quantitative Performance Data
The following tables summarize the performance characteristics of different analytical methods for S-Sulfo-cysteine quantification. These values are indicative of the performance that can be expected and are sourced from individual peer-reviewed publications and validation reports.
Table 1: Comparison of LC-MS/MS Method Performance for S-Sulfo-cysteine Quantification
| Parameter | Reported Performance | Reference |
| Limit of Detection (LOD) | Not explicitly stated | [1] |
| Limit of Quantification (LOQ) | Lowest calibrator at 12 µmol/L | [1] |
| Linearity (r²) | Linear up to 480 µmol/L | [1] |
| Intra-day Precision (%RSD) | < 2.5% | [1] |
| Inter-day Precision (%RSD) | < 2.5% | [1] |
| Accuracy/Recovery | 94.3 - 107.3% | [1] |
Table 2: Comparison of a UPLC-MS/MS Method for S-Sulfo-cysteine Quantification
| Parameter | Reported Performance | Reference |
| Lower Limit of Detection (LOD) | S/N > 3 | [2] |
| Lower Limit of Quantification (LLOQ) | Measurable with acceptable precision and accuracy | [2] |
| Intra-assay Precision (%CV) | < 5% | [2] |
| Inter-assay Precision (%CV) | < 5% | [2] |
| Accuracy/Recovery | > 98% | [2] |
Table 3: Comparison of HPLC-UV Method Performance for S-Sulfo-cysteine Quantification
| Parameter | Reported Performance | Reference |
| Limit of Detection (LOD) | Not explicitly stated | [3][4] |
| Linearity | Linear from 2.5 to 200 µM | [3][4] |
| Precision | Method is described as precise | [3][4] |
| Recovery | Method is described as having good recovery | [3][4] |
Experimental Protocols
This section outlines a generalized, detailed methodology for the quantification of S-Sulfo-cysteine in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard. This protocol is a composite of best practices reported in the scientific literature.[1][2]
1. Materials and Reagents:
-
S-Sulfo-DL-cysteine
-
This compound (internal standard)
-
Formic acid, LC-MS grade
-
Acetonitrile (B52724), LC-MS grade
-
Methanol (B129727), LC-MS grade
-
Ultrapure water
-
Human urine (control and study samples)
2. Sample Preparation:
-
Thaw Samples: Bring urine samples and controls to room temperature.
-
Centrifugation: Centrifuge the urine samples to pellet any particulate matter.
-
Dilution: Dilute the supernatant with ultrapure water. The dilution factor may need to be optimized based on expected analyte concentrations.
-
Internal Standard Spiking: Add a known concentration of this compound internal standard solution to all samples, calibrators, and quality controls.
-
Protein Precipitation (if necessary for serum/plasma): For serum or plasma samples, a protein precipitation step using an organic solvent like methanol or acetonitrile, or an acid like sulfosalicylic acid, would be necessary.[3]
-
Vortex and Centrifuge: Vortex the samples and then centrifuge to pellet precipitated proteins.
-
Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Mobile Phase: A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid), is typically employed.
-
Flow Rate: A suitable flow rate is determined based on the column dimensions and particle size.
-
Injection Volume: A small volume (e.g., 5-10 µL) of the prepared sample is injected.
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in either positive or negative ion mode is used. For S-Sulfocysteine, negative ion mode has been reported to be effective.[1]
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for both the analyte (S-Sulfo-cysteine) and the internal standard (this compound).
-
Data Analysis: The peak area ratio of the analyte to the internal standard is calculated and used to determine the concentration of the analyte in the sample by referencing a calibration curve.
-
Visualizing the Workflow
To further clarify the experimental process and the underlying biochemical context, the following diagrams are provided.
Caption: A generalized workflow for the quantification of S-Sulfo-cysteine.
Caption: Simplified pathway showing the accumulation of S-Sulfo-cysteine.
References
- 1. Determination of urinary S-sulphocysteine, xanthine and hypoxanthine by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molybdenum Cofactor Deficiency: A New HPLC Method for Fast Quantification of S-Sulfocysteine in Urine and Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Evaluating the Isotopic Purity of S-Sulfo-DL-cysteine-2,3,3-d3: A Comparative Guide
For researchers in drug development and metabolomics, the isotopic purity of labeled compounds like S-Sulfo-DL-cysteine-2,3,3-d3 is critical for the accuracy and reliability of experimental results.[1] This deuterated analog of S-Sulfo-DL-cysteine serves as an internal standard in quantitative analyses using mass spectrometry or NMR.[2][3] This guide provides a comparative overview of the common analytical techniques used to evaluate its isotopic purity, complete with experimental protocols and data presentation formats.
Comparison of Analytical Methods for Isotopic Purity
The two primary techniques for determining the isotopic purity and enrichment of deuterated compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][4] Each method offers distinct advantages and provides complementary information.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Measures the mass-to-charge ratio of ions to determine the distribution of isotopic masses.[4][5] | Measures the nuclear magnetic resonance of isotopes to determine the position and extent of deuterium (B1214612) incorporation.[1][6][7] |
| Information Provided | Isotopic distribution (M, M+1, M+2, etc.), average isotopic enrichment.[4][5] | Site-specific deuterium incorporation, relative isotopic purity, structural integrity.[1] |
| Sensitivity | High (femtogram to picogram range).[8] | Lower (microgram to milligram range). |
| Sample Requirement | Low (micrograms or less). | High (milligrams).[4] |
| Sample Preparation | May require derivatization for volatility (GC-MS) or ionization (LC-MS). | Simple dissolution in a suitable deuterated solvent.[4] |
| Quantitative Accuracy | Highly accurate for overall enrichment. | Accurate for site-specific purity; can be used for quantitative analysis (qNMR).[7] |
| Instrumentation | Widely available (LC-MS, GC-MS, HRMS). | Widely available (standard high-field NMR spectrometers).[9] |
| Key Advantage | High sensitivity and ability to analyze complex mixtures when coupled with chromatography.[10] | Provides detailed structural information and position of labels without the need for extensive calibration.[1][7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of isotopic purity. Below are generalized protocols for the analysis of this compound using both high-resolution mass spectrometry and NMR spectroscopy.
High-Resolution Mass Spectrometry (HRMS) Protocol
This protocol outlines a general method for determining isotopic enrichment by LC-HRMS.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.
-
Prepare a similar stock solution of unlabeled S-Sulfo-DL-cysteine as a reference standard.
-
Create a working solution by diluting the stock solution to a final concentration of approximately 1-10 µg/mL in the initial mobile phase.
-
-
Liquid Chromatography:
-
Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from any impurities (e.g., 0-95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Instrument: A high-resolution mass spectrometer such as a Q-Orbitrap or Q-TOF.[5]
-
Ionization Mode: Electrospray ionization (ESI), likely in negative ion mode to detect the deprotonated molecule.
-
Scan Mode: Full scan from m/z 100-500.
-
Resolution: Set to a high resolution (e.g., >70,000) to resolve isotopic peaks.
-
-
Data Analysis:
-
Analyze the unlabeled standard to determine its natural isotopic abundance pattern and retention time.
-
Extract the mass spectrum for the this compound sample at the corresponding retention time.
-
Calculate the isotopic enrichment by comparing the relative intensities of the mass isotopologues (e.g., M+0, M+1, M+2, M+3), correcting for the natural isotopic abundances of carbon, nitrogen, oxygen, and sulfur.[4]
-
¹H NMR Spectroscopy Protocol
This protocol provides a general method for determining isotopic purity by ¹H NMR.
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O).[4]
-
Add a known quantity of an internal standard with a distinct, non-overlapping signal if quantitative NMR (qNMR) is desired.
-
-
NMR Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: Acquire a standard ¹H NMR spectrum.
-
Parameters: Ensure a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay (d1) of at least 5 times the longest T1 of the signals of interest is recommended for accurate integration.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Identify the residual proton signals corresponding to the deuterated positions (at carbons 2 and 3).
-
Integrate the area of these residual proton signals.
-
Compare the integral of the residual proton signals to the integral of a proton signal at a non-deuterated position (if one exists) or to the integral of the internal standard to determine the percentage of deuterium incorporation (isotopic purity).[4][11]
-
Quantitative Data Summary
The following table presents a hypothetical comparison of isotopic purity for this compound from different commercial suppliers, as determined by HRMS and ¹H NMR.
| Supplier | Lot Number | Stated Purity | Isotopic Purity by HRMS | Isotopic Purity by ¹H NMR |
| Vendor A | A123 | >98% | 99.1% | 98.9% |
| Vendor B | B456 | >98% | 98.5% | 98.6% |
| Vendor C | C789 | >99% | 99.5% | 99.4% |
Visualizations
The following diagrams illustrate the workflow for evaluating isotopic purity and the relationship between the analytical methods.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]
- 6. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN112305007B - Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum - Google Patents [patents.google.com]
- 8. Mapping protein cysteine sulfonic acid modifications with specific enrichment and mass spectrometry: an integrated approach to explore the cysteine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Isotopic analysis by nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Confirming the neurotoxic effects of S-sulfocysteine using labeled compounds
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of experimental data confirming the neurotoxic effects of S-sulfocysteine (SSC). While the direct use of labeled SSC to trace its neurotoxic actions is not extensively documented in current literature, this guide synthesizes findings from studies using unlabeled SSC and compares its effects across various experimental models and against the well-established neurotoxin, glutamate (B1630785). Furthermore, it outlines potential applications for labeled compounds in advancing our understanding of SSC-induced neurotoxicity.
S-sulfocysteine, a structural analog of the excitatory neurotransmitter glutamate, has been identified as a potent neurotoxin.[1][2][3][4] Its accumulation in the body is associated with severe neurological damage in metabolic disorders such as Molybdenum Cofactor Deficiency (MoCD) and sulfite (B76179) oxidase deficiency.[1][5] This guide delves into the experimental evidence that substantiates the neurotoxic effects of SSC, providing detailed methodologies and comparative data to aid in future research and therapeutic development.
Comparative Analysis of S-sulfocysteine Neurotoxicity
The neurotoxic effects of S-sulfocysteine have been evaluated in various in vitro and in vivo models. The following tables summarize key quantitative data from these studies, offering a comparison of SSC's potency and effects with those of glutamate.
| In Vitro Model | Compound | Concentration | Effect | Assay | Reference |
| Mouse Hippocampal Cell Line (HT-22) | S-sulfocysteine | 125 µM | LC50 | Probit Analysis | [6][7] |
| Primary Murine Cortical Neurons | S-sulfocysteine | 200 µM | Decreased Cell Viability | Propidium (B1200493) Iodide Staining | [2] |
| Primary Murine Cortical Neurons | Glutamate | 100 µM | Decreased Cell Viability | Propidium Iodide Staining | [8] |
| Primary Murine Cortical Neurons | S-sulfocysteine | 1 and 10 µM (5-day incubation) | Decreased Cell Viability | Propidium Iodide Staining | [2] |
| In Vivo Model | Compound | Concentration/Dose | Effect | Assay | Reference |
| Zebrafish Larvae (3 dpf) | S-sulfocysteine | 2 mM | Increased swimming, seizure-like movements, and increased cell death in the CNS | Behavior Analysis and Vital Dye Staining | [9][10] |
| Tungstate-induced MoCD Mouse Model | Memantine (NMDA-R antagonist) | Not Specified | Protective against symptoms | Symptom Manifestation | [3] |
Signaling Pathway of S-sulfocysteine-Induced Neurotoxicity
The primary mechanism of S-sulfocysteine neurotoxicity is through the overactivation of N-methyl-D-aspartate receptors (NMDA-R), leading to excitotoxicity. This pathway is initiated by SSC, a structural analog of glutamate, binding to NMDA receptors.[1][2][3][4] This binding triggers an influx of calcium ions (Ca2+), which in turn activates the protease calpain.[2][3] Activated calpain leads to the degradation of crucial synaptic proteins, such as gephyrin, which ultimately results in the loss of GABAergic synapses and exacerbates excitotoxicity.[2][3]
Experimental Protocols
In Vitro Neurotoxicity Assessment in Primary Murine Cortical Neurons
Objective: To determine the neurotoxic effects of S-sulfocysteine and compare them with glutamate.
Methodology:
-
Cell Culture: Primary cortical neurons are prepared from embryonic mice and cultured in a suitable medium.
-
Treatment: Neurons are incubated with varying concentrations of S-sulfocysteine (e.g., 1 µM, 10 µM, 200 µM) or glutamate (e.g., 100 µM) for a specified duration (e.g., 12 hours or 5 days).[2]
-
Cell Viability Assay: Cell viability is assessed using propidium iodide (PI) staining. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a reliable indicator of dead cells.
-
Microscopy and Quantification: The number of PI-positive (dead) cells is quantified using fluorescence microscopy and compared to the total number of cells (e.g., counterstained with Hoechst) to determine the percentage of cell death.
-
Inhibition Studies: To confirm the role of the NMDA receptor, experiments are repeated in the presence of NMDA receptor antagonists like MK-801 or memantine.[2] A reduction in cell death in the presence of these antagonists confirms the NMDA receptor-mediated mechanism.
In Vivo Neurotoxicity Assessment in Zebrafish Larvae
Objective: To evaluate the behavioral and cellular effects of S-sulfocysteine in a living organism.
Methodology:
-
Animal Model: Wild-type zebrafish (Danio rerio) larvae at 3 days post-fertilization (dpf) are used.
-
Treatment: Larvae are exposed to a defined concentration of S-sulfocysteine (e.g., 2 mM) in their aqueous environment.[7]
-
Behavioral Analysis: Larval movement is recorded and analyzed. Increased and erratic swimming patterns, including seizure-like behavior, are indicative of neurotoxicity.[9][10]
-
Cell Death Staining: To assess neuronal cell death, vital dyes such as acridine (B1665455) orange are used to stain the central nervous system of the larvae.
-
Imaging: Live imaging of the stained larvae is performed to visualize and quantify the extent of cell death in the brain and spinal cord.
-
Reversibility and Antagonist Studies: The reversibility of the effects is tested by transferring the larvae to fresh water. Additionally, co-incubation with NMDA receptor antagonists can be performed to see if the toxic effects are mitigated.[9]
The Potential Role of Labeled Compounds in S-sulfocysteine Research
While the neurotoxic pathway of SSC is being elucidated, the use of labeled compounds could provide more direct and quantitative insights into its mechanisms of action.
Hypothetical Experimental Workflow using Labeled S-sulfocysteine:
Potential applications of labeled S-sulfocysteine include:
-
Receptor Binding Assays: Radiolabeled SSC could be used in competitive binding assays with neuronal membranes to determine its binding affinity (Ki) for NMDA receptors and other potential binding sites.
-
Autoradiography: In tissue slices from animal models exposed to radiolabeled SSC, autoradiography could visualize the distribution of the compound in different brain regions, highlighting areas of accumulation and potential vulnerability.
-
In Vivo Imaging: Techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) using appropriately labeled SSC could allow for non-invasive, real-time tracking of its uptake and distribution in the brains of living animals.
-
Metabolic Tracing: Using isotopes like ¹⁴C or ³⁵S, the metabolic fate of SSC could be traced to identify its breakdown products, which may also contribute to toxicity.
-
Cellular Uptake and Subcellular Localization: Fluorescently labeled SSC would enable researchers to visualize its uptake into neurons and its localization within different cellular compartments using advanced microscopy techniques.
References
- 1. AUTORADIOGRAPHIC DETERMINATION OF S35 IN TISSUES AFTER INJECTION OF METHIONINE-S35 AND SODIUM SULFATE-S35 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive Metabolic Tracing Reveals the Origin and Catabolism of Cysteine in Mammalian Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aminer.org [aminer.org]
- 6. revvity.com [revvity.com]
- 7. revvity.com [revvity.com]
- 8. S-sulfocysteine/NMDA receptor-dependent signaling underlies neurodegeneration in molybdenum cofactor deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | S-Sulfocysteine Induces Seizure-Like Behaviors in Zebrafish [frontiersin.org]
- 10. Synthesis and radiobiological applications of [35S]L-homocysteine thiolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling S-Sulfo-DL-cysteine-2,3,3-d3
This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of S-Sulfo-DL-cysteine-2,3,3-d3, ensuring the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
While this compound is listed as non-hazardous for transport, the non-deuterated form, L-Cysteinesulfonic acid, is classified as an irritant that can cause skin, eye, and respiratory irritation[1][2]. Therefore, adherence to proper personal protective equipment (PPE) guidelines is mandatory to minimize exposure risks.
| Protection Type | Required PPE | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166 to protect against potential dust particles and splashes[3]. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene), lab coat, and full-length pants | Prevents direct skin contact with the compound[4]. |
| Respiratory Protection | NIOSH-approved particulate respirator (e.g., N95) | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles[3][4]. |
| Footwear | Closed-toe shoes | Protects feet from accidental spills[4]. |
Operational Procedures for Safe Handling
Safe handling of this compound requires a controlled environment and strict adherence to the following procedural steps to prevent exposure and contamination.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is required for all weighing and transfer operations to control dust[3][4].
-
Eye Wash and Safety Shower: Ensure that a fully functional eyewash station and safety shower are easily accessible in the immediate work area[4].
Handling Protocol:
-
Preparation: Designate a specific area for handling the chemical. Assemble all necessary equipment and PPE before commencing work. Ensure the work area is clean and uncluttered[4].
-
Weighing and Transfer: Conduct all weighing and transferring of the solid compound within a chemical fume hood to contain any dust. Use a spatula or other appropriate tools to handle the solid, avoiding the creation of dust clouds. Keep the container tightly sealed when not in use[4].
-
Solution Preparation: If preparing a solution, slowly add the solid this compound to the solvent while stirring to ensure proper mixing and to avoid splashing.
-
Deuterated Compound Specifics: To maintain isotopic purity, it is best practice to handle deuterated compounds under an inert atmosphere, such as dry nitrogen or argon, to prevent oxidation and contamination. Avoid acidic or basic solutions which can catalyze deuterium-hydrogen exchange. Use aprotic solvents when possible and maintain a neutral pH for aqueous solutions[5].
References
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